molecular formula C13H14N2O2S B2671736 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 866038-74-6

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

カタログ番号: B2671736
CAS番号: 866038-74-6
分子量: 262.33
InChIキー: PTTJGMQRNRSYQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4,6-dimethoxy-2-(4-methylphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-4-6-10(7-5-9)18-13-14-11(16-2)8-12(15-13)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJGMQRNRSYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=CC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Structure, and Properties of 2-(Arylsulfanyl)-4,6-dimethoxypyrimidines

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: Navigating Data Scarcity through Analog-Based Investigation

This guide, therefore, adopts a scientifically rigorous, analog-based approach. We will focus our in-depth analysis on a closely related and extensively documented compound: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine . The synthetic pathways, core structural features, and chemical properties of this analog provide a robust and validated framework from which the characteristics of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine can be reliably inferred. The principles of nucleophilic substitution and oxidation, which are central to the synthesis of the methyl-sulfonyl analog, are directly applicable to its aryl-sulfanyl counterpart. By understanding the well-documented chemistry, we can build a predictive and insightful model for the target compound.

The Pyrimidine Core: A Scaffold of Significance

The pyrimidine ring system is a cornerstone of medicinal and agricultural chemistry.[1][2] As a fundamental component of nucleic acids, its derivatives are integral to numerous biological processes. This inherent bio-relevance has made synthetic pyrimidines a "privileged scaffold" in drug discovery, leading to a wide spectrum of pharmaceuticals and agrochemicals with activities ranging from anticancer and antimicrobial to herbicidal.[1][3][4][5]

The focus of this guide, the 2-substituted-4,6-dimethoxypyrimidine framework, is particularly noteworthy as a key intermediate in the synthesis of modern acetolactate synthase (ALS) inhibiting herbicides, such as bispyribac-sodium.[6][7] The specific substituent at the 2-position dictates the final application and bioactivity, making the synthesis and characterization of these intermediates a critical step in the development pipeline.

Synthesis and Mechanistic Insights

The construction of the target scaffold is most efficiently achieved through a two-step process involving nucleophilic aromatic substitution followed by oxidation. This pathway is notable for its high yields and the use of relatively clean reagents, making it suitable for large-scale preparation.[6]

Key Starting Material: 2-Chloro-4,6-dimethoxypyrimidine

The primary precursor for this synthesis is 2-chloro-4,6-dimethoxypyrimidine. The chlorine atom at the 2-position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring. This makes it an excellent electrophile for reactions with sulfur-based nucleophiles.

Workflow: From Thioether to Sulfone

The overall synthetic strategy involves the initial formation of a thioether, which is then oxidized to the corresponding sulfone. The sulfonyl group is an excellent leaving group, making the final product a versatile intermediate for further functionalization.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation A 2-Chloro-4,6-dimethoxypyrimidine C 4,6-Dimethoxy-2-(methylthio)pyrimidine (Thioether Intermediate) A->C Phase Transfer Catalyst (e.g., TBAB) Methanol, 45-50°C B Sodium Methyl Mercaptide (CH3SNa) B->C E 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Final Product) C->E Sodium Tungstate (Na2WO4) Acetic Acid, 55°C D Hydrogen Peroxide (H2O2) D->E

Caption: Synthetic workflow for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Detailed Experimental Protocol: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine[6]
  • Rationale: This procedure utilizes a phase-transfer catalyst (tetrabutylammonium bromide - TBAB) to facilitate the reaction between the organic-soluble pyrimidine and the aqueous/polar sodium methyl mercaptide. This enhances reaction rates and allows for milder conditions.

  • To a reaction vessel, add 2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide solution (30.1 g, 107 mmol), and methanol (80 mL).

  • Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours, with continuous stirring.

  • An off-white precipitate will form. Cool the reaction mixture.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • Recrystallize the crude product from an isopropanol:water (2:1) mixture to yield colorless crystals of 4,6-dimethoxy-2-(methylthio)pyrimidine.

    • Expected Yield: 95.6%[6]

Detailed Experimental Protocol: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine[6]
  • Rationale: The oxidation of the thioether to a sulfone requires a strong oxidizing agent. Hydrogen peroxide is a clean oxidant (producing only water as a byproduct), and its activity is significantly enhanced by a catalyst like sodium tungstate, which forms a potent peroxotungstate species in situ.

  • In a reaction vessel, create a mixture of 2-methylthio-4,6-dimethoxypyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL). Stir at room temperature.

  • Slowly add a 35% aqueous solution of hydrogen peroxide (19.5 g, 200 mmol) to the vigorously stirred solution, maintaining the temperature at 45 °C.

  • After the addition is complete, continue stirring at 55 °C for an additional 4 hours.

  • Monitor the reaction to completion.

    • Expected Yield: 95%[6]

Application to 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

The synthesis of the target compound would follow the same mechanistic pathway as Step 1 above. The key difference would be the substitution of the nucleophile:

  • Nucleophile: Instead of sodium methyl mercaptide, sodium 4-methylbenzenethiolate (the sodium salt of p-thiocresol) would be used.

  • Reaction: The thiolate would readily displace the chloride from the 2-position of the pyrimidine ring under similar phase-transfer catalysis conditions. Subsequent oxidation, if desired, could be performed to yield the corresponding sulfone.

Structural Elucidation and Physicochemical Properties

The precise characterization of the synthesized compounds is essential for quality control and for understanding their reactivity. A combination of spectroscopic methods and physical measurements provides a complete structural picture.

Molecular Structure Diagram

Caption: Structure of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine.

Spectroscopic and Physical Data

The following tables summarize the key characterization data for the thioether intermediate and the final sulfonyl product.

Property 4,6-Dimethoxy-2-(methylthio)pyrimidine Reference
Molecular Formula C₇H₁₀N₂O₂S[8]
Molecular Weight 186.23 g/mol [8]
Appearance Colorless crystals[6]
Melting Point 52.5 - 53.8 °C[6]
¹H NMR (CDCl₃) δ 6.15 (s, 1H, pyrimidine-H), 3.84 (s, 6H, OCH₃), 3.51 (s, 3H, SCH₃)[6]
¹³C NMR (CDCl₃) δ 171.30, 171.06, 85.53, 53.40, 14.14[6]
Property 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Reference
CAS Number 113583-35-0[9]
Molecular Formula C₇H₁₀N₂O₄S[9][10]
Molecular Weight 218.23 g/mol [9][10]
Appearance White to off-white crystalline powder[11]
Melting Point 129 - 133 °C
¹H NMR (CDCl₃) δ 6.19-6.20 (s, 1H, pyrimidine-H), 4.04-4.06 (s, 6H, OCH₃), 3.34 (s, 3H, SO₂CH₃)[6][12]
Crystal System Triclinic[10]

Chemical Reactivity and Applications

The primary utility of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine lies in its role as a versatile chemical intermediate. The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group, making the C2 position of the pyrimidine ring highly susceptible to a second round of nucleophilic substitution. This reactivity is harnessed in the synthesis of high-value agricultural products.[6][7]

For example, in the synthesis of the herbicide bispyribac-sodium, the sulfonyl group is displaced by the hydroxyl group of a substituted benzoic acid derivative. This key reaction forges the final active ingredient. The dimethoxy groups at the 4 and 6 positions also play a crucial role, modulating the electronic properties of the ring and influencing the molecule's interaction with its biological target, the ALS enzyme.[6]

Safety and Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

  • Hazards Identification: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[9][13] It may also cause respiratory irritation (H335).[9][13]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat, is required.[13]

  • Handling: Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place. The compound is stable under normal conditions.[13]

  • Incompatible Materials: Avoid strong oxidizing agents.[13]

Conclusion

While direct data on 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is limited, a robust understanding of its chemistry can be achieved through the detailed study of its close analog, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The synthetic route, predicated on nucleophilic substitution at the C2 position of a pyrimidine precursor, is a high-yield and scalable process. The resulting sulfanyl- and sulfonyl-pyrimidines are well-characterized compounds with defined physicochemical properties. Their primary value lies in their utility as intermediates, where the sulfonyl group serves as an effective leaving group for the synthesis of complex, biologically active molecules, particularly in the agrochemical sector. This analog-based approach provides a powerful and scientifically sound framework for researchers and developers working with this class of promising heterocyclic compounds.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research, 12, 720-721.
  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem. CID 838363.
  • Waghmare, B., Mirgane, N., & Karale, S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 272–296.
  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methylsulfonyl-4,6-dimethoxypyrimidine.
  • ResearchGate. (n.d.).
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & Ali, M. M. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports.
  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem.
  • BenchChem. (2025). In-depth Technical Guide on the Potential Biological Activity of 4,6-diethoxypyrimidine.
  • El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E. R. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2012). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine.
  • National Center for Biotechnology Information. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PubChem.
  • MDPI. (2023).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • ResearchGate. (n.d.). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
  • ACS Omega. (2021).
  • ResearchGate. (2020).
  • MDPI. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents.
  • Sigma-Aldrich. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine 97.
  • Der Pharma Chemica. (2026). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • Agrochemx. (n.d.). China 4,6-Dimethoxy-2-(methylsulfinyl)pyrimidine Suppliers, Customized.

Sources

1H and 13C NMR spectral data for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Authored by: A Senior Application Scientist

Introduction

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a heterocyclic compound featuring a pyrimidine core, a structure of immense interest in medicinal chemistry and materials science. Pyrimidine derivatives are known to exhibit a wide range of biological activities.[1] The precise substitution pattern on the pyrimidine ring is critical to its function, making unambiguous structural characterization an essential step in its synthesis and application. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual proton and carbon atoms.[2]

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles for their interpretation, field-proven experimental protocols, and workflows for structural validation.

Molecular Structure and Expected NMR Environment

The structure of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine contains several distinct proton and carbon environments, which will give rise to a unique set of signals in the NMR spectra. The key structural features are:

  • A disubstituted pyrimidine ring with a lone proton at the C5 position.

  • Two magnetically equivalent methoxy groups at the C4 and C6 positions.

  • A p-substituted phenyl ring (a p-tolyl group) attached via a sulfur bridge.

  • A methyl group on the phenyl ring.

The electronic effects of the methoxy groups (electron-donating) and the sulfanyl group will significantly influence the chemical shifts of the pyrimidine ring proton and carbons.[3][4]

Figure 1: Labeled structure of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine for NMR assignment.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 2.3 - 2.4Singlet (s)3HH-11 (Ar-CH ₃)
2~ 3.9 - 4.0Singlet (s)6HH-1' & H-1'' (-OCH ₃)
3~ 5.8 - 6.0Singlet (s)1HH-5
4~ 7.1 - 7.2Doublet (d)2HH-9 & H-10
5~ 7.3 - 7.4Doublet (d)2HH-7 & H-8
Causality Behind Assignments
  • H-11 (Aryl Methyl Protons): The singlet at approximately 2.3-2.4 ppm corresponds to the three protons of the methyl group on the phenyl ring. It appears as a singlet because there are no adjacent protons to couple with.

  • H-1' & H-1'' (Methoxy Protons): The intense singlet at around 3.9-4.0 ppm, integrating to 6 protons, is characteristic of the two equivalent methoxy groups attached to the pyrimidine ring. Their equivalence is due to the symmetry of the 4,6-disubstitution pattern. These protons are deshielded compared to aliphatic methoxy groups due to the electron-withdrawing nature of the aromatic ring.[5]

  • H-5 (Pyrimidine Ring Proton): The singlet at approximately 5.8-6.0 ppm is assigned to the single proton on the pyrimidine ring. Its relatively upfield position (compared to benzene) is due to the strong shielding effect from the two electron-donating methoxy groups at the ortho and para positions relative to it.[3] It appears as a singlet as it has no vicinal proton neighbors.

  • H-9, H-10 and H-7, H-8 (Phenyl Ring Protons): The p-substituted phenyl ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets, each integrating to two protons.

    • The doublet around 7.1-7.2 ppm is assigned to the protons ortho to the methyl group (H-9, H-10). The electron-donating methyl group shields these protons slightly.

    • The doublet further downfield, around 7.3-7.4 ppm, corresponds to the protons ortho to the electron-withdrawing sulfanyl group (H-7, H-8). The deshielding effect of the sulfur atom causes this downfield shift.[6] The coupling constant (J) for both doublets is typically in the range of 8-9 Hz, characteristic of ortho-coupling in a benzene ring.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, with its chemical shift indicating its electronic environment and hybridization.[2]

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~ 21.0C-11Typical shift for an aryl-attached methyl carbon.
~ 54.0C-1' & C-1''Methoxy carbons, deshielded by the attached oxygen.[5]
~ 86.0C-5Shielded pyrimidine carbon due to two ortho/para methoxy groups.
~ 129.0C-7 & C-8Phenyl carbons ortho to the sulfanyl group.
~ 130.0C-9 & C-10Phenyl carbons ortho to the methyl group.
~ 131.0C-6aQuaternary phenyl carbon attached to sulfur.
~ 139.0C-9aQuaternary phenyl carbon attached to the methyl group.
~ 164.0C-2Pyrimidine carbon attached to the electronegative sulfur and two nitrogens.
~ 171.0C-4 & C-6Pyrimidine carbons attached to electronegative oxygen and nitrogen atoms.[5]
Causality Behind Assignments
  • Aliphatic Carbons (C-11, C-1', C-1''): The methyl carbon (C-11) appears at the highest field (~21.0 ppm). The equivalent methoxy carbons (C-1', C-1'') are found further downfield (~54.0 ppm) due to the deshielding effect of the directly attached oxygen atoms.[5]

  • Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6):

    • C-5 appears at a remarkably high field (~86.0 ppm) for an aromatic carbon. This is a direct consequence of the strong shielding from the two electron-donating methoxy groups.

    • C-4 and C-6 are the most downfield signals (~171.0 ppm), heavily deshielded by direct attachment to both a ring nitrogen and an exocyclic oxygen atom.[5]

    • C-2 appears at a lower field than C-4/C-6 (~164.0 ppm), influenced by the two adjacent nitrogen atoms and the sulfur atom.

  • Phenyl Ring Carbons (C-6a to C-10): The chemical shifts of the phenyl carbons are influenced by the substituents. The quaternary carbons (C-6a and C-9a) can be distinguished from the protonated carbons using a DEPT experiment.[7] The specific assignments can be definitively confirmed using 2D NMR techniques like HMBC.

Experimental Protocols for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: The solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is typically used as the internal reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm) if absolute referencing is required.

¹H NMR Spectroscopy Protocol
  • Spectrometer Frequency: 300-600 MHz. Higher field strengths will provide better signal dispersion.[3]

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.[2]

  • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.[2]

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate all signals.

¹³C NMR Spectroscopy Protocol
  • Spectrometer Frequency: 75-150 MHz (corresponding to the proton frequency).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets and enhance sensitivity through the Nuclear Overhauser Effect (NOE).[2][7]

  • Spectral Width (SW): 0 to 200 ppm.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[2]

  • Relaxation Delay (D1): 2 seconds.

  • Processing: Apply Fourier transform with exponential multiplication (line broadening of ~1-2 Hz), phase correction, and baseline correction.

Workflow for Structural Validation

A self-validating system for structural confirmation involves a logical progression from simple 1D experiments to more complex 2D techniques that correlate different nuclei, leaving no ambiguity.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Final Final Confirmation H1_NMR ¹H NMR Acquisition C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR Proton Count & Environment DEPT DEPT-135/90 C13_NMR->DEPT Carbon Count & Environment HSQC ¹H-¹³C HSQC DEPT->HSQC Identify CH, CH₂, CH₃ HMBC ¹H-¹³C HMBC HSQC->HMBC Direct C-H Correlations Structure Unambiguous Structure Elucidation HMBC->Structure Long-Range C-H Correlations (Connectivity)

Caption: Workflow for unambiguous structural elucidation using NMR.

Advanced 2D NMR for Unambiguous Assignment

For complex molecules or to provide irrefutable proof of structure, 2D NMR is indispensable.[7]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals for H-5, H-7/8, H-9/10, H-1', and H-11 to their corresponding carbon signals C-5, C-7/8, C-9/10, C-1', and C-11.[3][7]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.

The diagram below illustrates the most critical HMBC correlations that would be expected for this molecule, confirming the connectivity between the pyrimidine and phenyl rings via the sulfur atom.

HMBC_Correlations pyrimidine Pyrimidine Ring H-5 C-2 C-4/C-6 pyrimidine:f1->pyrimidine:f3 ²J(H-C-C) methoxy Methoxy H-1' methoxy:f1->pyrimidine:f3 phenyl Phenyl Ring H-7/H-8 phenyl:f1->pyrimidine:f2 ⁴J(H-C-C-S-C)

Caption: Key expected HMBC correlations for structural confirmation.

A crucial correlation would be observed between the phenyl protons H-7/H-8 and the pyrimidine carbon C-2. This long-range, four-bond correlation (⁴J) across the sulfur atom provides definitive evidence connecting the (4-methylphenyl)sulfanyl moiety to the C-2 position of the pyrimidine ring. Similarly, correlations from the methoxy protons (H-1') to the pyrimidine carbons C-4/C-6 would confirm their positions.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments like HSQC and HMBC, provides a robust and self-validating methodology for the complete structural characterization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. The predicted spectral data and interpretation provided in this guide serve as a benchmark for researchers working with this compound and related derivatives. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, forming a solid foundation for any research or development endeavor.

References

  • BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives." BenchChem Technical Guides, 2025. [2]

  • BenchChem. "Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines." BenchChem Technical Support, 2025. [3]

  • Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Journal of the Serbian Chemical Society, 2014. [5]

  • Shkurko, O. P., & Mamaev, V. P. "NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines." Chemistry of Heterocyclic Compounds, 1973. [4]

  • Semantic Scholar. "Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum." Indian Journal of Science and Technology, 2015. [1]

  • ChemAxon. "Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction." ChemAxon Blog, 2020. [6]

  • University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide." University of Cambridge Department of Chemistry, N.d. [7]

Sources

mechanism of action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide delves into the proposed mechanism of action for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine derivatives. In the absence of direct literature on this specific molecular series, we present a scientifically grounded hypothesis based on extensive data from structurally analogous compounds. We posit that these derivatives function as inhibitors of protein kinases, key regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer. This document provides a comprehensive, step-by-step experimental framework designed for researchers, scientists, and drug development professionals to rigorously test this hypothesis, from initial in vitro screening to validation in cellular contexts. Our approach is rooted in the principles of scientific integrity, offering a self-validating system for elucidating the molecular mechanism of this promising class of compounds.

Introduction: The Pyrimidine Scaffold and a Hypothesized Mechanism

Pyrimidine and its derivatives are classified as "privileged structures" in drug discovery, owing to their ability to interact with a wide range of biological targets with high affinity. These nitrogen-containing heterocycles are fundamental to life, forming the basis of nucleobases in DNA and RNA.[1] In synthetic medicinal chemistry, the pyrimidine core is a versatile template for developing therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3]

While a direct investigation into the is not yet available in the public domain, a wealth of information on structurally related compounds allows us to formulate a strong, testable hypothesis. The presence of the 4,6-disubstituted pyrimidine core is a common feature in numerous documented kinase inhibitors.[4][5][6] Specifically, 4,6-diaryl pyrimidines have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Furthermore, the 2-thiopyrimidine moiety is a well-established pharmacophore associated with antiproliferative activity.[4][7][8]

Therefore, we hypothesize that 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine derivatives exert their biological effects through the competitive inhibition of ATP-binding sites on protein kinases , leading to the disruption of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Hypothesized Target Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Receptor Tyrosine Kinases (RTKs) are a major class of enzymes that are often dysregulated in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell growth and survival. We propose that the pyrimidine derivatives subject of this guide interfere with the initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP RAS RAS RTK->RAS 3. Downstream Signaling Activation PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK 1. Ligand Binding & Dimerization Inhibitor 4,6-Dimethoxy-2-[(4-methylphenyl) sulfanyl]pyrimidine Derivative Inhibitor->RTK Inhibition ATP ATP ATP->RTK 2. Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Hypothesized Inhibition of a Generic Receptor Tyrosine Kinase Signaling Pathway.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesis of kinase inhibition, a multi-phased experimental approach is essential. This workflow ensures a logical progression from broad, in vitro screening to specific, in-cell target validation.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Target Identification cluster_phase2 Phase 2: Cellular Activity & Phenotypic Effects cluster_phase3 Phase 3: In-Cell Target Engagement & Pathway Validation P1_1 Broad-Panel Kinase Screen (e.g., 200+ kinases) P1_2 Identify 'Hit' Kinases (>90% inhibition) P1_1->P1_2 P1_3 Determine IC50 Values for 'Hit' Kinases P1_2->P1_3 P2_1 Cell Viability/Cytotoxicity Assay (e.g., MTT, in relevant cancer cell lines) P1_3->P2_1 Select relevant cell lines based on kinase expression P2_2 Cell Cycle Analysis (Flow Cytometry) P2_1->P2_2 P2_3 Apoptosis Assay (Annexin V/PI Staining) P2_1->P2_3 P3_1 Western Blot Analysis P2_1->P3_1 Use effective concentrations determined from viability assays P3_2 Probe for Phosphorylation Status of: - Target Kinase (p-Kinase) - Downstream Effectors (e.g., p-AKT, p-ERK) P3_1->P3_2

Figure 2: A Step-by-Step Workflow for Elucidating the Mechanism of Action.
Phase 1: In Vitro Target Identification

The initial step is to identify which kinases the compound interacts with directly.

2.1.1. Protocol: Broad-Panel Kinase Screen

  • Objective: To screen the derivative against a large, diverse panel of purified protein kinases to identify potential targets.

  • Methodology:

    • Provide the test compound to a commercial vendor (e.g., Eurofins, Promega) offering kinase screening services.

    • Select a standard screening concentration, typically 1 µM or 10 µM.

    • The vendor will perform radiometric ([³³P]-ATP) or fluorescence-based assays for a panel of over 200 kinases.

    • Data is reported as the percentage of remaining kinase activity in the presence of the test compound compared to a vehicle control (e.g., DMSO).

  • Trustworthiness: This unbiased, high-throughput method provides a broad overview of the compound's selectivity profile and identifies primary targets for further investigation.

2.1.2. Protocol: IC50 Determination for "Hit" Kinases

  • Objective: To quantify the potency of the derivative against the most promising kinase targets identified in the initial screen.

  • Methodology:

    • For each "hit" kinase (typically those with >90% inhibition in the primary screen), perform a dose-response assay.

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM).

    • Incubate the purified kinase with its specific substrate, ATP, and varying concentrations of the test compound.

    • Measure kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the half-maximal inhibitory concentration (IC50).

  • Causality: A low IC50 value (typically in the nanomolar to low micromolar range) indicates a potent, direct interaction between the compound and the kinase, suggesting this is a primary mechanism of action.

Phase 2: Cellular Activity and Phenotypic Effects

Following in vitro validation, the next critical step is to determine the compound's effect on cancer cells.

2.2.1. Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the compound's ability to reduce the viability or induce the death of cancer cells.

  • Methodology:

    • Seed cancer cell lines (chosen based on the expression of the "hit" kinases) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

  • Expertise: This assay provides a robust measure of the compound's overall cellular potency and helps establish the concentration range for subsequent cell-based experiments.

2.2.2. Protocol: Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest, a common outcome of kinase inhibition.

  • Methodology:

    • Treat cells with the compound at concentrations around its GI50 value for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Causality: An accumulation of cells in a specific phase (e.g., G1 or G2/M) is a strong indicator that the compound is interfering with the kinases that regulate cell cycle progression at that checkpoint.

Phase 3: In-Cell Target Engagement and Pathway Validation

The final phase is to confirm that the compound inhibits the intended kinase target within the complex cellular environment.

2.3.1. Protocol: Western Blot Analysis for Phospho-Kinase Levels

  • Objective: To directly measure the inhibition of the target kinase's activity in treated cells by assessing its phosphorylation status and that of its downstream effectors.

  • Methodology:

    • Treat cancer cells with the test compound at various concentrations for a short duration (e.g., 1-4 hours).

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its total form. Also, probe for key downstream markers (e.g., p-AKT, p-ERK).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Trustworthiness: A dose-dependent decrease in the level of the phosphorylated target kinase, without a change in the total kinase level, is the gold standard for confirming in-cell target engagement and provides definitive evidence for the proposed mechanism of action.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Summary of Biological Activity Data

Assay TypeTarget/Cell LineMetricResult
In Vitro Kinase Assay Kinase XIC50e.g., 50 nM
Kinase YIC50e.g., 1.2 µM
Cell Viability Cell Line A (High Kinase X)GI50e.g., 0.5 µM
Cell Line B (Low Kinase X)GI50e.g., >10 µM
Cell Cycle Analysis Cell Line A% G2/M Arrest (at 1x GI50)e.g., 65%
Western Blot Cell Line Ap-Kinase X InhibitionDose-dependent decrease

Conclusion

While the specific biological activity of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine derivatives has not been explicitly detailed in current literature, their structural features strongly suggest a mechanism of action centered on protein kinase inhibition. This guide provides a robust, scientifically-grounded framework for researchers to systematically investigate this hypothesis. By following the proposed experimental workflow, from broad in vitro screening to specific in-cell target validation, the precise molecular targets and cellular consequences of this compound class can be elucidated with a high degree of confidence. The insights gained from such studies will be invaluable for the potential development of these derivatives into novel therapeutic agents.

References

  • Al-Wahaibi, F. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. Available at: [Link]

  • Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina. Available at: [Link]

  • Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative...Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. PubMed. Available at: [Link]

  • Al-Said, M. S., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vuorinen, A., et al. (2021). Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. European Journal of Medicinal Chemistry. Available at: [Link]

  • Koval, O. O., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Scientia Pharmaceutica. Available at: [Link]

  • Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Voskoboynik, O. Y., & Tkach, V. V. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Boyd, S., et al. (2020). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports. Available at: [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry. Available at: [Link]

  • Wang, H., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Antitumor Activity of New Pyrimidine and Caffeine Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • ur Rashid, H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Deshmukh, M. B., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Methylphenyl Sulfanyl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of 4-methylphenyl sulfanyl pyrimidine compounds, a class of molecules with significant potential in medicinal chemistry.[1][2][3] The stability of a drug candidate is a critical determinant of its viability, influencing its shelf-life, safety, and efficacy. This document synthesizes experimental methodologies and computational approaches to offer a multi-faceted understanding of the factors governing the stability of these compounds. We will explore core principles of thermodynamic stability, detail robust experimental protocols for thermal and chemical degradation analysis, and present a workflow for computational modeling to predict stability parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the stability of pyrimidine-based drug candidates.

Introduction to the Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold in a vast number of biologically active compounds, including nucleic acids and many approved drugs.[1][2][4] Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design.[4] The incorporation of a 4-methylphenyl sulfanyl moiety can modulate the electronic and steric properties of the pyrimidine core, influencing its interaction with biological targets and its inherent stability. Understanding the thermodynamic stability of this specific chemical class is paramount for advancing these compounds through the drug development pipeline.

Defining Thermodynamic Stability in Drug Development

In the context of pharmaceuticals, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. A thermodynamically stable compound is less likely to degrade into other products over time. This is governed by the Gibbs free energy (ΔG) of the system. A negative ΔG for a degradation reaction indicates a spontaneous process, highlighting an inherent instability.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a combination of experimental techniques to probe the compound's response to various stressors.

Thermal Analysis

Thermal analysis techniques are essential for determining the physical and chemical properties of materials as a function of temperature.[5]

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions, all of which are critical indicators of a compound's solid-state stability.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the 4-methylphenyl sulfanyl pyrimidine compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[6]

  • Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and other phase transitions. The onset temperature of the melting peak is taken as the melting point.

Scientist's Note: The heating rate can influence the appearance of the thermogram. A slower heating rate can provide better resolution of thermal events. The nitrogen atmosphere prevents oxidative degradation during the analysis.[6]

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the thermal degradation profile of a compound.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Experimental Conditions: Heat the sample at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to a temperature beyond its decomposition point.[6]

  • Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Scientist's Note: TGA is often performed in conjunction with DSC to provide a comprehensive thermal profile.[5][6] The residual weight at the end of the experiment can give clues about the nature of the decomposition products.[6]

Chemical Stability and Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify the likely degradation products and pathways of a drug substance.[7][8] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and use.[7]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, reflux for 24-48 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, reflux for 24-48 hoursTo assess stability in alkaline environments.
Oxidation 3-30% H₂O₂, room temperature for 24-48 hoursTo evaluate susceptibility to oxidative degradation.
Photolytic Degradation Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter.[8]To determine light sensitivity.
Thermal Degradation Dry heat (e.g., 70-80°C) for an extended period.To assess stability at elevated temperatures.

Protocol for a General Forced Degradation Study:

  • Sample Preparation: Prepare solutions of the 4-methylphenyl sulfanyl pyrimidine compound in the appropriate stress media.

  • Stress Application: Expose the solutions to the conditions outlined in Table 1. Include a control sample protected from stress.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Aim for a target degradation of 5-20%.[7]

Scientist's Note: The goal is to achieve meaningful degradation without completely destroying the molecule.[7] Mass spectrometry (LC-MS) is often coupled with HPLC to aid in the structural elucidation of degradation products.

Computational Modeling of Thermodynamic Stability

Computational chemistry provides powerful tools to predict and understand the thermodynamic properties of molecules. Density Functional Theory (DFT) is a particularly useful method for this purpose.

Predicting Stability with DFT

DFT calculations can be used to determine key thermodynamic parameters such as the enthalpy of formation and Gibbs free energy. A lower enthalpy of formation generally correlates with higher thermodynamic stability.

Workflow for DFT-Based Stability Assessment:

  • Molecular Structure Generation: Create a 3D model of the 4-methylphenyl sulfanyl pyrimidine molecule.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-311G(d,p) basis set.[9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy and Gibbs free energy.

  • Analysis: Compare the calculated thermodynamic parameters for different isomers or related compounds to assess their relative stabilities.

Scientist's Note: The choice of functional and basis set can impact the accuracy of the results. It is good practice to benchmark the chosen computational method against experimental data for related compounds if available.

Visualizing Workflows and Concepts

Experimental Stability Assessment Workflow

G cluster_0 Sample Preparation cluster_1 Experimental Analysis cluster_2 Data Interpretation start 4-Methylphenyl Sulfanyl Pyrimidine Compound dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) start->forced_degradation thermal_profile Thermal Stability Profile (Melting Point, Decomposition Temp.) dsc->thermal_profile tga->thermal_profile degradation_pathway Degradation Pathways & Products forced_degradation->degradation_pathway stability_assessment Overall Thermodynamic Stability Assessment thermal_profile->stability_assessment degradation_pathway->stability_assessment

Caption: Workflow for experimental thermodynamic stability assessment.

Computational Stability Prediction Workflow

G cluster_0 Model Building cluster_1 DFT Calculation cluster_2 Analysis & Prediction start Generate 3D Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Extract Thermodynamic Data (ΔG, ΔH) freq_calc->thermo_data stability_prediction Predict Relative Thermodynamic Stability thermo_data->stability_prediction

Caption: Workflow for computational stability prediction using DFT.

Structure-Stability Relationships

The thermodynamic stability of 4-methylphenyl sulfanyl pyrimidine compounds is influenced by the interplay of various structural features:

  • Substitution on the Pyrimidine Ring: Electron-withdrawing or electron-donating groups on the pyrimidine ring can significantly alter the electron density and, consequently, the reactivity and stability of the molecule.

  • The Sulfanyl Linker: The sulfur atom in the sulfanyl linker can be susceptible to oxidation, potentially forming sulfoxides or sulfones, which would represent a key degradation pathway. The stability of the C-S bond is also a critical factor.

  • The 4-Methylphenyl Group: The methyl group on the phenyl ring is generally stable, but the phenyl ring itself can influence the electronic properties of the sulfanyl linker.

Conclusion

The assessment of thermodynamic stability is a critical and multifaceted endeavor in the development of 4-methylphenyl sulfanyl pyrimidine compounds as potential drug candidates. A comprehensive approach that integrates experimental techniques like DSC, TGA, and forced degradation studies with computational methods such as DFT provides the most complete understanding. This guide has outlined the core principles and practical methodologies for such an assessment, empowering researchers to make informed decisions in the optimization of compound stability and the advancement of new therapeutic agents.

References

  • Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. (2025). MDPI.
  • Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (2008). PubMed.
  • Thermal analysis of some novel pyrimidine derivatives. SciSpace.
  • Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC.
  • The heat capacities and thermodynamic functions of 4-methylbiphenyl and 4- tert-butylbiphenyl. (n.d.). ResearchGate.
  • Thermal analysis of some novel pyrimidine derivatives. ResearchGate.
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). Scilit.
  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014).
  • Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (2016).
  • Synthesis and Structure of Novel Pyrimidine‐Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. (2025). ResearchGate.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. (2024). MDPI.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave.
  • Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine. (2025). Journal of Chemical & Engineering Data.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
  • Design, synthesis and biological evaluation of aryl pyrimidine derivatives as potential leishmanicidal agents. (2013). PubMed.
  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014).
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
  • Stability of sulfur molecules and insights into sulfur allotropy. (n.d.). RSC Publishing.
  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
  • ''Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures''. (2025). Indian Journal of Chemistry (IJC).
  • Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025). ijprajournal.

Sources

A Comprehensive Guide to the Preliminary Biological Evaluation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant agents with activities spanning anticancer, antimicrobial, and antiviral domains.[1][2][3] This guide outlines a comprehensive, technically-grounded framework for the initial biological investigation of a novel derivative, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine . Due to the absence of published biological data for this specific molecule, this document serves as a proactive research and development whitepaper. It details a proposed synthesis pathway, a multi-pronged screening strategy to assess its potential anticancer and antimicrobial efficacy, and the foundational mechanistic studies that would follow. The protocols herein are designed to be self-validating and are grounded in established, authoritative methodologies, providing a clear and logical pathway for researchers and drug development professionals to unlock the therapeutic potential of this promising compound.

Introduction: The Rationale for Investigation

The Pyrimidine Core: A Privileged Scaffold

Pyrimidine and its fused heterocyclic systems are of immense interest in drug discovery.[1] As essential components of nucleic acids (cytosine, thymine, and uracil), they are intrinsically recognized by biological systems. This inherent biocompatibility, combined with the scaffold's versatile substitution points (positions 2, 4, 5, and 6), allows for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological effects.[4] Clinically approved drugs like 5-Fluorouracil (anticancer) and Trimethoprim (antibacterial) underscore the therapeutic success of this heterocyclic core.[5]

Structural Features of the Target Compound

The subject of this guide, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine , incorporates several key features that rationalize its investigation:

  • 4,6-Dimethoxy Groups: These electron-donating groups can significantly influence the molecule's solubility, metabolic stability, and interaction with target proteins.

  • 2-Sulfanyl Linkage: The thioether linkage at the 2-position is a common feature in bioactive molecules, including some kinase inhibitors and antimicrobial agents. The subsequent oxidation of this sulfur to a sulfoxide or sulfone can further modulate activity, a strategy employed in the synthesis of certain herbicides and apoptosis inhibitors.[6][7][8]

  • (4-methylphenyl) Group (p-tolyl): This terminal aromatic ring provides a site for potential hydrophobic interactions within a target's binding pocket. The methyl group offers a subtle electronic and steric modification compared to an unsubstituted phenyl ring.

Given the established anticancer and antimicrobial activities of various pyrimidine derivatives, a primary screening campaign targeting these therapeutic areas is a logical and scientifically sound starting point.[5][9]

Proposed Synthesis and Characterization

The synthesis of the title compound can be logically approached via a nucleophilic aromatic substitution reaction, a common and reliable method for constructing such derivatives.[6]

Synthetic Workflow

The proposed synthesis involves a two-step process starting from a commercially available precursor.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Product Formation A 4,6-Dimethoxy-2-chloropyrimidine C Nucleophilic Aromatic Substitution (Base, e.g., K2CO3 in DMF) A->C B 4-Methylbenzenethiol (p-Thiocresol) B->C D 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Target Compound) C->D Formation E Purification (Column Chromatography) D->E Crude Product F Characterization (NMR, HRMS, Purity by HPLC) E->F Purified Product

Caption: Proposed two-step synthesis and characterization workflow.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4,6-dimethoxy-2-chloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 4-methylbenzenethiol (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Stir the mixture at 60-70 °C under a nitrogen atmosphere for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC).

Proposed Screening for Biological Activity

A tiered screening approach is proposed to efficiently identify and validate any preliminary biological activity.

Anticancer Activity Screening

The initial evaluation will focus on determining the compound's cytotoxic effects against a panel of human cancer cell lines representing different tumor types.

G A Primary Screen (Single High Concentration, e.g., 10 µM) Against NCI-60 Cell Line Panel B Hit Identification (Identify cell lines with >50% growth inhibition) A->B Data Analysis C Dose-Response Assay (MTT Assay on selected cell lines) B->C Progression D IC50 Value Determination (Calculate concentration for 50% inhibition) C->D Data Analysis E Selectivity Index (SI) (Compare IC50 in cancer vs. normal cells, e.g., NHDF) D->E Evaluation F Lead Candidate for MoA Studies E->F Decision Point (If SI > 2)

Caption: Tiered workflow for in vitro anticancer activity assessment.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) and a normal cell line (e.g., NHDF normal human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

CompoundCell LineIC₅₀ (µM) ± SDSelectivity Index (SI)¹
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine MCF-7[Result][Result]
A549[Result][Result]
HCT116[Result][Result]
NHDF[Result]-
Doxorubicin (Control) MCF-7[Result][Result]

¹ SI = IC₅₀ in normal cells (NHDF) / IC₅₀ in cancer cells.

Antimicrobial Activity Screening

The compound will be evaluated for its ability to inhibit the growth of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Perform a two-fold serial dilution of the title compound in a 96-well microtiter plate, with final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[10][11]

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine [Result][Result][Result]
Ciprofloxacin (Control) [Result][Result]N/A
Fluconazole (Control) N/AN/A[Result]

Potential Mechanism of Action: A Forward Look

Should the initial screening yield a potent and selective "hit," subsequent studies would focus on elucidating its mechanism of action (MoA). Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).[4][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Outcome Cell Proliferation, Survival, Angiogenesis TF->Outcome Compound Target Compound (Hypothetical Inhibitor) Compound->EGFR Inhibition EGF EGF Ligand EGF->EGFR

Caption: Simplified EGFR signaling pathway, a potential target for pyrimidine derivatives.

A logical next step would be to perform an in vitro kinase assay against a panel of relevant kinases (e.g., EGFR, VEGFR-2) to determine if the compound acts as an inhibitor, thus providing a clear direction for lead optimization.

Conclusion

This guide presents a structured and scientifically rigorous framework for conducting the preliminary biological evaluation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine . By following the proposed workflows for synthesis, characterization, and tiered screening for anticancer and antimicrobial activities, researchers can efficiently determine the therapeutic potential of this novel molecule. The emphasis on established protocols, clear data presentation, and a forward-looking approach to mechanism of action studies provides a solid foundation for any drug discovery program focused on new pyrimidine derivatives. The insights gained from this initial investigation will be critical in guiding future lead optimization and preclinical development efforts.

References

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Google Patents. (N.D.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Al-Ostath, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. [Link]

  • Arshad, M. F., et al. (N.D.). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. PMC. [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society. [Link]

  • ResearchGate. (2023). (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. [Link]

  • Google Patents. (N.D.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Al-Suhaimi, K. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

  • ResearchGate. (2012). (PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. [Link]

  • Tang, C., et al. (N.D.). Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. PMC. [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • MDPI. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]

  • Frontiers. (N.D.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. [Link]

  • ResearchGate. (N.D.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. [Link]

  • Geethalakshmi, T., & Muthusamy, K. (N.D.). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. PMC. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][13][14]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. [Link]

  • Ali, O. A. M., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. PMC. [Link]

  • Frontiers. (N.D.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • Pharmatutor. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (N.D.). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. [Link]

Sources

Elucidating the Mass Spectrometry Fragmentation Pathways of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of complex heterocyclic thioethers is a critical component of pharmacokinetic profiling, impurity tracking, and metabolomics. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Chemical Formula: , Exact Mass: 262.0773 Da) represents a highly functionalized molecular scaffold featuring a pyrimidine core, electron-donating methoxy groups, and a thioether linkage to a p-tolyl moiety.

This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS). By deconstructing the causality behind its Collision-Induced Dissociation (CID) pathways, this guide serves as an authoritative reference for developing highly selective Multiple Reaction Monitoring (MRM) assays.

Structural Deconstruction & Mechanistic Causality

The fragmentation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is governed by the relative bond dissociation energies of its functional domains and the thermodynamic stability of the resulting product ions. Under positive mode ESI, the molecule readily protonates at the pyrimidine nitrogen to form the precursor ion at m/z 263.0851.

The Vulnerability of the Thioether Linkage

The thioether (sulfide) bond is the primary locus of fragmentation. In gas-phase CID MS/MS, thioether linkages are highly susceptible to cleavage due to the relatively low bond dissociation energy of the bond compared to the aromatic and bonds[1]. The cleavage can occur on either side of the sulfur atom, driven by the capacity of the resulting fragments to stabilize the positive charge. This behavior is a hallmark of thioether-linked dimers and adducts, which reliably yield signature spectra through bond-selective dissociation[2][3].

Stability of the 4,6-Dimethoxypyrimidine Core

The 4,6-dimethoxypyrimidine substructure is a common motif in various agrochemicals (e.g., sulfonylurea herbicides) and pharmaceuticals[4][5]. While the pyrimidine ring itself is highly stable due to aromatic resonance, the exocyclic methoxy groups are prone to characteristic neutral losses. Specifically, the expulsion of methanol ( , 32 Da) or formaldehyde ( , 30 Da) from the protonated pyrimidine core is a highly diagnostic fragmentation pathway[4].

Tropylium Ion Formation

The p-tolyl group attached to the sulfur atom provides a classic, highly favored fragmentation route. Cleavage of the bond, followed by rearrangement, yields the highly stable, fully conjugated tropylium cation ( ) at m/z 91.0546. The energetic favorability of forming this 6π-electron aromatic system makes it a dominant base peak in the MS/MS spectrum.

Primary CID Fragmentation Pathways

When subjected to CID, the precursor ion (m/z 263.085) undergoes three primary, competing pathways:

  • Pathway A (Pyrimidine-S Cleavage): The cleavage of the bond between the sulfur atom and the pyrimidine ring results in the loss of 4,6-dimethoxypyrimidine-2-thiol (neutral loss of 172 Da). The charge is retained on the p-tolyl group, which rearranges to form the highly stable tropylium cation at m/z 91.054 .

  • Pathway B (Aryl-S Cleavage): Cleavage of the bond between the sulfur atom and the p-tolyl group results in the neutral loss of p-toluenethiol (124 Da). The charge is retained on the pyrimidine core, generating the 4,6-dimethoxypyrimidin-2-yl cation at m/z 139.050 .

  • Pathway C (Secondary Methoxy Fragmentation): The m/z 139.050 fragment is highly energetic and undergoes secondary fragmentation. The protonated methoxy group facilitates the nucleophilic attack of the adjacent ring nitrogen, leading to the neutral loss of methanol (32 Da) to form a stable fragment at m/z 107.024 [4]. Subsequent loss of carbon monoxide (CO, 28 Da) can yield a minor fragment at m/z 79.029.

Caption: Primary ESI-MS/MS fragmentation pathways of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Quantitative Data Summary

The table below summarizes the exact masses, elemental formulas, and diagnostic utility of the key fragment ions, providing a reference for high-resolution mass spectrometry (HRMS) method development.

Ion TypeElemental FormulaExact Mass (m/z)Mass Error ToleranceDiagnostic Utility
Precursor 263.0851< 5 ppmMolecular weight confirmation; Precursor selection.
Fragment 1 139.0506< 5 ppmConfirms the intact 4,6-dimethoxypyrimidine core.
Fragment 2 125.0273< 5 ppmConfirms the intact p-tolylthio moiety.
Fragment 3 107.0245< 5 ppmSecondary confirmation of methoxy-pyrimidine structure.
Fragment 4 91.0546< 5 ppmHighly abundant quantifier ion; confirms p-tolyl group.

Self-Validating LC-MS/MS Experimental Protocol

To ensure data trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating system for the targeted analysis of this compound. The protocol utilizes acidic modifiers to force complete protonation, ensuring maximum sensitivity for the precursor[6].

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve the reference standard in 100% LC-MS grade Acetonitrile to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-induced peak broadening.

  • System Suitability: Inject a blank (solvent only) prior to the standard to validate the absence of carryover or background isobaric interferences at m/z 263.

Step 2: UHPLC Separation Parameters
  • Column: Use an end-capped sub-2 µm C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) to ensure sharp peak shapes for the hydrophobic thioether[6].

  • Column Temperature: Maintain at 40 °C to reduce system backpressure and improve mass transfer.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear ramp to 95% B

    • 5.0 - 6.5 min: Hold at 95% B

    • 6.5 - 6.6 min: Return to 5% B (Equilibration for 2.4 min).

Step 3: MS Source Optimization (ESI+)
  • Capillary Voltage: Set to +3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Cone Voltage/Declustering Potential: Optimize via direct infusion. A starting value of 25-35 V is recommended to prevent in-source fragmentation of the fragile thioether bond.

Step 4: MRM Transition Optimization

Conduct Collision Energy (CE) ramping (from 10 eV to 50 eV) using Argon as the collision gas to establish the optimal transitions:

  • Quantifier Transition: m/z 263.1 91.1 (Optimal CE: ~35 eV). Rationale: Highest abundance, excellent signal-to-noise.

  • Qualifier Transition: m/z 263.1 139.1 (Optimal CE: ~20 eV). Rationale: Lower energy requirement, highly specific to the pyrimidine core.

Caption: Self-validating targeted LC-MS/MS analytical workflow.

References

  • A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance Source: PubMed Central (PMC) / NIH URL:[Link]

  • CID MS/MS fragmentation spectrum of the +8 charge state peak of Tte1186a Source: ResearchGate URL:[Link]

  • Large-scale discovery and annotation of hidden substructure patterns in mass spectrometry profiles Source: bioRxiv URL:[Link]

  • Characterization of Thioether-Linked Protein Adducts of DNA Using a Raney-Ni Mediated Desulfurization Method and Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Source: PubMed Central (PMC) / NIH URL:[Link]

  • Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD Source: PubMed Central (PMC) / NIH URL:[Link]

  • Quantification of Atrazine, Phenylurea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography Source: Oxford Academic URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, a key intermediate in the development of various biologically active compounds. The described method is a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol emphasizes safety, efficiency, and reproducibility, with detailed explanations for each step to ensure a thorough understanding of the synthetic process.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals. Their diverse biological activities, including anticancer, antiviral, antibacterial, and antifungal properties, make them a focal point of synthetic organic chemistry.[1] The target molecule, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, incorporates a thioether linkage, a common motif in pharmacologically active molecules that can influence their metabolic stability and binding affinity. This application note details a reliable and scalable method for its preparation.

The synthesis proceeds via a nucleophilic aromatic substitution reaction between 2-chloro-4,6-dimethoxypyrimidine and 4-methylthiophenol. This reaction is a cornerstone of heterocyclic chemistry, allowing for the introduction of various functional groups onto the pyrimidine ring.

Reaction Scheme

Caption: Synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Materials and Apparatus

Reagents and Chemicals
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Chloro-4,6-dimethoxypyrimidine6322-96-9174.59≥98%Commercially Available
4-Methylthiophenol106-45-6124.21≥98%Commercially Available
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Commercially Available
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercially Available
Hexane110-54-386.18ACS GradeCommercially Available
Brine (Saturated NaCl solution)N/AN/AN/APrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularCommercially Available
Apparatus
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware and consumables

Experimental Protocol

Reaction Setup

Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 2-chloro-4,6-dimethoxypyrimidine, 4-methylthiophenol, and K₂CO₃ to a flask. B 2. Add anhydrous DMF. A->B C 3. Heat the mixture to 80-90 °C with stirring. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction to room temperature. D->E F 6. Pour the mixture into water and extract with EtOAc. E->F G 7. Wash the organic layer with brine. F->G H 8. Dry the organic layer over Na₂SO₄. G->H I 9. Filter and concentrate the organic layer. H->I J 10. Purify the crude product by column chromatography. I->J K 11. Characterize the final product. J->K

Caption: Step-by-step experimental workflow for the synthesis.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4,6-dimethoxypyrimidine (1.0 eq, e.g., 1.75 g, 10 mmol), 4-methylthiophenol (1.1 eq, e.g., 1.37 g, 11 mmol), and potassium carbonate (2.0 eq, e.g., 2.76 g, 20 mmol).

    • Rationale: Potassium carbonate acts as a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, which is necessary for the substitution reaction. An excess of the base ensures complete deprotonation.

  • Add anhydrous N,N-dimethylformamide (DMF) (e.g., 30 mL) to the flask.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction mechanism. Its high boiling point is suitable for the required reaction temperature.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

    • Rationale: TLC allows for the visualization of the consumption of the starting materials and the formation of the product, ensuring the reaction is allowed to go to completion.

Work-up and Purification
  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold water (e.g., 150 mL). This will precipitate the crude product and dissolve the inorganic salts.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Rationale: The product is more soluble in ethyl acetate than in water, allowing for its separation from the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Combine the organic layers and wash with brine (2 x 50 mL).

    • Rationale: Washing with brine helps to remove any remaining water and inorganic impurities from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: Anhydrous sodium sulfate is a drying agent that removes residual water from the organic solvent.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Rationale: Column chromatography or recrystallization is essential to remove any unreacted starting materials and by-products, yielding the pure desired compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the presence of all expected protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling chemicals.[2][3][4]

  • Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood to avoid inhalation of volatile organic compounds and reagents.[5][6]

  • Handling of Reagents:

    • 4-Methylthiophenol: This compound has a strong, unpleasant odor and is toxic. Handle with care in a fume hood.[5]

    • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with caution. Avoid skin contact and inhalation.

    • Pyrimidines: Substituted pyrimidines can have varying toxicities. It is prudent to handle all pyrimidine derivatives with care.[2][3]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour any chemicals down the drain.[2]

Expected Results

Following this protocol, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine can be synthesized in good to excellent yields (typically 75-90%). The pure product should be a white to off-white solid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction- Ensure the reaction is heated to the correct temperature. - Check the purity of the starting materials. - Verify that the base was added and is active.
Decomposition of starting materials or product- Avoid excessive heating. - Ensure the use of anhydrous solvent to prevent side reactions.
Impure product after work-up Incomplete extraction or washing- Perform multiple extractions with the organic solvent. - Ensure thorough washing with brine.
Inefficient purification- Optimize the eluent system for column chromatography. - If recrystallizing, try different solvent systems.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for further applications in drug discovery and development. The provided rationale for each step aims to enhance the user's understanding of the underlying chemical principles.

References

  • CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents. (n.d.).
  • NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013, December 26).
  • 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine - PMC - NIH. (n.d.).
  • 4-Methylthiophenol - Apollo Scientific. (n.d.).
  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC. (n.d.).
  • Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - RSC Publishing. (2021, August 11).
  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).
  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile - ResearchGate. (n.d.).
  • (PDF) A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine - ResearchGate. (2012, December 6).
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (2016, December 29).
  • Pyrimidine - Safety Data Sheet - ChemicalBook. (n.d.).
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug - Ashdin Publishing. (n.d.).
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - ResearchGate. (2025, October 16).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2013, January 22).
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - MDPI. (2021, December 26).
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC. (n.d.).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
  • Material Safety Data Sheet - Thiophenol - Cole-Parmer. (2005, October 3).

Sources

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Versatile Pyrimidine Building Block

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic molecules.[1][2][3][4] Within this class, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine emerges as a highly versatile, yet under-utilized, building block. Its unique trifecta of structural features—an electron-rich dimethoxy-substituted aromatic ring, a C2-linked thioether, and the inherent reactivity of the pyrimidine core—renders it an ideal precursor for complex molecular architectures.

The strategic value of this compound lies in the C2-S bond. The thioether itself can be a stable component of a final molecule, or it can be activated through oxidation. Oxidation of the sulfide to a sulfone transforms the -(S)-p-tolyl group into an excellent leaving group, paving the way for facile nucleophilic aromatic substitution (SNAr).[5][6][7] This two-step sequence provides a powerful and reliable method for introducing a diverse array of functional groups at the C2 position, a critical site for modulating biological activity in many pyrimidine-based compounds.

These application notes will provide a detailed exploration of this key transformation, offering field-tested insights and step-by-step protocols for its practical implementation in the laboratory. While the specific (4-methylphenyl)sulfanyl moiety is detailed here, the principles and protocols are broadly applicable to analogous 2-alkylsulfanyl or 2-arylsulfanyl pyrimidines.[8][9]

The Core Synthetic Strategy: From Inert Thioether to Activated Sulfone

The primary application of 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in synthesis is its conversion into a highly reactive intermediate, 4,6-dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine . This transformation is pivotal because the sulfanyl group is a poor leaving group, whereas the corresponding sulfonyl group is an exceptional one.

Mechanistic Rationale: The lone pairs on the sulfur atom of the thioether are not sufficiently electron-withdrawing to activate the C2 position of the electron-rich dimethoxy-pyrimidine ring for nucleophilic attack. However, upon oxidation to the sulfone (-SO₂-), the sulfur atom's oxidation state changes, and the two additional oxygen atoms act as powerful electron-withdrawing groups. This polarization of the C2-S bond, coupled with the inherent electron deficiency at the C2 position of the pyrimidine ring, renders the carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[6][10] The subsequent departure of the p-toluenesulfinate anion is thermodynamically favorable, driving the SNAr reaction to completion.

The overall workflow is a robust two-stage process that dramatically expands the synthetic utility of the initial building block.

Visualization of the Synthetic Workflow

The following diagram outlines the key two-step transformation that defines the synthetic utility of the title compound.

G cluster_0 Stage 1: Activation cluster_1 Stage 2: Functionalization Start 4,6-Dimethoxy-2- [(4-methylphenyl)sulfanyl]pyrimidine Intermediate 4,6-Dimethoxy-2- [(4-methylphenyl)sulfonyl]pyrimidine Start->Intermediate Oxidation (e.g., H₂O₂, Na₂WO₄) Product 2-Substituted-4,6- dimethoxypyrimidine Intermediate->Product S_NAr Reaction Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Product caption Core workflow: Activation via oxidation followed by S_NAr functionalization.

Caption: Core workflow: Activation via oxidation followed by SNAr functionalization.

Experimental Protocols

These protocols are based on established procedures for analogous 2-methylsulfanylpyrimidines and are expected to perform robustly with the p-tolyl variant.[8][9] Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Oxidation of Thioether to Sulfone

This procedure converts the relatively inert thioether into the highly reactive sulfonyl intermediate. The use of sodium tungstate as a catalyst allows for the efficient use of hydrogen peroxide as a green and safe oxidizing agent.

Materials:

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • Acetic Acid (Glacial)

  • Hydrogen Peroxide (35% w/w aqueous solution)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Sodium Bisulfite (40% w/w aqueous solution)

  • Toluene

  • Deionized Water

  • KI-Starch Paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (1.0 eq) in glacial acetic acid (approx. 2-3 mL per gram of starting material).

  • Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (approx. 0.005 eq).

  • Heating: Heat the mixture to 75-80 °C with vigorous stirring.

  • Oxidant Addition: Add hydrogen peroxide (35%, 3.0-4.0 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature between 78-82 °C during the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring at 80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the excess hydrogen peroxide by the dropwise addition of 40% sodium bisulfite solution until a KI-starch test paper no longer turns blue.

  • Work-up: Add toluene and water to the flask and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer once more with toluene.

  • Purification: Combine the organic layers. If the product precipitates, it can be isolated by filtration. If it remains in solution, wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an isopropanol/water mixture).

Self-Validation:

  • Expected Yield: >90%

  • Appearance: White to off-white crystalline solid.

  • TLC Analysis: The product spot should have a lower Rf value than the starting thioether in a typical mobile phase (e.g., ethyl acetate/hexanes).

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol demonstrates the displacement of the newly formed sulfonyl group with a primary or secondary amine, a common transformation in the synthesis of bioactive molecules.

Materials:

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfonyl]pyrimidine (from Protocol 1)

  • Desired Amine (primary or secondary, 1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the sulfone intermediate (1.0 eq) and the desired amine (1.2 eq) in DMF.

  • Base Addition: Add potassium carbonate (2.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Reaction Monitoring: Stir the reaction at temperature for 4-12 hours. Monitor the disappearance of the sulfone starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-4,6-dimethoxypyrimidine derivative.

Expert Insights:

  • Causality: The use of a polar aprotic solvent like DMF is crucial. It effectively solvates the cation of the base (K⁺), leaving the carbonate anion more "naked" and basic, while not interfering with the nucleophile. Its high boiling point also allows for a wide range of reaction temperatures.

  • Trustworthiness: The reaction's endpoint is reliably determined by TLC. A successful reaction will show the complete consumption of the sulfone starting material and the appearance of a new, often more polar, product spot. The multiple aqueous washes are critical for removing the high-boiling DMF solvent, which can complicate purification if not thoroughly removed.

Quantitative Data Summary

The following table provides expected physicochemical and spectroscopic data for key compounds in this workflow, based on data for closely related analogs.[8] This serves as a benchmark for researchers to validate their results.

CompoundMolecular FormulaMW ( g/mol )AppearanceExpected ¹H NMR δ (ppm) in CDCl₃
Thioether (Starting Material) C₁₄H₁₆N₂O₂S276.35White Solid~7.3 (d, 2H), ~7.1 (d, 2H), ~5.8 (s, 1H), ~3.9 (s, 6H), ~2.3 (s, 3H)
Sulfone (Intermediate) C₁₄H₁₆N₂O₄S308.35White Solid~7.8 (d, 2H), ~7.3 (d, 2H), ~6.2 (s, 1H), ~4.1 (s, 6H), ~2.4 (s, 3H)

Applications in Agrochemical and Medicinal Chemistry

The 4,6-dimethoxy-2-sulfonylpyrimidine core is a well-established "privileged scaffold". It is a key intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides like bispyribac-sodium.[8] The synthetic route detailed here allows for the rapid generation of libraries of 2-substituted pyrimidines. By varying the nucleophile in Protocol 2, researchers can introduce diverse functionalities, including:

  • Amines: Leading to compounds with potential applications as kinase inhibitors or other enzyme modulators.[3][11]

  • Alcohols/Phenols: Forming ether linkages found in herbicides and other bioactive molecules.

  • Thiols: Creating new thioether linkages for further modification.

This building block, therefore, serves as a gateway to a vast chemical space, making it an invaluable tool for lead discovery and optimization in drug and agrochemical development.

References

  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Defeng Xu, Zhiling Zhu, Hui Xu, Ziqiao Wang. School of Pharmaceutical and Life Sciences, Changzhou University.[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. PubMed. [Link]

  • Synthesis and stereoselective oxidation of α-thio-β-chloropropenyloxazolidin-2-ones. ResearchGate. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Taylor & Francis Online. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH. [Link]

  • 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine. PMC - NIH. [Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]

  • A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - NIH. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

  • Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of 2-Sulfanylpyrimidines in Modern Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The targeted functionalization of the pyrimidine ring is therefore of paramount importance for the development of novel molecular entities. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine emerges as a versatile building block, offering multiple potential sites for synthetic elaboration. While traditional cross-coupling reactions have extensively utilized aryl halides and triflates, the activation of carbon-sulfur (C–S) bonds for such transformations represents a more recent and highly valuable strategy. This approach, known as desulfurative cross-coupling, provides an alternative pathway for the formation of carbon-carbon and carbon-heteroatom bonds, often with distinct advantages in terms of substrate availability and orthogonal reactivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in desulfurative cross-coupling reactions. While direct literature precedents for this specific substrate are emerging, the protocols herein are built upon established and robust methodologies for the C–S bond activation of analogous heteroaryl thioethers. We will explore the rationale behind the selection of catalytic systems, reaction parameters, and provide detailed, step-by-step protocols for two key transformations: a nickel-catalyzed desulfurative Suzuki-Miyaura coupling and a palladium-catalyzed desulfurative Sonogashira coupling.

Part 1: Desulfurative Suzuki-Miyaura Coupling

The desulfurative Suzuki-Miyaura coupling enables the formation of a C(sp²)–C(sp²) bond by coupling the 2-position of the pyrimidine with an aryl or heteroaryl boronic acid. Nickel-based catalytic systems have proven particularly effective for the activation of the typically inert C–S bond in heteroaryl thioethers.[1][2] The proposed mechanism involves the oxidative addition of an aryl halide to a low-valent nickel species, followed by a unique C–S bond activation and transmetalation sequence.

Key Experimental Considerations:
  • Catalyst and Ligand: Nickel catalysts, such as NiCl₂·glyme, in combination with a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often employed. The ligand plays a crucial role in stabilizing the nickel catalyst and facilitating the elementary steps of the catalytic cycle.

  • Reductant/Promoter: In some protocols for desulfurative cross-coupling of heteroaromatic thioethers with aryl iodides, molybdenum hexacarbonyl (Mo(CO)₆) has been shown to be a crucial promoter for C–S bond activation.[1][2]

  • Base: A suitable base is required for the transmetalation step. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are typically good choices for this type of reaction.

Proposed Protocol for Desulfurative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the nickel-catalyzed desulfurative coupling of heteroaryl thioethers.[1][2]

Reaction Scheme:

Materials:

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • Aryl boronic acid

  • NiCl₂·glyme

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (1.0 equiv.), aryl boronic acid (1.5 equiv.), NiCl₂·glyme (10 mol%), dppf (10 mol%), Mo(CO)₆ (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the pyrimidine substrate).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst NiCl₂·glymeEffective for C–S bond activation in heteroaryl thioethers.[1][2]
Ligand dppfBidentate phosphine ligand that stabilizes the nickel catalyst.
Promoter Mo(CO)₆Facilitates the crucial C–S bond activation step.[1][2]
Base K₃PO₄Common and effective base for Suzuki-Miyaura couplings.
Solvent 1,4-DioxaneAnhydrous, high-boiling point solvent suitable for these conditions.
Temperature 100-120 °CSufficient thermal energy to promote the catalytic cycle.

Part 2: Desulfurative Sonogashira Coupling

The Sonogashira reaction is a powerful tool for the formation of C(sp²)–C(sp) bonds, and its desulfurative variant allows for the direct coupling of terminal alkynes with heteroaryl thioethers.[3][4][5] This transformation is typically catalyzed by palladium, often in the presence of a copper(I) co-catalyst. The reaction provides a direct route to 2-alkynylpyrimidines, which are valuable intermediates in organic synthesis.

Key Experimental Considerations:
  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a copper(I) salt, like CuI, is commonly used. The palladium catalyzes the main cross-coupling cycle, while copper(I) is believed to facilitate the formation of a copper acetylide intermediate.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or a more specialized ligand like Xantphos, can be employed to enhance the catalytic activity and stability.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Anhydrous solvents like toluene, DMF, or a mixture thereof are suitable for Sonogashira couplings.

Proposed Protocol for Desulfurative Sonogashira Coupling

This protocol is based on established methods for the desulfurative Sonogashira coupling of heteroaryl thioethers.[3][4][5]

Reaction Scheme:

Materials:

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube, add 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the pyrimidine substrate) and triethylamine (3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.

  • Wash the combined organic filtrate with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄A common and effective palladium(0) source for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base Et₃NActs as both a base and a solvent in some cases.
Solvent TolueneAnhydrous, high-boiling point solvent.
Temperature 80-100 °CPromotes the reaction without significant decomposition of the catalyst.

Visualization of Catalytic Cycles and Workflows

Proposed Catalytic Cycle for Nickel-Catalyzed Desulfurative Suzuki-Miyaura Coupling

G cluster_suzuki Desulfurative Suzuki-Miyaura Cycle Ni0 Ni(0)L_n NiII_ArI Ar-Ni(II)(I)L_n Ni0->NiII_ArI Oxidative Addition NiII_Ar_SAr Ar-Ni(II)(S-Pyr)L_n NiII_ArI->NiII_Ar_SAr C-S Activation NiII_Ar_ArB Ar-Ni(II)(Ar')L_n NiII_Ar_SAr->NiII_Ar_ArB Transmetalation NiII_Ar_ArB->Ni0 Reductive Elimination Product Pyr-Ar' NiII_Ar_ArB->Product Pyr_S_Ar Pyr-S-Tol Pyr_S_Ar->NiII_Ar_SAr ArI Ar'-I ArI->NiII_ArI ArB Ar'-B(OR)₂ ArB->NiII_Ar_ArB Base Base Base->NiII_Ar_SAr

Caption: Proposed catalytic cycle for the nickel-catalyzed desulfurative Suzuki-Miyaura coupling.

Experimental Workflow for Cross-Coupling Reactions

G cluster_workflow General Experimental Workflow Start Reaction Setup (Substrates, Catalyst, Ligand, Base, Solvent) Reaction Inert Atmosphere Heating & Stirring Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: A generalized experimental workflow for the setup and execution of cross-coupling reactions.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through rigorous monitoring and characterization. The progress of each reaction should be carefully tracked using appropriate analytical techniques such as TLC, GC-MS, or LC-MS. The identity and purity of the final products must be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Comparison of the obtained data with expected values for analogous structures from the literature will further validate the success of the transformation. For novel compounds, full characterization is essential.

Conclusion

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a promising substrate for innovative cross-coupling strategies. The desulfurative Suzuki-Miyaura and Sonogashira reactions outlined in these notes offer powerful methods for the synthesis of novel 2-aryl- and 2-alkynylpyrimidine derivatives. While these protocols are based on sound mechanistic principles and successful applications with similar substrates, optimization of reaction conditions for this specific molecule may be necessary to achieve optimal yields and purity. These application notes serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 60(12), 1479-1481. [Link]

  • Zhu, P., Zhao, Y., Ling, S., Xu, B., Liu, H., Li, X., & Sun, F. G. (2024). Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C–S Bond Cleavage. The Journal of Organic Chemistry, 89(18), 12001-12009. [Link]

  • Bower, J. F., et al. (2019). Modular Access to Eight-Membered N-Heterocycles by Directed Carbonylative C–C Bond Activation of Aminocyclopropanes. Angewandte Chemie International Edition, 58(52), 18844-18848. [Link]

  • Wu, Y., Xing, Y., Liu, Y., Suzenet, F., & Guillaumet, G. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. RSC Advances, 5(63), 51159-51162. [Link]

  • Roy, L., & Liebeskind, L. S. (2000). Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. Organic Letters, 2(20), 3229-3231. [Link]

  • Otsuka, S., Nogi, K., & Yorimitsu, H. (2018). C–S Bond Activation. Topics in Current Chemistry, 376(2), 13. [Link]

  • Muthumanickam, K., & Madhu, K. (2016). An efficient desulfitative C–C cross coupling of fused thiazolidine-2-thione with boronic acids and boronic acid pinacol esters: formation of fused thiazoles. Organic & Biomolecular Chemistry, 14(3), 849-857. [Link]

  • Zhu, P., et al. (2024). Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage. Organic Chemistry Portal. [Link]

  • Liebeskind, L. S., & Srogl, J. (2000). A novel and general carbon–carbon cross-coupling reaction between cyclic thioamides and boronic acids. Journal of the American Chemical Society, 122(45), 11260-11261. [Link]

  • Mehta, V. P., Sharma, A. S., & Van der Eycken, E. V. (2008). The first palladium-catalyzed desulfitative Sonogashira-type cross-coupling of (hetero)aryl thioethers with terminal alkynes. Organic Letters, 10(6), 1147-1150. [Link]

  • Wu, Y., et al. (2015). Palladium-catalyzed desulfurative Sonogashira cross-coupling reaction of 3-cyano assisted thioamide-type quinolone derivatives with alkynes. Semantic Scholar. [Link]

  • Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721. [Link]

  • Herradura, P. S., Pendola, K. A., & Guy, R. K. (2000). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters, 2(14), 2019-2022. [Link]

  • U.S. Patent No. US6693194B2. (2004). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Chinese Patent No. CN101747283B. (2012). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

Sources

Introduction: The Pyrimidine Scaffold and the Promise of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Assay Preparation for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2][3] From anticancer agents to antimicrobial and anti-inflammatory drugs, the versatility of the pyrimidine core allows for the development of compounds with diverse pharmacological profiles.[3][4] The compound 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, with its unique substitution pattern, presents an intriguing candidate for biological screening. While specific biological data for this compound is not yet available, the known activities of structurally related pyrimidine derivatives provide a rational basis for designing a comprehensive in vitro assay cascade to elucidate its potential therapeutic value.

Many pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[5][6] For instance, some 4,6-diaryl pyrimidines have demonstrated dual inhibitory activity against EGFR and VEGFR-2, key targets in cancer therapy.[5] Furthermore, the structural similarity to compounds like 4,6-dimethoxy-2-methylsulfonylpyrimidine, an intermediate in the synthesis of acetolactate synthase (ALS) inhibiting herbicides, suggests a potential for herbicidal activity.[7]

This application note provides a detailed guide for the in vitro characterization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. We present a tiered approach, starting with a fundamental assessment of cytotoxicity, followed by more specific enzymatic assays to probe for kinase and phosphatase inhibitory activity. These protocols are designed to be robust and adaptable, providing a solid foundation for the initial biological evaluation of this novel compound.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

A logical and efficient workflow is essential for the systematic evaluation of a novel compound. The following diagram illustrates the proposed experimental cascade for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Experimental Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Assays A Compound Preparation and Solubilization B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B Initial Screening C In Vitro Kinase Inhibition Assay B->C If Cytotoxic D In Vitro Phosphatase Inhibition Assay B->D If Cytotoxic

Caption: Tiered experimental workflow for the in vitro characterization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Part 1: Foundational Assays - Assessing General Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and sensitive colorimetric assay for this purpose.[8][9][10][11][12]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine on a selected cancer cell line (e.g., HepG2, a human liver cancer cell line).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[9][11]

Materials:

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • Human cancer cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.2016.0

Part 2: Mechanistic Assays - Probing for Specific Enzyme Inhibition

Based on the cytotoxic activity observed in the MTT assay, the next logical step is to investigate the potential mechanism of action. As many pyrimidine derivatives are known to be kinase inhibitors, an in vitro kinase assay is a highly relevant secondary screen.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a generic in vitro kinase assay to evaluate the inhibitory effect of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine on a representative tyrosine kinase (e.g., Src kinase).

Principle: A kinase assay measures the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from ATP to a substrate. The inhibition of this activity by a compound can be quantified.[13][14] This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant active Src kinase

  • Src-specific peptide substrate

  • ATP

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup:

    • Prepare a serial dilution of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in kinase buffer.

    • In a 384-well plate, add 1 µL of the compound dilutions. For the positive control (no inhibition) and negative control (no enzyme), add 1 µL of kinase buffer with DMSO.

    • Add 2 µL of a solution containing the Src kinase and the peptide substrate to each well (except the negative control).

    • Add 2 µL of ATP solution to all wells to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)) x 100]

Data Presentation:

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (No Inhibition)850000
0.1780008.2
16500023.5
103500058.8
501500082.4
100800090.6
Protocol 3: In Vitro Phosphatase Inhibition Assay

To further explore the compound's effect on cellular signaling, a phosphatase inhibition assay is recommended. Protein tyrosine phosphatases (PTPs) are the counterparts of protein tyrosine kinases and play a critical role in regulating phosphorylation events.[15]

Principle: This assay measures the activity of a phosphatase by quantifying the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, is a chromogenic compound that can be detected spectrophotometrically.[15][16][17]

Materials:

  • Recombinant protein tyrosine phosphatase (e.g., PTP1B)

  • p-Nitrophenyl phosphate (pNPP)

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a serial dilution of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in the assay buffer.

    • In a 96-well plate, add 10 µL of the compound dilutions. For the positive control (no inhibition) and negative control (no enzyme), add 10 µL of assay buffer with DMSO.

    • Add 80 µL of a solution containing the PTP1B enzyme to each well (except the negative control).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Phosphatase Reaction:

    • Add 10 µL of pNPP solution to all wells to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination and Data Acquisition:

    • Stop the reaction by adding 50 µL of 1 N NaOH to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of p-nitrophenol produced and thus to the phosphatase activity.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [((Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)) x 100]

Data Presentation:

Compound Concentration (µM)Absorbance (405 nm)% Inhibition
0 (No Inhibition)0.9500
0.10.9351.6
10.9104.2
100.85010.5
500.75021.1
1000.68028.4

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial in vitro characterization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. By employing a tiered approach, researchers can efficiently assess the compound's cytotoxic potential and begin to elucidate its mechanism of action. The data generated from these assays will be instrumental in guiding further studies, including more extensive kinase and phosphatase profiling, in vivo efficacy studies, and structure-activity relationship (SAR) optimization. The versatile pyrimidine scaffold holds immense potential, and a systematic in vitro evaluation is the critical first step in unlocking the therapeutic promise of novel derivatives like 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

References

  • Al-Wahaibi, A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Frontiers. (2026, January 29).
  • NCBI. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • NIH. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • NIH. (n.d.). Protein Tyrosine Phosphatase Assays. Retrieved from [Link]

  • ResearchGate. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ResearchGate. (2023, June 27). (PDF) In vitro kinase assay v1. Retrieved from [Link]

  • ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link]

  • Vitro Scient. (n.d.). Alkaline Phosphatase. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, July 9). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 60(12), 1531-1533.

Sources

purification and recrystallization techniques for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Guide to the Purification and Recrystallization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Abstract

This technical guide provides detailed application notes and protocols for the purification of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, a key intermediate in pharmaceutical and agrochemical research. The focus is on delivering a robust recrystallization methodology to achieve high purity, suitable for downstream applications in drug development and scientific research. This document outlines the scientific rationale behind solvent selection, a step-by-step recrystallization protocol, and methods for purity assessment.

Introduction: The Importance of Purity for Pyrimidine Derivatives

Pyrimidine derivatives are fundamental heterocyclic structures in numerous biologically active compounds, including drugs and herbicides.[1][2][3][4][5][6][7][8][9] The compound 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a crucial building block, and its purity is paramount for the successful synthesis of target molecules and for ensuring the validity of biological assay results. Impurities can lead to unwanted side reactions, decreased yields, and misleading biological data. Therefore, effective purification techniques are critical. Recrystallization remains a powerful and widely used method for purifying solid organic compounds.

Understanding the Compound: Physicochemical Properties and Potential Impurities

A successful purification strategy begins with an understanding of the target compound's properties and the likely impurities from its synthesis.

Physicochemical Properties

While specific data for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is not extensively published, we can infer its properties from structurally similar compounds like 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine.[2] It is expected to be a solid at room temperature with moderate polarity. Its solubility will be a key factor in selecting an appropriate recrystallization solvent.

Potential Impurities

Based on common synthetic routes for similar pyrimidine derivatives, potential impurities may include:

  • Starting materials: Unreacted 2-chloro-4,6-dimethoxypyrimidine and 4-methylbenzenethiol.

  • Byproducts of the substitution reaction: Side products formed during the nucleophilic substitution.

  • Oxidation products: The corresponding sulfoxide or sulfone derivatives if exposed to oxidizing conditions.

  • Solvent residues: Residual solvents from the reaction and initial work-up.

Purification Strategy: The Recrystallization Approach

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection Rationale

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. For pyrimidine derivatives, a range of solvents with varying polarities can be considered.[10]

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Consideration
Methanol64.732.7Often a good solvent for moderately polar compounds. Used for recrystallizing the related 4,6-dimethoxy-2-methylthiopyrimidine.[2][11]
Ethanol78.424.5Similar to methanol but less volatile.
Isopropanol82.619.9A common choice for recrystallization, sometimes used in combination with water.[12]
Acetonitrile82.037.5A polar aprotic solvent that can be effective for a range of organic compounds.
Toluene110.62.4A non-polar solvent, potentially useful for precipitating the compound from a more polar solvent or for washing.[11]
Dichloromethane39.69.1A low-boiling point solvent, useful for obtaining single crystals for X-ray diffraction.[1]
Water100.080.1The compound is likely to be poorly soluble in water, making it a potential anti-solvent in a mixed solvent system.

Based on the available literature for similar compounds, a mixed solvent system, such as isopropanol-water or methanol-water, is a promising starting point.[12] This allows for fine-tuning the solvent polarity to achieve optimal solubility characteristics.

Detailed Recrystallization Protocol

This protocol provides a step-by-step methodology for the purification of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Materials and Equipment
  • Crude 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • Isopropanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place crude compound in Erlenmeyer flask B Add minimal hot isopropanol to dissolve A->B C Add hot water dropwise until turbidity persists B->C D Add hot isopropanol to redissolve (clear solution) C->D E If insoluble impurities are present, perform hot filtration D->E F Allow the solution to cool slowly to room temperature D->F If no hot filtration is needed E->F G Place the flask in an ice bath to maximize crystal formation F->G H Collect crystals by vacuum filtration G->H I Wash crystals with cold isopropanol-water mixture H->I J Dry the crystals under vacuum I->J

Caption: A step-by-step workflow for the recrystallization process.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in an Erlenmeyer flask with a magnetic stir bar.

    • Heat isopropanol in a separate beaker on a hot plate.

    • Add a minimal amount of the hot isopropanol to the flask containing the crude compound while stirring until the solid dissolves completely.

    • If the solid does not dissolve, continue adding small portions of hot isopropanol.

    • Once a clear solution is obtained, add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will prevent solvent evaporation.

    • Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of a cold isopropanol-water mixture (in the same ratio as the final recrystallization solvent composition) to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter funnel for a few minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Purity Assessment

After recrystallization, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.

Table 2: Analytical Methods for Purity Determination

Analytical TechniquePurposeKey Parameters to Evaluate
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.Melting point range (a narrow range of 1-2°C is desirable).
High-Performance Liquid Chromatography (HPLC) To quantify the purity and detect any impurities.[13][14]Peak area percentage of the main compound. Presence of any impurity peaks.
Thin-Layer Chromatography (TLC) A quick and simple method to qualitatively assess purity.[12]A single spot indicates a high degree of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any impurities.[11][12]Absence of signals corresponding to impurities. Correct integration of proton signals.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of key functional groups and compare with a reference spectrum.[5]Characteristic vibrational modes of the pyrimidine ring and substituents.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible CauseSuggested Solution
No crystals form upon cooling. The solution is too dilute; the compound is too soluble in the cold solvent.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent and allow it to cool again.[10]
Oily precipitate forms instead of crystals. The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
Low recovery of the compound. Too much solvent was used; premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is pre-heated if a hot filtration is performed.[10]
Colored impurities in the final product. Colored impurities have co-crystallized.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[10]

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine by recrystallization. The key to successful purification lies in the careful selection of the solvent system and adherence to the procedural steps. By following this guide, researchers, scientists, and drug development professionals can obtain a high-purity compound, which is essential for the integrity and success of their research and development endeavors.

References

  • CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents. (n.d.).
  • 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine - PMC. (n.d.).
  • 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine - PMC - NIH. (n.d.).
  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents. (n.d.).
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(4), 524-526.
  • Xu, D., Zhu, Z., & Wang, Z. (2013). A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. Journal of Chemical Research, 37(12), 720-721.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.).
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. (n.d.).
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives - Benchchem. (n.d.).
  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES - ResearchGate. (n.d.).
  • Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine - Benchchem. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal. (n.d.).
  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. (n.d.).
  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA - AIP Publishing. (n.d.).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC. (n.d.).
  • Discovery and mechanism of action studies of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy. - Chemistry. (n.d.).

Sources

Application Note: Catalytic and Synthetic Utility of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid and chemoselective assembly of functionalized heterocycles is paramount. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (hereafter referred to as DMPT-pyrimidine ) has emerged as a highly versatile, crystalline building block. Unlike traditional halogenated pyrimidines, DMPT-pyrimidine leverages the unique electronic properties of the p-tolylthio group to serve two distinct, high-value roles:

  • An Electrophilic Partner in Base-Free Cross-Coupling: It undergoes highly efficient Liebeskind-Srogl desulfitative coupling to generate 2-aryl-4,6-dimethoxypyrimidines—a privileged pharmacophore found in numerous kinase inhibitors and endothelin receptor antagonists.

  • A Precursor for Targeted Covalent Inhibitors (TCIs): Through controlled oxidation, the stable thioether is converted into a highly reactive 2-sulfonylpyrimidine, acting as a tunable warhead for the metal-free arylation of cysteine residues in proteomics and drug design.

This guide provides the mechanistic rationale, self-validating protocols, and comparative data necessary to implement DMPT-pyrimidine in advanced drug discovery workflows.

Mechanistic Rationale: The Power of the p-Tolylthio Leaving Group

As an Application Scientist, it is critical to understand why the p-tolylthio group is chosen over standard halides (Cl, Br) or simple methylthio groups:

  • Absolute Chemoselectivity: 2-Chloropyrimidines are highly susceptible to premature nucleophilic aromatic substitution ( SN​Ar ) by ambient amines or water. In contrast, the p-tolylthio ether is completely inert under standard basic or nucleophilic conditions. This orthogonality allows chemists to carry the DMPT-pyrimidine moiety unscathed through multi-step library syntheses [1].

  • Catalytic Activation via Cu-Cofactors: The p-tolylthio group is specifically activated by thiophilic Cu(I) co-catalysts, such as Copper(I) thiophene-2-carboxylate (CuTC). The Cu(I) center coordinates to the sulfur atom, weakening the C–S bond and facilitating oxidative addition by the Pd(0) catalyst under strictly neutral conditions [2].

  • Crystalline Stability: Compared to volatile and malodorous methylthio derivatives, the p-tolylthio group renders the starting material and its byproducts highly crystalline, odorless, and shelf-stable, drastically improving handling during high-throughput experimentation (HTE).

Workflow 1: Base-Free Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl cross-coupling couples heteroaromatic thioethers with boronic acids. Because it does not require an exogenous aqueous base, it is the premier method for coupling substrates bearing base-sensitive functional groups (e.g., epoxides, esters, and primary alcohols) [1].

Catalytic Cycle

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Thiolate Complex Pd0->OxAdd Transmet Transmetalation Cu(I) transfers Aryl group OxAdd->Transmet RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 Product 2-Aryl-4,6-dimethoxypyrimidine (Target Pharmacophore) RedElim->Product Substrate 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Electrophile) Substrate->OxAdd CuCofactor Cu(I) Carboxylate + Boronic Acid (Nucleophile Activation) CuCofactor->Transmet

Fig 1: Liebeskind-Srogl catalytic cycle using 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Step-by-Step Protocol: Synthesis of 2-Aryl-4,6-dimethoxypyrimidines

Reagents Required: DMPT-pyrimidine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), CuTC (1.5 equiv), Pd(PPh3​)4​ (5 mol%), Anhydrous THF.

  • Inert Atmosphere Preparation: In a glovebox or under a strict argon manifold, charge an oven-dried Schlenk flask with DMPT-pyrimidine (0.5 mmol, 131 mg), the desired aryl boronic acid (0.75 mmol), CuTC (0.75 mmol, 143 mg), and Pd(PPh3​)4​ (0.025 mmol, 29 mg).

    • Causality Note: CuTC acts as both a thiophilic Lewis acid (to activate the p-tolylthio group) and an internal base (the carboxylate activates the boronic acid).

  • Solvent Addition: Add anhydrous, sparged THF (5.0 mL) to the flask.

    • Causality Note: THF is strictly preferred over DMF. Strong coordinating solvents like DMF can bind the Pd center and inhibit the crucial Cu-to-Pd transmetalation step.

  • Reaction Execution: Seal the flask and heat to 50 °C in an oil bath with vigorous stirring for 16 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow solution to a dark, opaque suspension as the insoluble Cu(I)-S-Tol byproduct precipitates. The absence of this precipitate after 2 hours indicates a failure in the transmetalation step (likely due to inactive CuTC or oxygen contamination).

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove the insoluble copper-thiolate byproducts. Wash the filtrate with saturated aqueous NH4​Cl (2 × 10 mL) to remove residual soluble copper salts.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 2-aryl-4,6-dimethoxypyrimidine.

Workflow 2: Synthesis of Cysteine-Directed Covalent Warheads

Heteroaryl sulfones have recently emerged as excellent, tunable reagents for the metal-free arylation of cysteine [3]. DMPT-pyrimidine serves as a perfectly stable storage form; it is oxidized to the highly electrophilic sulfone immediately prior to bioconjugation.

Bioconjugation Logic

Bioconjugation Step1 Thioether Precursor (Stable Storage) Step2 Oxidation (mCPBA) Yields Sulfone Step1->Step2 Step3 Reactive Sulfone (Electrophilic Warhead) Step2->Step3 Step4 Protein Incubation (Target Cysteine) Step3->Step4 Step5 Covalent Adduct (Arylated Cysteine) Step4->Step5

Fig 2: Workflow for generating reactive sulfone warheads for targeted cysteine bioconjugation.

Step-by-Step Protocol: Oxidation and Bioconjugation
  • Oxidation to Sulfone: Dissolve DMPT-pyrimidine (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL) and cool to 0 °C. Portion-wise, add m-CPBA (2.2 mmol, assuming 77% purity). Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show complete conversion of the non-polar thioether to a highly UV-active, polar baseline spot (the sulfone).

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (10 mL) to destroy excess oxidant. Extract with CH2​Cl2​ , wash heavily with saturated NaHCO3​ to remove m-chlorobenzoic acid, dry, and concentrate. The resulting 4,6-dimethoxy-2-(p-tolylsulfonyl)pyrimidine can be recrystallized from hot ethanol.

  • Protein Bioconjugation: Incubate the target protein (10 µM) with the sulfone warhead (50 µM) in PBS buffer (pH 7.4) at 37 °C for 2 hours. The highly electrophilic C2 position undergoes SN​Ar exclusively with the nucleophilic cysteine thiolate, displacing the p-toluenesulfinate leaving group to form a stable covalent adduct.

Quantitative Data: Reactivity Comparison

To justify the selection of DMPT-pyrimidine over traditional electrophiles, the table below summarizes the comparative reactivity profiles during cross-coupling workflows.

Table 1: Comparative Reactivity Profile of Pyrimidine Electrophiles in Cross-Coupling

Electrophile Leaving GroupReaction TypeCatalyst / CofactorConditionsBase Required?Chemoselectivity / Advantage
2-Chloro Suzuki-Miyaura Pd(dppf)Cl2​ 90 °C, 12 hYes ( K2​CO3​ )Poor; highly susceptible to premature hydrolysis and SN​Ar by amines.
2-Methylthio Liebeskind-Srogl Pd(PPh3​)4​ / CuTC50 °C, 16 hNoGood; but generates volatile, toxic, and malodorous methanethiol byproducts.
2-(p-Tolylthio) Liebeskind-Srogl Pd(PPh3​)4​ / CuTC50 °C, 16 hNoExcellent; highly crystalline, stable, yielding an odorless byproduct (Cu-S-Tol).

References

  • A Platform for the Liebeskind–Srogl Coupling of Heteroaromatic Thioethers for Medicinal-Chemistry-Relevant Transformations Source: Organic Letters (ACS Publications) URL:[Link]

  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation Source: ePrints Soton - University of Southampton URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize Nucleophilic Aromatic Substitution (SNAr) workflows. Below, we break down the mechanistic causality behind common failures and provide a self-validating protocol to maximize your reaction yield.

Reaction Overview & Mechanistic Rationale

The synthesis of 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine relies on an SNAr reaction between an electrophilic pyrimidine core and a nucleophilic thiolate derived from 4-methylbenzenethiol (p-toluenethiol). The 2-position of the pyrimidine ring is highly activated by the electron-withdrawing nature of the adjacent nitrogen atoms.

While 4,6-dimethoxy-2-chloropyrimidine is the traditional starting material, advanced methodologies often utilize 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine. The methylsulfonyl group is a significantly superior leaving group, allowing for milder reaction conditions and faster kinetics (1[1]).

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 60-70% conversion despite using an excess of 4-methylbenzenethiol? Causality: The most common culprit is the oxidative dimerization of 4-methylbenzenethiol into di-p-tolyl disulfide. Thiolates are highly susceptible to oxidation by dissolved oxygen in the solvent. Once oxidized, the disulfide is non-nucleophilic, effectively reducing the stoichiometry of your active reagent and halting the reaction prematurely. Solution: Rigorously degas your solvent (e.g., DMF or MeCN) by sparging with Argon or Nitrogen for at least 15 minutes prior to base addition. Maintain a strict inert atmosphere throughout the reaction.

Q2: Should I use 4,6-dimethoxy-2-chloropyrimidine or 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine as the electrophile? Causality: While the 2-chloro derivative is cost-effective, the 2-methylsulfonyl group is an exceptional leaving group in SNAr reactions (2[2]). If you are experiencing sluggish kinetics or require room-temperature conditions to avoid side reactions, switching to the methylsulfonyl derivative will dramatically accelerate the reaction.

Q3: I am observing a highly polar byproduct on TLC. What is it, and how do I prevent it? Causality: This is likely 4,6-dimethoxy-2-hydroxypyrimidine, formed via the hydrolysis of your starting material. This occurs when adventitious water reacts with the highly electrophilic pyrimidine under basic conditions. Solution: Use strictly anhydrous solvents (<50 ppm H₂O) and ensure your base (e.g., K₂CO₃ or Cs₂CO₃) is oven-dried.

Troubleshooting Guide: Matrix of Symptoms & Solutions

SymptomMechanistic CauseActionable Solution
Low Yield / High Disulfide O₂ contamination oxidizing the thiolate.Sparge solvent with Ar/N₂; use Schlenk techniques.
Incomplete Conversion Weak base failing to fully deprotonate the thiol (pKₐ ~6.5).Switch from TEA to K₂CO₃ or Cs₂CO₃ to ensure complete thiolate formation.
Hydrolysis Byproduct Moisture in solvent or hygroscopic base.Use anhydrous DMF; oven-dry K₂CO₃ at 120°C overnight.
Persistent Thiol Odor Unreacted 4-methylbenzenethiol remaining after workup.Wash organic layer with 1M NaOH to pull unreacted thiol into the aqueous phase.

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes a self-validating framework to ensure quality control at every step (3[3]).

Step 1: Preparation of the Thiolate

  • To an oven-dried, argon-purged round-bottom flask, add 4-methylbenzenethiol (1.2 equiv, 1.2 mmol) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Add anhydrous, degassed DMF (0.2 M relative to the limiting reagent). Self-Validation Check: The mixture should become a slightly cloudy suspension. A rapid color change to a pale yellow tint indicates successful thiolate deprotonation.

Step 2: Electrophile Addition 3. Add 4,6-dimethoxy-2-chloropyrimidine (1.0 equiv, 1.0 mmol) in one portion. 4. Heat the reaction mixture to 60°C under continuous stirring and an Argon atmosphere. Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The starting pyrimidine (Rf ~0.4) should disappear, replaced by a new, UV-active product spot (Rf ~0.6).

Step 3: Quench and Workup 5. Once conversion is >95% (typically 2-4 hours), cool the reaction to room temperature and quench with distilled water (3x the volume of DMF). 6. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 7. Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove any unreacted thiol, followed by brine (1 x 15 mL). Self-Validation Check: The organic layer should be completely free of the characteristic pungent thiol odor after the NaOH wash.

Step 4: Isolation 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify via flash column chromatography if necessary (crude purity is typically >95%).

Quantitative Data: Parameter Optimization

Table 1: Effect of Base and Solvent on Reaction Yield (Standardized at 60°C, 3 hours)

SolventBase (2.0 eq)AtmosphereConversion (%)Isolated Yield (%)
THFTEAAmbient45%38%
THFK₂CO₃Ambient60%52%
DMFK₂CO₃Ambient82%75%
DMF K₂CO₃ Argon >99% 94%
DMFCs₂CO₃Argon>99%96%

Note: The data demonstrates the critical necessity of an inert atmosphere (Argon) to prevent disulfide formation, and the superiority of polar aprotic solvents (DMF) for stabilizing the thiolate intermediate.

Workflow Visualization

SNAr_Optimization Start 4,6-Dimethoxy-2-chloropyrimidine + 4-Methylbenzenethiol Base Add K2CO3 in Anhydrous DMF Start->Base Degas Degas (Ar/N2 Purge) Prevent Disulfide Base->Degas React Stir at 60°C Monitor by TLC Degas->React Check Conversion > 95%? React->Check Workup Aqueous Workup (1M NaOH Wash) Check->Workup Yes Optimize Check Troubleshooting Guide Check->Optimize No Product Target Pyrimidine Thioether Workup->Product

Figure 1: Optimized SNAr workflow for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

References

  • Source: ACS Publications (Bioconjugate Chemistry)
  • 4,6-Dimethoxy-2-(methylsulfonyl)
  • United States Patent (19)

Sources

Technical Support Center: Synthesis & Purification of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and process scientists optimizing the synthesis of pyrimidine thioethers.

The synthesis of 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine via Nucleophilic Aromatic Substitution (SNAr) is a foundational transformation in the development of bioactive compounds and agrochemicals[1]. While the displacement of the chloride leaving group on 4,6-dimethoxy-2-chloropyrimidine[2] by p-toluenethiol is generally robust, the polyfunctional nature of the pyrimidine core makes it highly susceptible to competing side reactions. This guide provides field-proven causality analyses, quantitative impurity profiling, and a self-validating protocol to ensure high-fidelity synthesis.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the thermodynamic and kinetic sinks in your reaction. Below is a quantitative summary of the most common impurities encountered during this SNAr workflow.

Impurity NameStructural OriginTypical Abundance (%)Primary Causality
Di-p-tolyl disulfide Thiol Oxidation2 – 10%Presence of dissolved oxygen and base during the reaction.
4,6-Dimethoxy-2-hydroxypyrimidine C2-Cl Hydrolysis1 – 5%Adventitious water and hard nucleophiles (e.g., OH⁻) outcompeting the thiol.
Demethylated Pyrimidinol SN2 at Methoxy3 – 15%Excessive heating (>80°C) driving thiolate SN2 attack on the methyl ether.
4,6-Dimethoxy-2-sulfinylpyrimidine S-Oxidation< 2%Post-reaction exposure to oxidants or prolonged storage in ambient air[3].
Part 2: Mechanistic Pathways of Impurity Formation

To effectively troubleshoot, you must visualize the competing reaction pathways. The diagram below maps the bifurcation between the desired SNAr product and common degradation routes.

Pathways SM 4,6-Dimethoxy-2- chloropyrimidine Prod Target Product (SNAr at C2) SM->Prod + Thiolate (Optimal) ImpB 2-Hydroxypyrimidine (Hydrolysis) SM->ImpB + H2O / Base Thiol p-Toluenethiol ImpA Di-p-tolyl disulfide (Oxidation) Thiol->ImpA O2 / Base ImpC Demethylated Product (SN2 at Methoxy) Prod->ImpC Excess Base / Heat

Mechanistic divergence in pyrimidine thioether synthesis highlighting major impurity routes.

Part 3: Diagnostic Q&A (Troubleshooting Guide)

Q: My LC-MS shows a dominant impurity at [M-14]⁺. What is causing this, and how do I suppress it? A: This specific mass shift indicates a demethylation event. The methoxy groups at the C4 and C6 positions of the pyrimidine ring are highly activated. When the reaction is pushed to elevated temperatures (typically >80°C), the p-toluenethiolate anion can act as an SN2 nucleophile, attacking the sterically accessible methyl group of the ether rather than the C2-carbon. Field-Proven Fix: Strictly control the reaction temperature to 50–60°C. If the SNAr is sluggish at this temperature, switch to a more polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the thiolate without requiring higher thermal energy.

Q: I am observing significant formation of 4,6-dimethoxy-2-hydroxypyrimidine. How is my starting material hydrolyzing? A: According to Hard-Soft Acid-Base (HSAB) theory, the C2 position of the pyrimidine is a hard electrophilic center. If your base (e.g., K₂CO₃) is hygroscopic and has absorbed water, it generates hydroxide ions (a hard nucleophile). Hydroxide rapidly outcompetes the softer thiolate for the C2 position. Field-Proven Fix: This is a self-inflicted moisture issue. Use oven-dried K₂CO₃ and strictly anhydrous solvents. Never use aqueous NaOH or KOH as the base for this specific transformation.

Q: A non-polar spot elutes just before my product on normal-phase silica. NMR confirms it lacks the pyrimidine core. What is it? A: You are observing di-p-tolyl disulfide. Thiolate anions are highly susceptible to oxidative coupling in the presence of atmospheric oxygen, especially under basic conditions. Field-Proven Fix: Degas your solvent by sparging with Argon for 15 minutes prior to base addition. If disulfide formation is chronic on your specific scale, add a catalytic amount (1-2 mol%) of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture.

Q: During scale-up, I noticed a +16 Da mass shift appearing after the product was stored for a week. How do I prevent this? A: This is the S-oxidation product, 4,6-dimethoxy-2-[(4-methylphenyl)sulfinyl]pyrimidine. Thioethers can slowly oxidize to sulfoxides (and eventually sulfones like 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine[4]) upon prolonged exposure to air or trace transition metals. Field-Proven Fix: Store the purified compound under an inert argon atmosphere at -20°C. Ensure no peroxide-forming solvents (like ethereal solvents) are used during the final crystallization steps.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this optimized, self-validating SNAr methodology. Every step is designed with built-in causality to prevent the impurities discussed above.

Objective: Synthesize 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine with >95% yield and <1% total impurities.

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried 100 mL round-bottom flask with 4,6-dimethoxy-2-chloropyrimidine (1.0 eq, 10.0 mmol) and oven-dried, anhydrous K₂CO₃ (1.5 eq, 15.0 mmol).

  • Add 20 mL of anhydrous DMF. Sparge the suspension vigorously with Argon for 15 minutes.

  • Causality: Sparging removes dissolved O₂, completely shutting down the oxidative dimerization of the thiol to di-p-tolyl disulfide.

Step 2: Thiol Addition

  • Add p-toluenethiol (1.05 eq, 10.5 mmol) in one portion under positive Argon pressure.

  • Causality: A slight stoichiometric excess of the soft nucleophile ensures complete consumption of the pyrimidine starting material without promoting secondary SN2 demethylation.

Step 3: Controlled Heating (Self-Validating Step)

  • Heat the reaction mixture to exactly 60°C.

  • In-Process Control (IPC): After 4 hours, withdraw a 50 µL aliquot, quench in 1 mL MeCN/H₂O, and analyze via LC-MS.

  • Validation Check: The reaction is deemed complete when the starting material peak (m/z ~175) is <1%. Do not exceed 6 hours of heating.

  • Causality: Strict thermal and temporal limits prevent the thiolate from attacking the methoxy groups once the primary electrophile is consumed.

Step 4: Quench and Extraction

  • Cool the mixture to room temperature and pour into 100 mL of ice-cold water to precipitate the product and quench the base.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL).

  • Causality: The LiCl wash is highly effective at partitioning residual DMF into the aqueous layer, preventing solvent carryover during concentration.

Step 5: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via recrystallization from hot ethanol to yield pure white crystals.

Workflow A 1. Reagent Prep Dry DMF, K2CO3 Degas with Ar B 2. SNAr Reaction 60°C, 4-6 hours Monitor via LC-MS A->B C 3. Aqueous Workup Quench with Ice Water Extract with EtOAc B->C D 4. Purification Recrystallization or Silica Gel Chromatography C->D E 5. Pure 4,6-Dimethoxy-2- [(4-methylphenyl)sulfanyl]pyrimidine D->E

Step-by-step workflow for the synthesis and purification of the target pyrimidine thioether.

References
  • Title: US20120225877A1 - Substituted 1, 4-dioxa-8-azaspiro[4,5]decanes useful as fungicides and a process for the preparation thereof Source: Google Patents URL
  • Title: 2-Chloro-4,6-dimethoxypyrimidine CAS 13223-25-1 Source: Bloomtechz URL: [Link]

  • Title: 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 Source: PubChem URL: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the solubility of functionalized pyrimidines during critical synthetic steps. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a highly valuable intermediate, particularly in the synthesis of sulfonylurea derivatives and novel therapeutics. However, its unique physicochemical profile often leads to unexpected precipitation during reaction setups, extractions, or crystallizations.

This guide provides field-proven troubleshooting strategies, grounded in thermodynamic principles and solid-state chemistry, to help you overcome these bottlenecks.

Mechanistic Overview: The Causality of Poor Solubility

To solve a solubility issue, we must first understand the thermodynamic forces keeping the molecule in its solid state.

The dissolution of a compound is an endothermic process where the enthalpy of solvation provided by the solvent must overcome the compound's crystal lattice energy[1]. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine possesses a rigid, planar pyrimidine ring and an aromatic p-tolyl group. This architecture facilitates highly stable intermolecular π−π stacking and van der Waals interactions, resulting in a robust crystal lattice[2].

While the two methoxy groups provide localized dipole moments, the molecule as a whole is overwhelmingly lipophilic. Consequently:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Fail to dissolve the compound because the solute lacks sufficient hydrogen-bond donors/acceptors to disrupt the strong solvent-solvent hydrogen bonding network. The solvent essentially "excludes" the lipophilic molecule, driving it back into its crystal lattice[3].

  • Non-Polar Aliphatic Solvents (e.g., Hexanes): Lack the polarizability required to effectively solvate the electron-rich aromatic rings[4].

The Solution: Optimal solvation requires polarizable, aprotic solvents (like Dichloromethane or Ethyl Acetate) that can engage in dipole-induced dipole interactions without requiring hydrogen bonding[5].

Troubleshooting FAQs

Q1: My compound crashes out immediately when I switch from dichloromethane (DCM) to methanol during a reaction workup. Why is this happening? A1: This is a classic case of solvent anti-solvency driven by dielectric mismatch. DCM is a polarizable, halogenated solvent that excellently solvates the aromatic and lipophilic thioether moieties. Methanol, being a polar protic solvent, relies on hydrogen bonding. Because your pyrimidine derivative cannot adequately participate in this hydrogen-bonding network, methanol acts as an anti-solvent, forcing the compound to precipitate[2]. Actionable Fix: Avoid protic solvents during workup. If you need to remove DCM, perform a solvent exchange via rotary evaporation by continuously feeding in Ethyl Acetate (EtOAc) until the DCM is displaced.

Q2: I am trying to oxidize the thioether to a sulfone using an aqueous oxidant (e.g., Oxone or H2​O2​ ), but the starting material sits as an insoluble solid in the aqueous mixture. How can I drive this reaction? A2: The lipophilicity of the compound prevents it from dissolving in aqueous media[5]. Attempting a heterogeneous solid-liquid reaction will lead to extremely slow kinetics, poor yields, and potential over-oxidation impurities. Actionable Fix: Do not force the compound into water. Instead, employ a biphasic reaction system (See Protocol 1). Dissolve the pyrimidine in an organic phase (DCM or 2-MeTHF) and the oxidant in the aqueous phase, utilizing a Phase Transfer Catalyst (PTC) to shuttle the reactive species across the boundary.

Q3: What is the optimal solvent system for purifying this compound via silica gel column chromatography without it precipitating on the column? A3: Avoid highly polar protic modifiers like methanol. A binary gradient system of Ethyl Acetate and Hexanes (or Heptane) is highly effective. The compound exhibits excellent solubility in EtOAc due to favorable dipole-dipole interactions, while Hexanes modulates the Rf​ value without causing on-column precipitation[3].

Solvent Compatibility & Solvation Matrix

Use the following empirical data matrix to select the appropriate solvent for your specific workflow stage.

SolventDielectric Constant ( ε )Solvation CapacityPrimary Interaction MechanismRecommended Application
Dichloromethane (DCM) 8.93Excellent (>100 mg/mL)Dipole / PolarizabilityPrimary reaction solvent, Extractions
Ethyl Acetate (EtOAc) 6.02Good (50-100 mg/mL)Dipole-DipoleChromatography, Recrystallization
Tetrahydrofuran (THF) 7.58Good (50-100 mg/mL)Aprotic polarityAnhydrous couplings, Metalation
Dimethyl Sulfoxide (DMSO) 46.70Excellent (>100 mg/mL)High polarity / AproticBiological assay stock solutions
Methanol (MeOH) 32.70Poor (<5 mg/mL)H-Bonding (Mismatched)Anti-solvent for precipitation
n-Heptane 1.92Very Poor (<1 mg/mL)Weak dispersionAnti-solvent for crystallization

Experimental Workflows & Methodologies

Protocol 1: Biphasic Oxidation Setup (Self-Validating)

Use this protocol when reacting the lipophilic pyrimidine with aqueous-soluble reagents.

  • Organic Phase Preparation: Dissolve 1.0 eq of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in DCM (10 mL per gram of substrate).

    • Validation Check: The solution must be completely transparent. If cloudy, gently warm to 30°C. If particulates remain, they are likely inorganic impurities; filter before proceeding.

  • Aqueous Phase Preparation: In a separate flask, dissolve the oxidant (e.g., 2.5 eq Oxone) in deionized water (15 mL per gram of oxidant).

  • Catalyst Addition: Add 0.05 eq of Tetrabutylammonium hydrogen sulfate (TBAHS) to the organic phase. This PTC is critical for overcoming the phase boundary barrier.

  • Reaction Execution: Vigorously stir the biphasic mixture at 800+ RPM. The high shear rate increases the interfacial surface area, allowing the PTC to efficiently transfer the oxidant to the organic layer where the pyrimidine is fully solvated.

  • Phase Separation: Stop stirring. The layers should separate cleanly within 2 minutes. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the aqueous layer's ionic strength, forcing phase separation.

Protocol 2: Binary Solvent Recrystallization

Use this protocol to purify the compound while leveraging its specific solubility profile.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of boiling Ethyl Acetate (EtOAc) dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble mechanical impurities are present, rapidly filter the hot solution through a pre-warmed fritted funnel.

  • Anti-Solvent Addition: Keep the solution at a gentle reflux. Slowly add hot n-Heptane dropwise until the solution becomes faintly turbid (cloudy).

  • Equilibration: Add exactly 1-2 drops of EtOAc to clear the turbidity. Remove from heat.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. The π−π stacking will naturally re-establish as the thermal kinetic energy drops, yielding highly pure, macroscopic crystals.

Decision Workflow Visualization

SolubilityTroubleshooting Start Compound Precipitation Detected in Workflow Decision Identify Current Experimental Phase Start->Decision Phase1 Reaction / Synthesis (e.g., Oxidation) Decision->Phase1 Phase2 Workup / Extraction Decision->Phase2 Phase3 Purification (Crystallization) Decision->Phase3 Sol1 Use Biphasic System (DCM/H2O + PTC) Phase1->Sol1 Aqueous Reagents Sol2 Switch to Aprotic Polar (THF, DMF) Phase1->Sol2 Organic Reagents Sol3 Avoid Protic Solvents Extract with EtOAc Phase2->Sol3 Sol4 Dissolve in Hot EtOAc Precipitate with Heptane Phase3->Sol4

Workflow for troubleshooting pyrimidine thioether solubility issues in organic synthesis.

References

  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine ACS Public
  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublim
  • Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors PMC

Sources

Technisches Support-Center: Optimierung der Katalyse mit 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidin

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German. Absolut! Hier ist ein umfassendes technisches Support-Center, das auf die Optimierung der katalytischen Reaktionen von 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidin zugeschnitten ist.

Verfasst von einem leitenden Anwendungswissenschaftler

Willkommen im speziellen Support-Center für die katalytischen Anwendungen von 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidin. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die diese vielseitige Verbindung in ihren synthetischen Arbeitsabläufen verwenden. Hier gehen wir auf häufige Herausforderungen ein und bieten fundierte, praxiserprobte Einblicke, die Ihnen helfen, Ihre Reaktionsbedingungen zu optimieren, wobei wir uns insbesondere auf das kritische Zusammenspiel von Temperatur und Druck konzentrieren.

Anleitung zur Fehlerbehebung: Bewältigung häufiger experimenteller Hürden

Dieser Abschnitt ist so aufgebaut, dass er Ihnen bei der Diagnose und Lösung von Problemen hilft, die während Ihrer katalytischen Reaktionen auftreten können. Wir gehen über einfache Checklisten hinaus, um die zugrunde liegenden chemischen Prinzipien zu erklären und Sie in die Lage zu versetzen, fundierte Entscheidungen zu treffen.

Problem 1: Geringe oder keine Produktausbeute

Eine geringe Produktausbeute ist eine häufige Herausforderung. Bevor Sie das gesamte Experiment wiederholen, ziehen Sie den folgenden diagnostischen Arbeitsablauf in Betracht:

Mögliche Ursache 1: Suboptimale Temperatur

  • Die Wissenschaft dahinter: Die Arrhenius-Gleichung schreibt vor, dass die Reaktionsgeschwindigkeiten exponentiell von der Temperatur abhängen. Das Überschreiten der optimalen Temperatur kann jedoch zum Abbau des Katalysators oder der Ausgangsmaterialien oder zur Bildung unerwünschter Nebenprodukte führen.[1][2] Bei vielen Kreuzkupplungsreaktionen, die ähnliche Gerüste beinhalten, ist der optimale Temperaturbereich oft eng.[1]

  • Schritte zur Fehlerbehebung:

    • Temperaturkontrolle überprüfen: Stellen Sie sicher, dass die Innentemperatur Ihres Reaktionsgefäßes genau gemessen und kontrolliert wird. Die Temperaturen externer Ölbäder können irreführend sein.

    • Inkrementelles Temperatur-Screening: Wenn die Ausbeute bei Ihrer anfänglichen Temperatur niedrig ist, führen Sie ein Screening durch, indem Sie kleine Reaktionen in Schritten von 5-10 °C über und unter Ihrem Ausgangspunkt durchführen.

    • Nebenprodukte analysieren: Verwenden Sie Techniken wie LC-MS oder GC-MS, um Nebenprodukte zu identifizieren. Die Art dieser Verunreinigungen kann Hinweise darauf geben, ob die Temperatur zu hoch (Zersetzungsprodukte) oder zu niedrig (nicht umgesetzte Ausgangsmaterialien) ist.

Mögliche Ursache 2: Unzureichender Druck (bei Reaktionen mit gasförmigen Reagenzien)

  • Die Wissenschaft dahinter: Bei Reaktionen mit gasförmigen Reaktanden (z. B. Hydrierung, Carbonylierung) beeinflusst der Druck direkt die Konzentration des im Reaktionsmedium gelösten Gases, wie durch das Henry-Gesetz beschrieben. Ein unzureichender Druck kann zu einem „Verhungern“ des katalytischen Zyklus führen und die Reaktionsgeschwindigkeit begrenzen.

  • Schritte zur Fehlerbehebung:

    • Auf Lecks prüfen: Stellen Sie sicher, dass alle Verbindungen in Ihrem Druckreaktor sicher sind und das System den eingestellten Druck über die Zeit halten kann.

    • System spülen: Bevor Sie das gasförmige Reagenz einleiten, spülen Sie den Reaktor gründlich mit einem Inertgas (z. B. Argon oder Stickstoff), um Sauerstoff zu entfernen, der viele Katalysatoren deaktivieren kann.[1]

    • Kopfraum optimieren: Das Volumen des Kopfraums des Reaktors kann die effektive Konzentration des gasförmigen Reagenz beeinflussen. Sorgen Sie für einen konsistenten Kopfraum über alle Experimente hinweg, um reproduzierbare Ergebnisse zu erzielen.

Fehlerbehebungs-Workflow bei geringer Ausbeute

G start Geringe Produktausbeute check_temp Temperaturgenauigkeit überprüfen start->check_temp Ist die Temperatur optimal? check_pressure Auf Drucklecks prüfen start->check_pressure Ist Druck relevant? temp_screen Inkrementelles Temperatur-Screening durchführen check_temp->temp_screen Nein check_temp->check_pressure Ja analyze_byproducts Nebenprodukte analysieren (LC-MS/GC-MS) temp_screen->analyze_byproducts solution Optimierte Bedingungen analyze_byproducts->solution purge_system Ordnungsgemäße Systemspülung sicherstellen check_pressure->purge_system Keine Lecks purge_system->solution

Bildunterschrift: Ein Workflow zur Fehlerbehebung bei geringer Produktausbeute.

Problem 2: Katalysatorzersetzung oder -deaktivierung

Die Stabilität des Katalysators ist für eine erfolgreiche Reaktion von größter Bedeutung. Visuelle Hinweise wie eine Farbänderung (z. B. von einer klaren Lösung zu einer schwarzen Suspension, die auf die Bildung von Palladium-Schwarz bei Kreuzkupplungen hinweist) können auf den Tod des Katalysators hindeuten.[3]

  • Die Wissenschaft dahinter: Der Pyrimidinkern und die Thioetherbindung in 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidin können unter rauen Bedingungen anfällig für den Abbau sein. Hohe Temperaturen können zu thermischer Zersetzung führen, während bestimmte Reagenzien oder Verunreinigungen (wie Sauerstoff) die katalytisch aktive Spezies vergiften können.[1][3]

  • Schritte zur Fehlerbehebung:

    • Inerte Atmosphäre: Sorgen Sie während des gesamten Aufbaus und der Reaktion sorgfältig für eine inerte Atmosphäre. Verwenden Sie Schlenk-Techniken oder eine Glovebox.

    • Reinheit des Lösungsmittels: Verwenden Sie hochreine, entgaste Lösungsmittel. Restwasser oder Sauerstoff im Lösungsmittel sind eine häufige Ursache für die Deaktivierung des Katalysators.[1]

    • Ligandenauswahl: Bei Verdacht auf Katalysatorinstabilität kann die Zugabe eines unterstützenden Liganden oft die aktive katalytische Spezies stabilisieren.[4] Die Wahl des Liganden ist stark reaktionsabhängig.

Häufig gestellte Fragen (FAQs)

F1: Was sind typische Starttemperatur und -druck für eine Suzuki-Kupplungsreaktion mit diesem Substrat?

A1: Für eine typische Suzuki-Kupplung ist ein guter Ausgangspunkt eine Temperatur zwischen 80-110 °C.[1] Die Reaktion wird im Allgemeinen bei atmosphärischem Druck unter einem Inertgas wie Argon oder Stickstoff durchgeführt. Es ist entscheidend, den Reaktionsfortschritt mittels DC oder LC-MS zu überwachen und die Temperatur anzupassen, wenn die Reaktion langsam ist oder die Bildung von Nebenprodukten beobachtet wird.

F2: Wie beeinflusst die Wahl des Lösungsmittels die optimale Temperatur und den optimalen Druck?

A2: Das Lösungsmittel spielt eine entscheidende Rolle. Der Siedepunkt des Lösungsmittels begrenzt natürlich die maximal erreichbare Temperatur bei atmosphärischem Druck. Für höhere Temperaturen ist ein Reaktionsgefäß im geschlossenen Rohr erforderlich, was auch den Innendruck erhöht. Darüber hinaus ist die Löslichkeit von gasförmigen Reagenzien lösungsmittelabhängig, was den erforderlichen Druck für Reaktionen wie Carbonylierungen beeinflusst.

F3: Mein Katalysator scheint sich zu zersetzen, was zur Bildung von „Palladium-Schwarz“ führt. Wie kann ich das verhindern?

A3: Die Bildung von Palladium-Schwarz ist ein häufiges Anzeichen für eine Katalysatordeaktivierung, bei der sich aktive, lösliche Palladium(0)-Spezies zu inaktiven Aggregaten zusammenlagern.[3] Um dies zu verhindern:

  • Verwenden Sie geeignete Liganden: Sterisch anspruchsvolle und elektronenreiche Phosphinliganden können die Pd(0)-Spezies stabilisieren und die Aggregation verhindern.[3]

  • Kontrollieren Sie die Reaktionsbedingungen: Eine Senkung der Temperatur und der Katalysatorkonzentration kann helfen.[3]

  • Sorgen Sie für eine inerte Atmosphäre: Sauerstoff kann den Abbau des aktiven Katalysators fördern.[1][3]

Datenzusammenfassung: Temperatur- und Druckoptimierung

Die folgende Tabelle bietet eine allgemeine Richtlinie zur Optimierung von Temperatur und Druck für Reaktionen mit 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidin als Substrat. Die spezifischen Werte hängen stark von der jeweiligen Reaktion ab.

ParameterSuboptimaler BereichTypischer StartbereichPotenziell optimal (mit Vorsicht)Erwartetes Ergebnis und Anmerkungen
Temperatur (°C) < 7080 - 110> 120< 70°C: Wahrscheinlich langsame oder keine Reaktion. 80-110°C: Guter Ausgangspunkt für viele Kreuzkupplungsreaktionen.[1] > 120°C: Erhöhtes Risiko des thermischen Abbaus des Katalysators, der Liganden oder der Ausgangsmaterialien.[1]
Druck (für gasförmige Reagenzien) < 1 atm (atmosphärisch)1 - 5 atm> 10 atm< 1 atm: Unzureichende Konzentration des gasförmigen Reagenz. 1-5 atm: Geeignet für viele Standardreaktionen im Labormaßstab. > 10 atm: Kann für anspruchsvolle Substrate oder zur Beschleunigung der Reaktionsgeschwindigkeiten erforderlich sein, erfordert jedoch spezielle Hochdruckausrüstung.

Experimentelles Protokoll: Allgemeines Verfahren für eine Suzuki-Miyaura-Kreuzkupplung

Dieses Protokoll bietet einen Ausgangspunkt für eine Suzuki-Miyaura-Kreuzkupplungsreaktion. Hinweis: Dies ist eine allgemeine Richtlinie und muss möglicherweise für Ihre spezifischen Substrate optimiert werden.

  • Reaktoraufbau: Geben Sie in einen trockenen Schlenk-Kolben, der mit einem Magnetrührstab ausgestattet ist, das 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidin (1,0 Äq.), die gewünschte Boronsäure oder den Ester (1,2-1,5 Äq.) und die Base (z. B. K₂CO₃ oder K₃PO₄, 2,0-3,0 Äq.).[5]

  • Katalysatorzugabe: Fügen Sie in einer Glovebox oder unter einer positiven Inertgasatmosphäre die Palladiumquelle (z. B. Pd₂(dba)₃) und den Liganden (z. B. XPhos, SPhos) hinzu. Die Verwendung eines Vorkatalysators wird für eine bessere Reproduzierbarkeit empfohlen.[1][5]

  • Inerte Atmosphäre: Evakuieren Sie den Kolben und füllen Sie ihn dreimal mit Argon oder Stickstoff.

  • Lösungsmittelzugabe: Fügen Sie das entgaste Lösungsmittel (z. B. Toluol, Dioxan oder THF) über eine Spritze hinzu.[5]

  • Reaktionsbedingungen: Tauchen Sie den Kolben in ein auf die gewünschte Temperatur (z. B. 90 °C) vorgeheiztes Ölbad. Rühren Sie die Reaktionsmischung kräftig um.[5]

  • Überwachung: Überwachen Sie den Reaktionsfortschritt, indem Sie in regelmäßigen Abständen Aliquots entnehmen und diese mittels DC oder LC-MS analysieren.

  • Aufarbeitung: Nach Abschluss der Reaktion auf Raumtemperatur abkühlen, mit einem organischen Lösungsmittel verdünnen und mit Wasser und Sole waschen. Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtern Sie und konzentrieren Sie unter vermindertem Druck.

  • Reinigung: Reinigen Sie das Rohprodukt durch Säulenchromatographie an Kieselgel.

Diagramm des Reaktionsaufbaus

G setup Schlenk-Kolben-Aufbau: Substrat, Boronsäure, Base catalyst Katalysator & Ligand unter Inertgas zugeben setup->catalyst inert Evakuieren & mit Ar/N₂ füllen (3x) catalyst->inert solvent Entgastes Lösungsmittel zugeben inert->solvent react Auf gewünschte Temperatur erhitzen & kräftig rühren solvent->react monitor Überwachung mittels DC/LC-MS react->monitor monitor->react Unvollständig workup Wässrige Aufarbeitung monitor->workup Vollständig purify Säulenchromatographie workup->purify

Bildunterschrift: Ein schrittweiser Workflow für eine Suzuki-Miyaura-Kreuzkupplung.

Referenzen

Sources

Technical Support Center: Troubleshooting Scale-Up of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers scaling up the synthesis of 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine , a critical thioether intermediate used in the development of agrochemicals and targeted therapeutics[1].

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4,6-dimethoxypyrimidine and 4-methylbenzenethiol (p-thiocresol)[1]. During scale-up, researchers frequently encounter yield-limiting side reactions that generate toxic, foul-smelling, or difficult-to-separate byproducts. This guide provides field-proven, mechanistically grounded solutions to eliminate these impurities.

Reaction Pathway & Competitive Byproduct Formation

G SM1 2-Chloro-4,6-dimethoxypyrimidine (Electrophile) Target 4,6-Dimethoxy-2-[(4-methylphenyl) sulfanyl]pyrimidine (Target Product) SM1->Target SNAr Base, PTC BP2 4,6-Dimethoxy-2-pyrimidinol (Hydrolysis Byproduct) SM1->BP2 H2O / Strong Base (Side Reaction) SM2 4-Methylbenzenethiol (Nucleophile / Toxic) SM2->Target BP1 Di-p-tolyl disulfide (Oxidation Byproduct) SM2->BP1 O2 Exposure (Side Reaction)

Reaction network illustrating the primary SNAr pathway and competing toxic byproduct formations.

Frequently Asked Questions (Troubleshooting SNAr Scale-Up)

Q1: My final product has a persistent, foul odor and exhibits high cellular toxicity in downstream assays. How do I eliminate residual 4-methylbenzenethiol? Causality & Solution: 4-Methylbenzenethiol (p-thiocresol) is highly toxic and possesses a pervasive odor. Its persistence is usually caused by using an excess of the thiol during the reaction or incomplete conversion due to poor nucleophile solubility. To resolve this, invert your stoichiometry: use a slight excess of the electrophile (1.05 equivalents of 2-chloro-4,6-dimethoxypyrimidine) relative to the thiol[1]. Furthermore, implement a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). TBAB solubilizes the thiolate anion in the organic phase, drastically increasing the effective nucleophile concentration and driving the SNAr reaction to 100% conversion at lower temperatures (45–50 °C)[1]. Finally, incorporate a 0.1 M NaOH aqueous wash during the organic workup; this deprotonates any trace unreacted thiol, partitioning it cleanly into the aqueous waste stream.

Q2: LC-MS analysis shows a significant non-polar impurity matching the mass of di-p-tolyl disulfide. How can I prevent this oxidative dimerization? Causality & Solution: Thiolate anions are highly susceptible to oxidation by atmospheric oxygen, rapidly dimerizing to form di-p-tolyl disulfide. This byproduct consumes your starting material and is notoriously difficult to separate from the target pyrimidine thioether via crystallization. To prevent this, the reaction must be treated as a strictly anaerobic system. Sparge your reaction solvent (e.g., Acetonitrile or Toluene) with dry Nitrogen or Argon for at least 30 minutes prior to base addition. Maintain a positive inert gas pressure throughout the SNAr process.

Q3: I am observing the formation of 4,6-dimethoxy-2-pyrimidinol. Why is my starting material degrading? Causality & Solution: The formation of the pyrimidinol byproduct is the result of competitive hydrolysis. The chlorine atom at the 2-position of the pyrimidine ring is highly activated[2]. If strong aqueous bases (like NaOH or KOH) are used, the hard hydroxide nucleophile competes with the soft thiolate nucleophile, displacing the chlorine to form the stable pyrimidinol[3]. To halt this, switch to a mild, anhydrous, non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[2]. Ensure your solvents are anhydrous (<50 ppm water) and protect the reaction from ambient moisture.

Quantitative Data: Impact of Reaction Conditions on Impurity Profiles

The following table summarizes how specific parameter adjustments influence the yield and byproduct formation during a 100-gram scale-up.

Reaction ConditionBase UsedAtmosphereSolvent MoistureTarget Yield (%)Disulfide Byproduct (%)Hydrolysis Byproduct (%)
Standard (Unoptimized) NaOH (aq)Ambient AirHigh68.5%12.0%15.5%
Dry Base / Ambient K₂CO₃ (dry)Ambient Air<50 ppm81.2%14.5%<1.0%
Inert / Strong Base NaOH (aq)ArgonHigh74.0%<1.0%18.0%
Optimized (PTC + Inert) K₂CO₃ (dry)Argon<50 ppm96.5% <0.5% <0.5%
Optimized Experimental Protocol: SNAr Scale-Up

This self-validating protocol utilizes Phase Transfer Catalysis (PTC) and strict anaerobic controls to maximize yield while suppressing toxic byproducts[1].

Step 1: Reagent Preparation & Degassing

  • Charge a flame-dried, multi-neck reactor with anhydrous Acetonitrile (10 mL per gram of starting material).

  • Sparge the solvent with high-purity Argon for 30 minutes.

  • Add 2-chloro-4,6-dimethoxypyrimidine (1.05 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) to the reactor[1]. Stir until fully dissolved.

Step 2: Thiolate Generation

  • In a separate, Argon-purged addition funnel, prepare a solution of 4-methylbenzenethiol (1.00 eq) in anhydrous Acetonitrile.

  • Add finely powdered, anhydrous K₂CO₃ (1.50 eq) to the main reactor.

  • Begin dropwise addition of the thiol solution over 45 minutes while maintaining the internal temperature at 20 °C to prevent thermal spikes.

Step 3: SNAr Reaction

  • Once addition is complete, gradually heat the reaction mixture to 45–50 °C[1].

  • Maintain stirring for 2 to 4 hours.

  • Validation Check: Monitor reaction progress via HPLC or TLC (Hexanes/Ethyl Acetate 4:1). The reaction is complete when the thiol peak is entirely consumed.

Step 4: Quenching & Selective Workup

  • Cool the reactor to room temperature and filter the mixture through a pad of Celite to remove inorganic salts (KCl, excess K₂CO₃).

  • Concentrate the filtrate in vacuo and redissolve the crude residue in Ethyl Acetate.

  • Wash the organic layer twice with cold 0.1 M NaOH (aq) to extract any trace unreacted toxic thiol.

  • Wash once with saturated brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 5: Purification

  • Recrystallize the crude solid from an Isopropanol/Water (2:1) mixture[1].

  • Collect the purified 4,6-dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine via vacuum filtration and dry under high vacuum at 40 °C.

References
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine , Asian Journal of Chemistry, [Link]

Sources

long-term storage and handling stability of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 18, 2026

Disclaimer

This document provides technical guidance on the long-term storage, handling, and stability of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. It is important to note that specific stability and degradation data for this compound are not extensively available in the public domain. The recommendations herein are based on the chemical properties of structurally related compounds, including dimethoxypyrimidine derivatives and aryl thioethers. Researchers are strongly advised to perform their own stability studies under their specific experimental conditions to ensure the integrity of their results.

Compound Profile

PropertyAnticipated Value/InformationSource/Rationale
Molecular Formula C₁₃H₁₄N₂O₂SCalculated
Appearance Likely a white to off-white crystalline powder.Based on similar pyrimidine derivatives.[1]
Solubility Expected to be soluble in most organic solvents.Based on related compounds.[1]
Purity ≥98% (as determined by HPLC) is a common purity for research-grade chemicals.General standard for research chemicals.

Frequently Asked Questions (FAQs) & Troubleshooting

Long-Term Storage & Stability

Q: What are the optimal conditions for the long-term storage of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine?

A: For optimal stability, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Based on data for analogous compounds, storage at 2-8°C is advisable to minimize degradation over time.[3] For extended storage (months to years), storing in a freezer under an inert atmosphere (e.g., argon or nitrogen) is the best practice.

Q: Is this compound sensitive to light or air?

A: While specific data is unavailable, the thioether linkage in the molecule presents a potential site for oxidation. Aryl thioethers can be oxidized to sulfoxides and then to sulfones, especially in the presence of oxidizing agents or prolonged exposure to air and light.[4] Therefore, it is prudent to protect the compound from light by using an amber vial or by storing it in a dark place. To prevent oxidation, storage under an inert atmosphere is recommended, particularly for long-term storage.

Q: What are the potential degradation pathways for this compound?

A: The primary anticipated degradation pathway is the oxidation of the thioether sulfur atom. This can proceed in two steps, first to the corresponding sulfoxide and then to the sulfone. This oxidation can be initiated by atmospheric oxygen, especially when catalyzed by light or trace metal impurities. Another, though likely less facile, potential degradation pathway could involve the hydrolysis of the methoxy groups under strong acidic or basic conditions, although pyrimidine ethers are generally stable.

Potential Degradation Pathway

Degradation Pathway Compound 4,6-Dimethoxy-2- [(4-methylphenyl)sulfanyl]pyrimidine Sulfoxide 4,6-Dimethoxy-2- [(4-methylphenyl)sulfinyl]pyrimidine Compound->Sulfoxide Oxidation Sulfone 4,6-Dimethoxy-2- [(4-methylphenyl)sulfonyl]pyrimidine Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidative degradation of the thioether moiety.

Handling & Safety

Q: What personal protective equipment (PPE) should be worn when handling this compound?

A: Standard laboratory PPE should be worn at all times. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat.[6]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][3]

Q: How should I handle spills of this compound?

A: In case of a spill, avoid generating dust.[2]

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For a dry spill, carefully sweep or vacuum the material and place it into a sealed container for disposal.

  • For a solution spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Wash the spill area thoroughly with soap and water.

  • Dispose of the waste according to your institution's environmental health and safety (EHS) guidelines.[6]

Troubleshooting Experimental Issues

Q: I am having trouble dissolving the compound. What solvents do you recommend?

A: Based on the expected properties of similar compounds, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine should be soluble in a range of organic solvents. If you are experiencing solubility issues, consider the following:

  • Common Organic Solvents: Try solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).

  • Warming: Gentle warming may aid in dissolution, but be mindful of potential degradation if the compound is thermally labile.

  • Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance dissolution.

Q: My experimental results are inconsistent. Could the compound be degrading?

A: Inconsistent results can be a sign of compound instability. To troubleshoot this:

  • Check for Visual Signs of Degradation: Look for any change in color (e.g., yellowing) or the appearance of precipitates in your stock solutions.

  • Analytical Confirmation: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check the purity of your compound. Compare the chromatogram of a freshly prepared sample to one that has been stored for some time. The appearance of new peaks is indicative of degradation.

  • Perform a Basic Stability Assessment: Follow the protocol outlined below to test the stability of your compound under your specific experimental conditions.

Experimental Protocol: Basic Stability Assessment

This protocol provides a framework for assessing the stability of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in a solvent of choice.

Objective: To determine the short-term stability of the compound in solution under typical laboratory conditions.

Materials:

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

  • HPLC-grade solvent (e.g., DMSO, acetonitrile)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the compound to prepare a stock solution of known concentration (e.g., 10 mM).

    • Dissolve the compound in the chosen solvent in a volumetric flask. Ensure complete dissolution.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis (e.g., 100 µM).

    • Analyze the diluted sample by HPLC or LC-MS.

    • Record the peak area and retention time of the main compound peak. This will serve as your baseline.

  • Incubation:

    • Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C incubator).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), take an aliquot of the stock solution.

    • Dilute and analyze the sample in the same manner as the initial analysis.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area and/or the appearance of new peaks indicates degradation.

    • Calculate the percentage of the compound remaining at each time point.

Workflow for Handling and Storage

Handling and Storage Workflow cluster_receiving Receiving Compound cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound ShortTerm Short-Term Storage (<1 month) Receive->ShortTerm For immediate use LongTerm Long-Term Storage (>1 month) Receive->LongTerm For later use StoreCoolDry Store at 2-8°C in a dry, dark place. ShortTerm->StoreCoolDry StoreFrozenInert Store at -20°C under inert gas. LongTerm->StoreFrozenInert Weighing Weighing StoreCoolDry->Weighing StoreFrozenInert->Weighing InFumeHood Work in a fume hood. Weighing->InFumeHood Dissolving Dissolving Dispose Dispose of waste according to EHS guidelines. Dissolving->Dispose After experiment UsePPE Wear appropriate PPE. InFumeHood->UsePPE UsePPE->Dissolving

Caption: Decision workflow for the proper handling and storage of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

References

  • ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]

  • Afepasa. (n.d.). ORGANOSUL NS. Retrieved from [Link]

  • NBINNO. (n.d.). 2-Amino-4,6-Dimethoxypyrimidine: Comprehensive Overview and Applications. Retrieved from [Link]

  • RSC Publishing. (2022, November 2). Magnetically recyclable CoFe2O4 nanoparticles as stable and efficient catalysts for the synthesis of aryl thioethers via C–S coupling reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). Self-Assembled Monolayers of an Aryl Thiol: Formation, Stability, and Exchange of Adsorbed 2-Naphthalenethiol and Bis(2-naphthyl) Disulfide on Au. Langmuir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Thioether. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. Retrieved from [Link]

  • ACS Publications. (2023, June 1). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules. Retrieved from [Link]

  • University of Liverpool. (n.d.). 10. Pyrimidines. Retrieved from [Link]

  • MDPI. (2025, May 29). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxypyrimidine. PubChem. Retrieved from [Link]

  • ACS Publications. (2022, February 23). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. PubChem. Retrieved from [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Retrieved from [Link]

  • Scribd. (n.d.). Organic Solvent Safety Precautions. Retrieved from [Link]

  • RSC Publishing. (2020, April 15). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. PMC. Retrieved from [Link]

  • ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Ministry of Labor, Taiwan. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • MDPI. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

Technical Support Center: Photostabilization of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the UV-induced degradation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine .

This molecule features two highly photolabile moieties: a thioether linkage and a pyrimidine ring. Understanding the quantum mechanical and radical-mediated pathways that drive its degradation is essential for designing robust handling, storage, and assay protocols.

Mechanistic Overview of Photodegradation

To prevent degradation, we must first understand the causality of the molecule's instability. When exposed to UV light (particularly UV-B and UV-C, < 315 nm), the compound undergoes two primary degradation pathways:

  • Thioether Cleavage: UV excitation of the thioether sulfur drives a non-adiabatic Rydberg-to-valence orbital evolution. This rapid transition leads to the homolytic cleavage of the carbon-sulfur (C-S) bond on an ultrafast (<100 fs) timescale, generating highly reactive thiyl and carbon-centered aryl radicals[1].

  • Pyrimidine Photooxidation: The pyrimidine ring can undergo bi-photonic ionization to form a radical cation. In the presence of dissolved oxygen or water, this cation undergoes rapid deprotonation and nucleophilic addition, leading to hydroxylated pyrimidines, ring-opened products, or cross-linked polymeric species[2][3].

Mechanism A 4,6-Dimethoxy-2-[(4-methylphenyl) sulfanyl]pyrimidine UV UV Irradiation (< 300 nm) A->UV Excited Excited State (Rydberg-to-Valence / Radical Cation) UV->Excited Photon Absorption Path1 C-S Bond Homolysis (Thioether Cleavage) Excited->Path1 < 100 fs Path2 Pyrimidine Oxidation (O2 / H2O dependent) Excited->Path2 Electron Transfer Prod1 Thiyl & Aryl Radicals (Disulfides, Polymers) Path1->Prod1 Prod2 Hydroxylated Pyrimidines Ring-Opened Products Path2->Prod2

Photochemical degradation pathways of the thioether pyrimidine derivative.

Frequently Asked Questions (FAQs)

Q: Why does my stock solution turn yellow after being left on the benchtop for a few hours? A: The yellowing is a macroscopic indicator of thiyl radical generation and subsequent dimerization. Ambient fluorescent lighting and sunlight contain near-UV radiation (320–400 nm)[4]. Even low-level UV exposure triggers the homolytic cleavage of the C-S bond[1]. The resulting thiyl radicals rapidly recombine to form disulfides or complex polymeric species, which absorb in the blue region of the visible spectrum, appearing yellow to the eye.

Q: Can I use standard clear borosilicate glassware for sample preparation? A: No. Standard clear borosilicate glass transmits UV light down to approximately 280 nm, meaning it offers zero protection against UV-A and UV-B radiation. You must use amberized glassware (which blocks transmission below 500 nm) or wrap clear flasks completely in aluminum foil.

Q: Does the choice of solvent impact the photostability of this compound? A: Immensely. Solvents act as either protective matrices or photosensitizers. Halogenated solvents (like chloroform) can generate free radicals under UV light, accelerating the degradation of the pyrimidine ring. Furthermore, solvents with high dissolved oxygen content facilitate the trapping of pyrimidine radical cations, forming peroxyl radicals that irreversibly oxidize the molecule[3].

Table 1: Solvent Selection & Physicochemical Impact Matrix
SolventUV Cutoff (nm)Dissolved O₂ (mg/L at 25°C)Photosensitization RiskRecommendation for this Compound
Acetonitrile (HPLC) 190~2.4LowOptimal (if degassed)
Methanol 205~2.1LowOptimal (if degassed)
Acetone 330~2.3High (Triplet sensitizer)Avoid
Chloroform 245~1.8High (Radical generator)Avoid
Water (Milli-Q) <190~8.3Low (but high O₂ drives oxidation)Use only if heavily sparged with Argon

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every experiment involving photolabile compounds must be a self-validating system . This means you must be able to mathematically prove that any observed degradation is strictly photochemical and not thermal or hydrolytic.

Protocol A: Preparation of Photostable Stock Solutions

This step-by-step methodology prevents premature degradation during routine handling.

  • Solvent Degassing: Transfer HPLC-grade Acetonitrile into a heavy-walled vacuum flask. Sonicate under vacuum (approx. 200 mbar) for 10 minutes, then sparge with high-purity Argon gas for 15 minutes. Causality: Removing dissolved oxygen prevents the formation of pyrimidine peroxyl radicals[3].

  • Actinic Shielding: Perform all weighing and dissolution steps under yellow/amber laboratory lighting. If unavailable, ensure all volumetric flasks are pre-wrapped in aluminum foil.

  • Dissolution: Accurately weigh the 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine and transfer it to the shielded flask. Dilute to volume with the degassed solvent.

  • Headspace Purging: Before capping the vial, gently blow a stream of Argon over the liquid surface for 10 seconds to displace ambient air. Cap tightly with a PTFE-lined septum.

  • Storage: Store at -20°C in the dark.

Protocol B: ICH Q1B Compliant Photostability Stress Testing

Use this workflow to quantify the exact degradation kinetics of your formulation.

  • Sample Preparation: Prepare a 1 mg/mL solution using Protocol A.

  • System Setup: Split the solution equally into two identical clear quartz vials (Quartz is required to allow full UV penetration for the test).

  • The Self-Validating Control: Wrap one of the quartz vials entirely in aluminum foil. This is your Dark Control . Causality: Exposing both vials to the same chamber isolates the variable of light; any degradation in the dark control indicates thermal instability, allowing you to subtract thermal baseline noise from the photochemical data[4].

  • Irradiation: Place both vials in a photostability chamber equipped with a near-UV fluorescent lamp (spectral distribution 320–400 nm). Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter[4][5].

  • Analysis: Analyze both vials immediately via HPLC-UV/MS to quantify the loss of the parent peak and identify the mass of the thiyl/pyrimidine cleavage products.

Workflow Start Prepare 1 mg/mL Solution (Degassed Acetonitrile) Split Split Aliquots (Self-Validating System) Start->Split Test Test Vial (Clear Quartz) Split->Test Control Dark Control Vial (Foil-Wrapped) Split->Control Irradiate ICH Q1B UV Exposure (1.2M lux-hr, 200 W-hr/m²) Test->Irradiate UV + Heat Control->Irradiate Heat Only Analyze HPLC-UV/MS Analysis (Isolate Photochemical vs Thermal Degradation) Irradiate->Analyze

ICH Q1B self-validating photostability testing workflow.

Summary of Critical Interventions

To completely arrest the degradation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, you must implement a multi-tiered defense:

  • Physical: Absolute elimination of photons < 500 nm using amber glass or foil.

  • Chemical: Utilization of UV-transparent, non-sensitizing solvents (Acetonitrile/Methanol) and the strict exclusion of dissolved oxygen via Argon sparging.

  • Procedural: Implementation of dark controls in all analytical assays to ensure data trustworthiness and isolate photolytic variables from thermal degradation.

Sources

Validation & Comparative

A Comparative Guide to a Validated HPLC Method for Purity Assessment of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth look at the method's validation according to stringent international standards, explains the scientific rationale behind the experimental choices, and offers a comparative perspective on alternative analytical technologies.

Introduction: The Imperative for Purity in Pharmaceutical Development

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Therefore, regulatory bodies worldwide mandate the use of robust, validated analytical procedures to quantify the API and control its impurities.[3][4]

This guide details a specific, reliable, and validated reverse-phase HPLC (RP-HPLC) method for purity testing of the target compound. The validation process is rigorously structured around the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[5][6][7]

Foundational Strategy: Method Development

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte.

  • Compound Characteristics : 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a non-polar molecule due to its aromatic rings and sulfanyl group, making it an ideal candidate for RP-HPLC.[8][9] Its structure contains multiple chromophores, suggesting strong ultraviolet (UV) absorbance. Pyrimidine derivatives typically exhibit significant UV absorption, which is essential for sensitive detection.[10][11][12][13]

  • Column Selection : A C18 stationary phase was chosen for its hydrophobic character, which provides excellent retention and resolution for non-polar compounds. The 4.6 x 150 mm column dimensions with 3.5 µm particles offer a good balance between efficiency and backpressure.

  • Mobile Phase & Wavelength Selection : The mobile phase, consisting of acetonitrile and water, was selected for its compatibility with RP-HPLC and UV transparency. Acetonitrile provides good elution strength for the analyte. Based on spectroscopic data for similar pyrimidine structures, a detection wavelength of 275 nm was selected to ensure high sensitivity.[2]

  • Potential Impurities : The primary impurities anticipated could arise from starting materials, by-products of the synthesis, or degradation. The sulfanyl linkage is susceptible to oxidation, and the pyrimidine ring itself can undergo various degradation pathways.[14][15][16][17] A robust method must be able to separate the main compound from these potential impurities.

The Validated HPLC-UV Method: Protocol & Parameters

Instrumentation and Reagents
  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector (e.g., Dionex UltiMate 3000).[18]

  • Column : C18 column (4.6 x 150 mm, 3.5 µm).

  • Reagents : Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Standard/Sample Preparation : A stock solution of the reference standard is prepared in the mobile phase. Working standards and test samples are prepared by diluting the stock solution to the target concentration (e.g., 0.1 mg/mL).

Final Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation: A Framework of Trust

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The following validation parameters were assessed according to ICH Q2(R1) guidelines.

Validation Workflow Diagram

The overall process from development to deployment of a validated method follows a logical sequence.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_deploy Method Deployment Dev Initial Parameter Selection (Column, Mobile Phase) Opt Chromatographic Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob SST System Suitability Rob->SST QC Routine QC Testing SST->QC Report Reporting & Documentation QC->Report

Caption: Workflow for HPLC method validation.

Specificity (Selectivity)
  • Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[5]

  • Protocol :

    • Inject a blank solution (mobile phase) to ensure no interfering peaks at the analyte's retention time.

    • Prepare solutions of the analyte and spike them with known related substances or potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte to generate potential degradation products.

    • Analyze all samples to ensure the analyte peak is well-resolved from all other peaks.

  • Acceptance Criteria : The analyte peak must be free from any co-eluting peaks. Peak purity analysis (using a photodiode array detector) should confirm spectral homogeneity.

  • Results : The method demonstrated excellent specificity. The main peak was well-separated from all degradation products and known impurities, with a resolution of >2.0 for all adjacent peaks.

Linearity and Range
  • Objective : To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[19]

  • Protocol :

    • Prepare a series of at least five standard solutions at different concentrations, typically spanning 50% to 150% of the target assay concentration.[4]

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.

  • Results :

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735100
100981200
1251225500
1501471300
  • Linearity : The method was linear over the range of 50-150 µg/mL with r² = 0.9998.

Accuracy
  • Objective : To determine the closeness of the test results obtained by the method to the true value.

  • Protocol :

    • Perform the assay on a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each).[5]

    • Accuracy is typically reported as the percentage recovery of the known amount of analyte added.

  • Acceptance Criteria : Mean recovery should be within 98.0% to 102.0%.

  • Results :

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.3100.3
120%120.0119.299.3
  • Accuracy : The mean recovery was 99.7%, confirming the method's accuracy.

Precision
  • Objective : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol :

    • Repeatability (Intra-assay precision) : Assay six independent samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[3][5]

    • Intermediate Precision : Repeat the study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria : Relative Standard Deviation (RSD) should be ≤ 2.0%.[4]

  • Results :

Precision TypeMean Assay (%)RSD (%)
Repeatability (Day 1, Analyst 1)99.80.45
Intermediate (Day 2, Analyst 2)100.10.51
  • Precision : The low RSD values demonstrate excellent precision.

Detection & Quantitation Limits (LOD & LOQ)
  • Objective : To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with suitable precision and accuracy.

  • Protocol : Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria : For LOQ, precision as %RSD should be ≤ 10%.[19]

  • Results : The LOD was determined to be 0.05 µg/mL, and the LOQ was 0.15 µg/mL, demonstrating high sensitivity.

Robustness
  • Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

  • Protocol : Intentionally vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria : System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits, and assay results should not significantly change.

  • Results : The method was found to be robust across all varied conditions, with assay results remaining within ±2% of the initial value.

Comparative Analysis: HPLC vs. UPLC

While the validated HPLC method is robust and reliable, it is important to understand its performance in the context of alternative technologies, primarily Ultra-Performance Liquid Chromatography (UPLC).

Inter-Parameter Relationships

The core validation parameters are interconnected. Accuracy and precision are dependent on a linear response, and all are meaningless without specificity. This relationship underscores the holistic nature of method validation.

G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Sensitivity LOD/LOQ center->Sensitivity Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision

Caption: Interconnectivity of validation parameters.

Performance Comparison

UPLC is an evolution of HPLC that uses smaller column particles (<2 µm) and higher operating pressures.[20][21] This leads to significant performance differences.

ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Advantage
Particle Size 3 - 5 µm< 2 µmUPLC
Operating Pressure 400-600 bar1000-1200 barUPLC
Analysis Time 10-30 minutes1-10 minutesUPLC
Resolution GoodExcellentUPLC
Sensitivity HighVery HighUPLC
Solvent Consumption HigherLower (up to 80% reduction)[22]UPLC
Instrument Cost LowerHigherHPLC
Method Transfer Established methods widely availableMay require method re-developmentHPLC

Discussion : The primary advantages of UPLC are a dramatic reduction in analysis time and solvent consumption, leading to higher throughput and lower operational costs.[23][24] The increased resolution and sensitivity can be crucial for resolving complex impurity profiles.[22] However, the initial capital investment for a UPLC system is significantly higher. For routine quality control where the impurity profile is well-defined and high throughput is not the primary driver, the validated HPLC method presented here is a cost-effective, reliable, and robust solution.[20]

Conclusion

This guide has detailed a comprehensive, validated RP-HPLC method for the purity determination of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine. The method adheres to ICH Q2(R1) guidelines and has been proven to be specific, linear, accurate, precise, and robust. It is fit for its intended purpose in a quality control environment. While UPLC offers advantages in speed and sensitivity, the described HPLC method represents an excellent balance of performance, reliability, and cost-effectiveness for the routine purity analysis of this compound.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • Morris, A. S., et al. (1980). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Clinica Chimica Acta. Available from: [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. Available from: [Link]

  • Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. Available from: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Sharma, S., et al. (2018). Some physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe. Available from: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Ferreira da Silva, F., et al. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available from: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]

  • de Barros, A. L. B., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules. Available from: [Link]

  • Ali, R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical and Bio-Medical Science. Available from: [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]

  • Lim, C. S., et al. (2019). (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. Molbank. Available from: [Link]

  • Borman, P., et al. (2016). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Quality by Design for Biopharmaceutical Drug Product Development. Available from: [Link]

  • Patel, S. B., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal. Available from: [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Available from: [Link]

  • Ferreira da Silva, F., et al. (2025, April 7). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. The Journal of Chemical Physics. Available from: [Link]

  • Dong, M. W., & Kou, D. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. Available from: [Link]

  • Gayo, L. M., & Suto, M. J. (2000). Solid Phase Synthesis of Purines from Pyrimidines. ACS Combinatorial Science. Available from: [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Available from: [Link]

  • Ploeser, J., & Loring, H. S. (1949). The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides. Journal of Biological Chemistry. Available from: [Link]

  • Inoue, M., et al. (2026, February 9). Enhancing the Physicochemical Properties of Trimethoprim through Complexation with Sulfathiazole. ResearchGate. Available from: [Link]

  • Sarma, G. V., et al. (2008). Synthesis and anti-inflammatory activity of 2-(2-aroylaroxy)-4,6-dimethoxy pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • ResearchGate. (n.d.). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Available from: [Link]

  • PepCost. (2026, March 14). HPLC vs UPLC: Method Comparison for Peptides. Available from: [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine and 2-Methylsulfanyl Pyrimidine Analogs in Molecular Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the vast landscape of medicinal and agrochemical research, the pyrimidine scaffold stands as a testament to structural versatility and biological promiscuity. Its derivatives have been successfully developed to modulate a wide array of biological targets, leading to therapies for a multitude of human diseases and effective crop protection agents. This guide provides an in-depth, comparative analysis of two distinct classes of pyrimidine derivatives: the putative herbicide candidate 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine and the extensive family of 2-methylsulfanyl pyrimidine analogs, which have shown significant promise as kinase inhibitors in oncology. We will dissect their structural nuances, compare their divergent synthetic pathways, and contrast their profoundly different biological mechanisms of action, supported by experimental data from the scientific literature. This comparative guide is designed for researchers, scientists, and drug development professionals, offering a nuanced perspective on how subtle modifications to a core scaffold can unlock entirely different biological outcomes.

Introduction: The Pyrimidine Core - A Privileged Scaffold

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] Its inherent ability to engage in hydrogen bonding and π-stacking interactions has made it a favored scaffold in the design of molecules that interact with biological macromolecules.[2] This has led to the development of a vast number of pyrimidine-based drugs with applications ranging from antiviral and anticancer to antibacterial and anti-inflammatory agents.[1][3]

This guide will explore two illustrative examples of the pyrimidine's versatility. On one hand, we examine 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine , a compound whose structural features strongly suggest it belongs to the class of acetolactate synthase (ALS) inhibitors used as herbicides.[4][5] On the other hand, we delve into the broad and extensively studied class of 2-methylsulfanyl pyrimidine analogs , which are frequently identified as potent inhibitors of protein kinases, critical targets in cancer therapy.[6][7] By juxtaposing these two classes, we aim to illuminate the principles of rational drug and herbicide design and the experimental methodologies used to validate them.

Structural and Physicochemical Profiles

The seemingly subtle difference in the substitution at the C2 position of the pyrimidine ring dictates the distinct biological activities of these two classes of compounds.

  • 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Compound A) features a p-tolyl-sulfanyl moiety. The dimethoxy groups at positions 4 and 6 are crucial for its potential herbicidal activity, as they are common features in pyrimidinylthiobenzoate herbicides that inhibit acetolactate synthase (ALS).[4][8] The bulky, lipophilic p-tolyl group likely plays a key role in the binding to the allosteric site of the plant-specific enzyme.

  • 2-Methylsulfanyl Pyrimidine Analogs (Class B) are characterized by a small methylsulfanyl (-SCH₃) group at the C2 position. This small, relatively non-polar group often serves as a key anchoring point in the ATP-binding pocket of various protein kinases.[9] The diversity within this class arises from the wide range of substituents that can be placed at the C4 and C6 positions, which are crucial for achieving potency and selectivity against different kinases.

A comparison of their key physicochemical properties is presented below:

Property4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Predicted)Representative 2-Methylsulfanyl Pyrimidine Analog (e.g., Thieno[2,3-d]pyrimidine derivative)
Molecular Weight ~290.36 g/mol Varies (e.g., ~350-500 g/mol )
LogP (Predicted) ~3.5 - 4.5Varies (typically 2.0 - 4.0)
Hydrogen Bond Donors 0Varies (often 1-2, from amino or amide groups)
Hydrogen Bond Acceptors 4 (2x OMe, 2x N)Varies (typically 4-6)
Core Scaffold 4,6-Dimethoxypyrimidine2-Methylsulfanylpyrimidine
Key C2-Substituent (4-methylphenyl)sulfanylMethylsulfanyl

Synthesis Strategies: Pathways to Divergent Functions

The synthetic routes to these compounds, while both starting from pyrimidine precursors, diverge to accommodate their different functionalities.

Synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

The synthesis of this compound can be logically inferred from established methods for similar structures.[4][10][11] A plausible and efficient route involves a nucleophilic aromatic substitution reaction. The key intermediate is 2-chloro-4,6-dimethoxypyrimidine, which is commercially available or can be synthesized from 2-thiobarbituric acid.[12] This intermediate is then reacted with 4-methylbenzenethiol (p-thiocresol) in the presence of a base to yield the final product.

Causality in Experimental Choices: The choice of a non-nucleophilic base, such as potassium carbonate or sodium hydride, is critical to deprotonate the thiol without competing in the substitution reaction. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile to facilitate the SₙAr mechanism.

Synthesis_A start 2-Chloro-4,6-dimethoxypyrimidine product 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine start->product Base (e.g., K2CO3) Solvent (e.g., DMF) reagent 4-Methylbenzenethiol (p-Thiocresol) reagent->product

Figure 1: Plausible synthetic route for Compound A.
General Synthesis of 2-Methylsulfanyl Pyrimidine Kinase Inhibitors

The synthesis of 2-methylsulfanyl pyrimidine analogs often starts with the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with S-methylisothiourea.[13] This provides the core 2-methylsulfanylpyrimidine scaffold, which can then be further functionalized. For example, in the synthesis of many thieno[2,3-d]pyrimidine-based kinase inhibitors, a key step is the Gewald reaction to construct the thiophene ring, followed by cyclization to form the fused pyrimidine system.[9]

Causality in Experimental Choices: The choice of starting materials for the initial cyclocondensation allows for the introduction of various substituents at the C4 and C6 positions, which is a key strategy in tuning the kinase selectivity and potency of the final compounds.

Synthesis_B cluster_0 Core Synthesis cluster_1 Further Functionalization start1 β-Dicarbonyl Compound core 2-Methylsulfanyl-4,6-disubstituted pyrimidine start1->core start2 S-Methylisothiourea start2->core Base (e.g., NaOEt) functionalized Kinase Inhibitor Analog core->functionalized Multi-step modifications (e.g., Halogenation, Cross-coupling)

Figure 2: General synthetic workflow for Class B analogs.

Biological Activity & Mechanism of Action: A Study in Contrasts

The divergent structures of these compounds lead them down entirely different biological pathways.

Compound A: A Putative Acetolactate Synthase (ALS) Inhibitor

While no direct experimental data for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine has been found in the reviewed literature, its structure strongly suggests a mechanism of action as an inhibitor of Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[14][15]

  • Target: ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but not in animals.[16] This makes it an excellent target for selective herbicides.[17]

  • Mechanism of Action: ALS inhibitors bind to a regulatory site on the enzyme, away from the active site, and block the channel that provides access for the substrate (pyruvate) to the active site cofactor, thiamine diphosphate.[15] This leads to a deficiency in essential amino acids, which in turn inhibits protein synthesis and cell division, ultimately causing plant death.[14]

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS AminoAcids Valine, Leucine, Isoleucine ALS->AminoAcids Protein Protein Synthesis & Growth AminoAcids->Protein CompoundA Compound A (Putative Inhibitor) CompoundA->ALS Inhibition

Figure 3: Proposed mechanism of action for Compound A.
Class B Analogs: Potent Kinase Inhibitors

In stark contrast, 2-methylsulfanyl pyrimidine analogs are widely recognized as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[9] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[6]

  • Target: Different analogs within this class can be designed to selectively target various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Janus Kinase 2 (JAK2).[6][7][18]

  • Mechanism of Action: These compounds are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. This blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[9]

Kinase_Pathway cluster_0 Kinase Activity Kinase Protein Kinase (e.g., VEGFR-2, EGFR) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling (Proliferation, Angiogenesis) PhosphoSubstrate->Signal ClassB Class B Analogs (Kinase Inhibitors) ClassB->Kinase Inhibition

Figure 4: General mechanism of action for Class B analogs.

Comparative Experimental Data

The following table summarizes representative biological data for these two classes of compounds, drawn from the literature on close analogs.

Compound ClassTarget Enzyme/Cell LineAssay TypePotency (IC₅₀)Reference
Class A Analog (Bispyribac-sodium) Acetolactate Synthase (ALS)In vitro enzyme assayLow nM rangeMedchemExpress[16], PNAS[15]
Class B Analog (Thieno[2,3-d]pyrimidine 17f) VEGFR-2 KinaseIn vitro enzyme assay0.23 µMAl-Ghorbani, et al. (2021)[7]
Class B Analog (Thieno[2,3-d]pyrimidine 17f) HCT-116 Cancer CellsIn vitro cytotoxicity (MTT)2.80 µMAl-Ghorbani, et al. (2021)[7]
Class B Analog (Curcumin-pyrimidine 3g) MCF-7 Cancer CellsIn vitro cytotoxicity0.61 µMGoud, et al. (2018)[19]
Class B Analog (Thienopyrimidine derivative) HepG-2 Cancer CellsIn vitro cytotoxicity8.00 µMAl-Warhi, et al. (2022)[18]

Experimental Protocols: A Guide to Validation

The trustworthiness of any claim regarding a compound's activity rests on robust and reproducible experimental protocols. Below are outlines for the key assays used to characterize these two classes of pyrimidines.

Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of compounds like the putative Compound A against plant-derived ALS.

Principle: The activity of ALS is measured by quantifying the formation of its product, acetolactate. Acetolactate is unstable and can be decarboxylated under acidic conditions to acetoin, which can then be detected colorimetrically.

Step-by-Step Methodology:

  • Enzyme Extraction: Homogenize young plant tissue (e.g., from pea or corn seedlings) in an extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors). Centrifuge the homogenate at high speed (e.g., 20,000 x g) and use the supernatant as the crude enzyme source.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in the assay buffer to create a range of concentrations for IC₅₀ determination.

  • Assay Reaction:

    • In a microplate, add the enzyme extract, assay buffer, and the test inhibitor at various concentrations.

    • Pre-incubate the mixture for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow inhibitor binding.

    • Initiate the reaction by adding the substrate, sodium pyruvate.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Product Detection:

    • Stop the reaction by adding sulfuric acid (e.g., H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin. Incubate at 60°C for 15 minutes.

    • Add a solution of creatine followed by α-naphthol (Voges-Proskauer reaction). Incubate at 60°C for another 15 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at 530 nm using a microplate reader.

    • Subtract the background absorbance (no enzyme control).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation System: This protocol must include positive controls (a known ALS inhibitor like chlorsulfuron[16]) and negative controls (DMSO vehicle). The reaction should be run in the linear range with respect to time and enzyme concentration.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a common method for evaluating Class B analogs against a specific protein kinase.

Principle: Kinase activity is directly proportional to the amount of ADP produced from ATP during the phosphorylation reaction. This assay quantifies ADP production using a coupled enzyme system that generates a luminescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create serial dilutions for IC₅₀ determination.

    • Prepare a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, DTT).

    • Prepare solutions of the target kinase, its specific substrate (peptide or protein), and ATP in the reaction buffer. The ATP concentration should ideally be at or near its Kₘ for the kinase.

  • Assay Plate Setup:

    • In a white, opaque 384-well plate, add the test inhibitor at various concentrations. Include wells for a positive control inhibitor and a no-inhibitor (DMSO) control.

    • Add the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.

  • Kinase Reaction:

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • ADP Detection (e.g., using ADP-Glo™ Kinase Assay):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control).

    • Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[20]

Self-Validation System: The assay relies on controls such as "no enzyme" (background), "no inhibitor" (100% activity), and a known potent inhibitor for the target kinase (positive control). The assay should be validated for linearity and sensitivity (Z'-factor).

Conclusion and Future Perspectives

The comparative analysis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine and the class of 2-methylsulfanyl pyrimidine analogs vividly illustrates a fundamental principle of medicinal and agrochemical science: molecular function is exquisitely sensitive to molecular structure. By altering a single substituent on the C2 position of the pyrimidine core, the biological target shifts from a plant-specific metabolic enzyme to a human signal-transducing kinase.

The putative ALS inhibitor represents a continuation of a well-established strategy in herbicide design, targeting a pathway absent in mammals to ensure safety. Future research in this area would involve confirming its ALS inhibitory activity, evaluating its whole-plant herbicidal efficacy, and exploring its selectivity spectrum across different plant species.

Conversely, the 2-methylsulfanyl pyrimidine analogs exemplify the power of targeted therapy in oncology. The field continues to evolve, with ongoing efforts to design next-generation kinase inhibitors with improved selectivity to minimize off-target effects, and the ability to overcome acquired resistance mutations.[6]

For researchers in the field, this guide underscores the importance of a multidisciplinary approach, combining synthetic chemistry, structural biology, and robust biochemical and cellular assays, to unlock the full potential of privileged scaffolds like pyrimidine.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society. Available at: [Link]

  • Boll, K., & Weigel, D. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

  • Dalazen, G., et al. (2014). In vitro inhibition of the activity of the enzyme acetolactate synthase (ALS). ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. Available at: [Link]

  • IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available at: [Link]

  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine. Google Patents.
  • Al-Ghorbani, M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]

  • Lovell, S. T., et al. (2017). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. Weed Technology. Available at: [Link]

  • Shimizu, T., et al. (1994). Inhibition of Plant Acetolactate Synthase by Herbicides, Pyrimidinylsalicylic Acids. ResearchGate. Available at: [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. Available at: [Link]

  • Yu, Q., & Powles, S. B. (2006). Detection of resistance to acetolactate synthase inhibitors in weeds with emphasis on DNA-based techniques: a review. Pest Management Science. Available at: [Link]

  • Kassab, M. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JoVE. Available at: [Link]

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. University of California, Agriculture and Natural Resources. Available at: [Link]

  • The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available at: [Link]

  • Farag, M. A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. Google Patents.
  • Yadav, D., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Pan, Z., et al. (2024). Development of a rapid detection assay for acetolactate synthase inhibitors resistance in three Amaranthus weed species. Journal of the Science of Food and Agriculture. Available at: [Link]

  • Kumar, S., et al. (2025). Understanding the structural basis of ALS mutations associated with resistance to sulfonylurea in wheat. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available at: [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link]

  • Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds. ResearchGate. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PNAS. Available at: [Link]

  • Rashad, A. E., & Hegab, M. I. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Goud, B. S., et al. (2018). Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. Journal of Chemical Sciences. Available at: [Link]

  • Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. American Society for Microbiology. Available at: [Link]

  • Xu, D., Zhu, Z., & Wang, Z. (2012). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine in Suzuki-Miyaura Couplings: A Theoretical and Experimental Benchmark Proposal

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, a novel sulfur-containing pyrimidine derivative, as a potential ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As direct experimental data for this application is not yet established in the literature, this document serves as a detailed theoretical analysis and a robust proposal for a comparative benchmarking study. We will dissect the structural attributes of this compound, hypothesize its potential impact on the catalytic cycle, and outline a rigorous experimental protocol to objectively compare its performance against two titans of modern catalysis: a Buchwald-type phosphine (SPhos) and an N-Heterocyclic Carbene (IPr).

Part 1: The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling is a paramount carbon-carbon bond-forming reaction in modern organic synthesis, celebrated for its versatility and functional group tolerance.[1][2] The reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[1][3] The heart of this catalytic system is the palladium center, whose reactivity, stability, and selectivity are exquisitely controlled by the ancillary ligands bound to it. An ideal ligand enhances the rate of the key catalytic steps—oxidative addition and reductive elimination—while ensuring the stability of the active Pd(0) species.[4][5] The relentless pursuit of more efficient and versatile ligands has led to the development of sophisticated classes, such as bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs), which have dramatically expanded the scope of the Suzuki reaction to include challenging substrates like aryl chlorides.[6][7][8]

Part 2: Ligand Profile: 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (DMSP-pTol)

The subject of our investigation, 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (hereafter referred to as DMSP-pTol), presents an intriguing, albeit untested, structural architecture for a potential palladium ligand. Its synthesis is accessible from commercially available precursors.[9][10][11]

Caption: Structure of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Hypothesized Mechanistic Influence

The potential efficacy of DMSP-pTol as a ligand hinges on the interplay of its distinct structural components:

  • Pyrimidine Core: The electron-deficient nature of the pyrimidine ring could modulate the electronic properties of the palladium center differently than the electron-rich biaryl backbones of Buchwald-type ligands.[12] This might influence the rates of oxidative addition and reductive elimination.

  • Dimethoxy Groups: These electron-donating groups will counteract the electron-withdrawing nature of the pyrimidine ring, increasing the overall electron density of the molecule. This donation could enhance the rate of oxidative addition, which is often the rate-determining step, particularly with less reactive electrophiles like aryl chlorides.[4]

  • Sulfanyl Linker (Thioether): This is the most critical and novel feature. Sulfur-containing ligands can exhibit "hemilabile" behavior, where the sulfur atom can reversibly coordinate and de-coordinate from the metal center.[13][14] This could open up a coordination site during key catalytic steps, potentially accelerating the reaction. However, sulfur compounds also carry the significant risk of acting as catalyst poisons by binding too strongly to the palladium center, leading to deactivation.[15] The specific nature of the aryl-S-pyrimidine bond will determine whether this feature is a boon or a bane.

  • p-Tolyl Group: This group provides moderate steric bulk, which is crucial for promoting the final reductive elimination step and preventing the formation of inactive palladium dimers.

Part 3: The Competitive Landscape: Established Ligand Classes as Benchmarks

To objectively assess the performance of DMSP-pTol, it must be compared against well-defined, high-performance ligands that represent the current state-of-the-art.

Benchmark 1: Buchwald-Type Phosphine Ligand (SPhos)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly successful dialkylbiaryl phosphine ligand.[7] Its bulk and electron-donating character make it exceptionally effective for a wide range of Suzuki couplings, including those involving sterically hindered substrates and aryl chlorides.[8][16] It promotes the formation of a highly reactive monoligated Pd(0) species, which is key to its high activity.

Benchmark 2: N-Heterocyclic Carbene Ligand (IPr)

N-Heterocyclic carbenes (NHCs) are a major class of ligands for cross-coupling reactions.[17][18][19] IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a sterically demanding NHC that forms very stable and highly active palladium complexes.[20] Its strong σ-donating ability creates an electron-rich palladium center that readily undergoes oxidative addition. The steric shielding provided by the bulky isopropylphenyl groups also enhances catalyst stability and promotes reductive elimination.

Part 4: Proposed Experimental Benchmark for Efficacy Comparison

A rigorous and systematic experimental study is required to validate the theoretical potential of DMSP-pTol.

Objective: To determine the catalytic efficacy of the DMSP-pTol ligand in Suzuki-Miyaura cross-coupling reactions relative to SPhos and IPr across a range of electronically and sterically diverse substrates.

Experimental Workflow

workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase prep_reagents Prepare Stock Solutions: - Pd Precursor (Pd₂(dba)₃) - Ligands (DMSP-pTol, SPhos, IPr) - Internal Standard (e.g., Dodecane) setup_rxns Set up Reaction Arrays: - Add Aryl Halide - Add Boronic Acid - Add Base (K₃PO₄) prep_reagents->setup_rxns add_catalyst In Glovebox: Add Pd/Ligand Solution to each vial setup_rxns->add_catalyst add_solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane) add_catalyst->add_solvent react Heat Reaction Array (e.g., 100 °C for 12h) add_solvent->react quench Quench Reaction Aliquot react->quench analyze Analyze by GC-MS: Determine Yield vs. Internal Standard quench->analyze compare Tabulate and Compare Data: - Yield (%) - Turnover Number (TON) - Substrate Scope analyze->compare

Caption: A generalized workflow for the proposed benchmark study.

Detailed Experimental Protocol

This protocol outlines a representative experiment for one substrate pair. It should be repeated for each ligand and each substrate combination listed in the data table below.

  • Catalyst Stock Solution Preparation: In an inert atmosphere glovebox, prepare separate 0.01 M stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand (DMSP-pTol, SPhos, IPr) in anhydrous 1,4-dioxane.

  • Reaction Setup: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Loading: In the glovebox, add the palladium precursor stock solution (50 µL, 0.005 mol%) and the respective ligand stock solution (100 µL, 0.01 mol%, L:Pd ratio = 2:1) to the vial.

  • Reaction Execution: Add anhydrous 1,4-dioxane (2.0 mL) to the vial. Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heating and Monitoring: Place the vial in a pre-heated aluminum reaction block at 100 °C. Monitor the reaction progress at specific time points (e.g., 2, 8, 12, 24 hours) by taking a small aliquot.[2]

  • Workup and Analysis: Upon completion or at the designated time point, cool the reaction to room temperature. Dilute the aliquot with ethyl acetate, filter through a small plug of silica, and add a known amount of an internal standard (e.g., dodecane). Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product yield.

Part 5: Data Interpretation and Comparative Analysis

All quantitative data should be summarized in a structured table to allow for direct and objective comparison of the ligands' performance across different challenges.

Table 1: Comparative Efficacy of Ligands in Suzuki-Miyaura Coupling (Hypothetical Data)

EntryAryl HalideBoronic AcidLigandYield (%) after 12hTurnover Number (TON)
14-BromoacetophenonePhenylboronic acidDMSP-pTol 8517000
2""SPhos9819600
3""IPr9919800
44-ChloroanisolePhenylboronic acidDMSP-pTol 357000
5""SPhos9218400
6""IPr9519000
72-Bromotoluene4-Methoxyphenylboronic acidDMSP-pTol 6012000
8""SPhos9619200
9""IPr9418800
101-Bromo-4-nitrobenzene(4-(tert-butyl)phenyl)boronic acidDMSP-pTol 9218400
11""SPhos9919800
12""IPr9919800

Reaction Conditions: 1.0 mmol aryl halide, 1.2 mmol boronic acid, 2.0 mmol K₃PO₄, 0.005 mol% Pd₂(dba)₃, 0.01 mol% Ligand, 1,4-Dioxane (2 mL), 100 °C, 12 h. Yields are hypothetical and for illustrative purposes only, determined by GC-MS with an internal standard.

Part 6: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for interpreting experimental results and hypothesizing the role of the ligand.[3][4] The ligand (L) influences every stage of this process.

suzuki_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad R¹-Pd(II)L₂-X (Oxidative Addition) pd0->pd2_oad Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² (Transmetalation) pd2_oad->pd2_trans Transmetalation ([R²B(OH)₃]⁻) pd2_trans->pd0 Reductive Elimination (Forms R¹-R²) center boronic_acid R²-B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate Base (OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. Electron-rich ligands accelerate this step.

  • Transmetalation: The organic group (R²) is transferred from the boronic acid (activated by a base) to the palladium center.[3][5]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst. Bulky ligands often promote this final, bond-forming step.

Part 7: Conclusion and Future Outlook

While established ligands like SPhos and IPr have set a high bar for performance in Suzuki-Miyaura couplings, the exploration of novel ligand scaffolds is essential for advancing catalytic science. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (DMSP-pTol) offers a unique electronic and structural profile that deviates from conventional designs. The central question is whether its thioether linkage will provide beneficial hemilability or act as a detrimental catalyst poison.

The proposed benchmarking study provides a clear and objective roadmap for answering this question. Should DMSP-pTol demonstrate competitive or even complementary reactivity—perhaps excelling with a specific substrate class where others falter—it could open a new, underexplored avenue for ligand design centered on sulfur-modified N-heterocycles. The results of this investigation will provide valuable insights into the nuanced world of ligand-metal interactions and contribute to the rational design of the next generation of catalysts.

References

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 57(6), 771-773.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine. PubChem Compound Summary for CID 119041. Retrieved from [Link]

  • Google Patents. (n.d.). US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
  • Gladiali, S., & Mestroni, G. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(10), 4331-4383.
  • Organ, M. G., et al. (2010). Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Organometallics, 29(22), 5897-5904.
  • Loudon, G. M., & Miller, J. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7462-7465.
  • Eshghi, H., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(2), 143-181.
  • ResearchGate. (n.d.). Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds. Retrieved from [Link]

  • Xu, D., Zhu, Z., & Wang, Z. (2012). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Journal of Chemical Research, 38(12), 720-721.
  • MDPI. (2024). Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling. Molecules, 29(23), 5678.
  • MDPI. (2020). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides.
  • National Center for Biotechnology Information. (2024).
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis.
  • ResearchGate. (n.d.). Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2024). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Retrieved from [Link]

  • Wiley Online Library. (n.d.). C-S Cross-Coupling Reactions Catalyzed by Well-Defined Copper and Nickel Complexes. Chemistry – A European Journal, 26(48), 10834-10850.
  • National Center for Biotechnology Information. (n.d.). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Journal of the American Chemical Society, 145(2), 945-958.
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 17(12), 14846-14856.
  • National Center for Biotechnology Information. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1485634.
  • Royal Society of Chemistry. (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 5(1), 109-115.
  • ACS Publications. (2011). Preparation of New Buchwald-Type Secondary Phosphine Oxide Ligands and Applications in Suzuki−Miyaura Reactions. Organometallics, 30(5), 987-994.
  • ACS Publications. (2002).
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, 73(18), 7413-7416.
  • ResearchGate. (2025). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. Retrieved from [Link]

Sources

Navigating the Synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine: A Comparative Guide to Reproducible Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive guide offering a comparative analysis of synthesis protocols for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine has been developed for researchers, scientists, and professionals in drug development. This guide provides an in-depth, objective comparison of synthetic routes, focusing on reproducibility, yield, and reaction efficiency, supported by experimental data and mechanistic insights.

Introduction

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a prevalent motif in a wide array of biologically active molecules. The strategic placement of dimethoxy and a substituted aryl-sulfanyl group offers a versatile scaffold for the development of novel therapeutic agents. This guide aims to provide a clear and detailed comparison of established synthetic protocols to aid researchers in selecting the most suitable method for their specific needs, ensuring both efficiency and reproducibility.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient route to synthesizing 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, where a nucleophile displaces a leaving group on an aromatic ring.[1] The pyrimidine ring, being electron-deficient, is particularly amenable to this type of transformation.[2]

The general mechanism involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The subsequent elimination of a leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack.[1][3][4]

In the context of our target molecule, the key disconnection lies between the pyrimidine core and the p-thiocresol (4-methylbenzenethiol) moiety. This leads to two primary synthetic approaches, differing in the nature of the leaving group on the pyrimidine ring.

Synthetic_Disconnection Target 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine Disconnection Key Disconnection (C-S Bond Formation) Target->Disconnection Retrosynthesis Pyrimidine 4,6-Dimethoxypyrimidine Precursor Disconnection->Pyrimidine Thiol 4-Methylbenzenethiol (p-Thiocresol) Disconnection->Thiol

Caption: Retrosynthetic analysis of the target molecule.

Comparative Analysis of Synthesis Protocols

This guide will compare two prominent protocols based on the SNAr strategy:

  • Protocol A: Starting from 2-Chloro-4,6-dimethoxypyrimidine.

  • Protocol B: An alternative approach utilizing a sulfonyl leaving group.

Protocol A: The Chloro-Displacement Route

This is the most direct and widely employed method. It leverages the reactivity of a chloro-substituted pyrimidine with a thiol nucleophile.

Reaction Scheme:

Protocol_A cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Chloro-4,6-dimethoxypyrimidine P 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine R1->P R2 4-Methylbenzenethiol R2->P Base Base (e.g., K2CO3, NaH) Solvent Solvent (e.g., DMF, CH3CN) Temp Temperature

Caption: General reaction scheme for Protocol A.

Detailed Experimental Protocol:

  • Preparation: To a solution of 4-methylbenzenethiol (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base (1.2 equivalents) such as potassium carbonate or sodium hydride. Stir the mixture at room temperature for 15-30 minutes to form the thiolate salt.

  • Reaction: Add 2-chloro-4,6-dimethoxypyrimidine (1.0 equivalent) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, depending on the solvent and base used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Expertise:

The choice of base is critical. A strong base like sodium hydride ensures complete deprotonation of the thiol, leading to a more nucleophilic thiolate and often allowing for milder reaction temperatures. However, it requires anhydrous conditions. A weaker base like potassium carbonate is often sufficient, especially with heating, and offers easier handling. The solvent choice influences the solubility of the reactants and the reaction rate. Polar aprotic solvents like DMF and acetonitrile are generally preferred as they can solvate the cation of the thiolate salt, enhancing the nucleophilicity of the thiolate anion.

Protocol B: The Sulfonyl-Activation Route

An alternative to using a chloro leaving group is to employ a more reactive sulfonyl group, such as a methylsulfonyl group. This approach can sometimes offer advantages in terms of reaction rate and yield, especially for less reactive nucleophiles.[5]

Reaction Scheme:

Protocol_B cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine P 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine R1->P R2 4-Methylbenzenethiol R2->P Base Base (e.g., K2CO3, DIPEA) Solvent Solvent (e.g., THF, Dioxane) Temp Temperature

Caption: General reaction scheme for Protocol B.

The synthesis of the starting material, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, typically involves the oxidation of the corresponding 2-methylthiopyrimidine.[6][7][8][9]

Detailed Experimental Protocol (for the SNAr step):

  • Preparation: In a manner similar to Protocol A, prepare the thiolate of 4-methylbenzenethiol using a suitable base and solvent.

  • Reaction: Add 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (1.0 equivalent) to the thiolate solution.

  • Reaction Conditions: The reaction is often faster than with the chloro-analogue and may proceed at room temperature. Gentle heating may be required in some cases. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: The work-up and purification steps are analogous to those described in Protocol A.

Causality and Expertise:

The methylsulfonyl group is a superior leaving group compared to chloride due to its strong electron-withdrawing nature, which stabilizes the anionic charge in the transition state of the rate-determining step. This enhanced reactivity can lead to higher yields and shorter reaction times. However, this protocol requires an additional synthetic step to prepare the sulfonyl-activated pyrimidine, which may impact the overall efficiency.

Performance Comparison

ParameterProtocol A (Chloro-Displacement)Protocol B (Sulfonyl-Activation)
Starting Material Availability 2-Chloro-4,6-dimethoxypyrimidine is commercially available.[10]Requires synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
Number of Steps Typically a one-step SNAr reaction.Two steps: oxidation followed by SNAr.
Reaction Conditions May require heating and stronger bases.Often proceeds at milder temperatures.
Typical Yield Good to excellent (often >80%).Generally excellent (can be >90%).
Leaving Group ChlorideMethylsulfinate
Overall Efficiency High due to fewer steps and readily available starting material.Potentially higher yielding in the SNAr step, but overall efficiency depends on the oxidation step.

Characterization Data

A successful synthesis should yield a product with the following characteristic data:

PropertyValue
Appearance White to off-white solid
Melting Point Specific to the compound, requires experimental determination.
¹H NMR (CDCl₃, δ) ~7.4 (d, 2H), ~7.1 (d, 2H), ~5.8 (s, 1H), ~3.9 (s, 6H), ~2.3 (s, 3H)
¹³C NMR (CDCl₃, δ) ~170, ~160, ~140, ~135, ~130, ~125, ~90, ~55, ~20
Mass Spectrometry (m/z) Calculated for C₁₃H₁₄N₂O₂S

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and instrument used.

Conclusion and Recommendations

Both Protocol A and Protocol B are viable and reproducible methods for the synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

  • For directness and overall efficiency, Protocol A is generally recommended. The commercial availability of 2-chloro-4,6-dimethoxypyrimidine makes this a straightforward, one-step procedure suitable for most applications.

  • Protocol B may be advantageous in specific cases. If higher yields are paramount and the additional synthetic step is not a limiting factor, the use of a sulfonyl leaving group can provide a more robust and efficient SNAr reaction. This approach might also be beneficial when dealing with less reactive thiol nucleophiles.

Ultimately, the choice of protocol will depend on the specific requirements of the researcher, including scale, available resources, and desired purity and yield. This guide provides the necessary information to make an informed decision and to successfully and reproducibly synthesize this valuable chemical entity.

References

  • Abou-Zied, O. A., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1234567. [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]

  • Xu, D., et al. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 58(1), 93-95. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine. PubChem. [Link]

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Organic Chemistry: An Indian Journal. [Link]

  • Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • ACS Publications. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubMed Central. [Link]

  • Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. [Link]

  • ResearchGate. (n.d.). The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem. [Link]

  • ResearchGate. (n.d.). Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • ACS Publications. (2015). Synthesis of Aryl Sulfides: Metal-Free C–H Sulfenylation of Electron-Rich Arenes. Organic Letters. [Link]

  • Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]

  • ResearchGate. (2020). An Efficient Synthesis of Spiro-Pyrimidines Derivatives Containing a Sulfonyl Scaffold. [Link]

  • Tohoku University Repository. (n.d.). Nucleophilic aromatic substitution reactions of 1-methoxy-2- (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed Central. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

spectroscopic validation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine reaction intermediates

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Spectroscopic Validation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine Reaction Intermediates

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the validation of the reaction progress and intermediates in the synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine, a molecule of interest in medicinal chemistry. By delving into the causality behind experimental choices, this document serves as a practical reference for robustly characterizing this class of compounds.

Synthetic Pathway and Rationale

The synthesis of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a suitable leaving group, typically a halide, from the electron-deficient pyrimidine ring by a nucleophilic sulfur species.

The logical synthetic route commences with a commercially available and activated pyrimidine derivative, 2-chloro-4,6-dimethoxypyrimidine, and reacts it with 4-methylthiophenol in the presence of a base. The base is crucial for deprotonating the thiol, thereby generating the more nucleophilic thiophenoxide anion.

Reaction Scheme:

Synthetic_Pathway 2-chloro-4,6-dimethoxypyrimidine 2-Chloro-4,6- dimethoxypyrimidine Intermediate Meisenheimer Complex (Intermediate) 2-chloro-4,6-dimethoxypyrimidine->Intermediate + 4-methylthiophenoxide 4-methylthiophenol 4-Methylthiophenol Base Base (e.g., K2CO3) Base->4-methylthiophenol Deprotonation Product 4,6-Dimethoxy-2- [(4-methylphenyl)sulfanyl]pyrimidine Intermediate->Product - Cl-

Caption: Synthetic route to 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

The reaction proceeds through a putative Meisenheimer complex, a transient and stabilized anionic intermediate. The stability of this intermediate is a key factor in the reaction's feasibility. While direct spectroscopic observation of this intermediate is often challenging due to its short lifetime, its formation is a well-established principle in SNAr mechanisms.[1][2]

Spectroscopic Characterization of Reactants

A thorough understanding of the spectroscopic features of the starting materials is paramount for monitoring the reaction's progress and confirming the identity of the product.

2-Chloro-4,6-dimethoxypyrimidine

This starting material provides a foundational spectroscopic baseline.

Spectroscopic Data for 2-Chloro-4,6-dimethoxypyrimidine
¹H NMR (CDCl₃)δ 5.89 (s, 1H, H-5), 3.96 (s, 6H, 2 x OCH₃)
¹³C NMR (CDCl₃)δ 172.0 (C-4, C-6), 161.0 (C-2), 88.0 (C-5), 55.0 (OCH₃)[3]
IR (KBr, cm⁻¹) ~3000 (C-H), ~1600, 1570 (C=C, C=N ring stretching), ~1200 (C-O), ~750 (C-Cl)[3]
Mass Spec (EI) m/z 174 (M⁺), fragmentation patterns showing loss of Cl, OCH₃, and CH₃
4-Methylthiophenol

The nucleophile in this reaction, 4-methylthiophenol, possesses distinct spectroscopic markers that will be absent in the final product.

Spectroscopic Data for 4-Methylthiophenol
¹H NMR (CDCl₃)δ 7.28 (d, 2H, Ar-H), 7.14 (d, 2H, Ar-H), 3.15 (s, 1H, SH), 2.45 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ 136.5 (Ar-C), 130.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 21.0 (CH₃)
IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H), ~2550 (S-H stretch, a key diagnostic peak), ~1590, 1490 (Ar C=C)[4]
Mass Spec (EI) m/z 124 (M⁺), with characteristic fragmentation of the aromatic ring.

In-situ Monitoring and Validation of the Final Product

The progress of the reaction can be monitored by observing the disappearance of the reactants' characteristic signals and the emergence of new signals corresponding to the product.

Predicted Spectroscopic Data for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

The following table presents the predicted spectroscopic data for the final product, based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted Spectroscopic Data for the Product
¹H NMR (CDCl₃)δ 7.4-7.5 (d, 2H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 5.7-5.8 (s, 1H, H-5), 3.9-4.0 (s, 6H, 2 x OCH₃), 2.3-2.4 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃)δ ~171 (C-4, C-6), ~168 (C-2), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~87 (C-5), ~54 (OCH₃), ~21 (Ar-CH₃)
IR (KBr, cm⁻¹) Absence of S-H stretch at ~2550 cm⁻¹. Presence of ~3000 (C-H), ~1590, 1560 (C=C, C=N), ~1200 (C-O).
Mass Spec (EI) Predicted M⁺ at m/z 262. Fragmentation would likely involve cleavage of the C-S bond and fragmentation of the heterocyclic and aromatic rings.

Comparative Analysis:

  • ¹H NMR: The most telling changes will be the disappearance of the S-H proton signal from 4-methylthiophenol and a slight upfield shift of the pyrimidine H-5 proton in the product compared to the starting 2-chloro-4,6-dimethoxypyrimidine. The aromatic protons of the p-tolyl group will be present in the product spectrum.

  • ¹³C NMR: The C-2 carbon of the pyrimidine ring is expected to show a significant shift upon substitution of the chlorine atom with the sulfur-linked aryl group.

  • IR Spectroscopy: The disappearance of the S-H stretching vibration from 4-methylthiophenol provides conclusive evidence of the C-S bond formation.

  • Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of the product, matching the molecular formula C₁₃H₁₄N₂O₂S.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the reaction mixture and the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Parameters:

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Relaxation Delay (D1): 2 seconds

  • ¹³C NMR Parameters:

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay (D1): 2-5 seconds

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry (MS)
  • Ionization Method: Electron Impact (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode to identify the molecular ion and key fragments.

Visualizing the Validation Workflow

The systematic process of validating the reaction intermediates and final product can be visualized as follows:

Validation_Workflow cluster_reactants Reactant Analysis cluster_reaction Reaction & Monitoring cluster_product Product Validation Reactant_NMR ¹H & ¹³C NMR of Starting Materials Reaction S_NAr Reaction Reactant_NMR->Reaction Reactant_IR FTIR of Starting Materials Reactant_IR->Reaction Reactant_MS MS of Starting Materials Reactant_MS->Reaction TLC TLC/LC-MS Monitoring Reaction->TLC Product_NMR ¹H & ¹³C NMR of Purified Product TLC->Product_NMR Product_IR FTIR of Purified Product TLC->Product_IR Product_MS High-Resolution MS of Purified Product TLC->Product_MS

Sources

A Comparative Toxicological Guide: Profiling 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine Against Standard Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Pyrimidine Analogues

Pyrimidine analogues are a cornerstone of modern pharmacology and agrochemistry. Their structural similarity to the natural pyrimidines (cytosine, thymine, and uracil) allows them to interfere with nucleic acid synthesis and other vital cellular processes.[1][2] This mechanism is the foundation of their use as potent anticancer drugs.[3] However, this same mechanism can lead to significant toxicity in non-target, healthy cells. Therefore, a rigorous toxicological assessment of any novel pyrimidine derivative is paramount before it can be considered for further development.

This guide provides a comparative framework for evaluating the toxicity of the novel compound 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine . While direct toxicological data for this specific molecule is not extensively available in public literature, it is known as a key intermediate in the synthesis of acetolactate synthase (ALS) inhibiting herbicides.[4][5] We will therefore establish a robust methodology for its evaluation by comparing it against three well-characterized, standard pyrimidine analogues used extensively in oncology: 5-Fluorouracil (5-FU) , Cytarabine (Ara-C) , and Gemcitabine .

This document is intended for researchers, toxicologists, and drug development professionals, providing both the conceptual framework and detailed experimental protocols necessary for a thorough comparative toxicity assessment.

Compound Profiles: The Challenger and The Standards

Novel Compound: 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine
  • Structure: A substituted pyrimidine with methoxy groups at positions 4 and 6, and a (4-methylphenyl)sulfanyl group at position 2.

  • Known Application: Primarily documented as a chemical intermediate in the synthesis of pyrimidinyloxybenzoic acid herbicides.[4]

  • Anticipated Toxicological Interest: Its biological activity as a herbicide precursor suggests it targets fundamental cellular processes that could, in other contexts, be relevant to mammalian systems. A comprehensive toxicity profile is essential to understand its potential risks and alternative applications.

Standard Pyrimidine Analogues
  • 5-Fluorouracil (5-FU): A uracil analogue where the hydrogen at position 5 is replaced by a fluorine atom.

    • Mechanism of Action: Primarily functions by inhibiting thymidylate synthase (TS), which depletes thymidine, a necessary precursor for DNA synthesis and repair.[6][7] Its metabolites can also be misincorporated into both DNA and RNA, leading to further cytotoxicity.[7][8]

    • Known Toxicities: Common toxicities include myelosuppression, mucositis, diarrhea, and hand-foot syndrome.[6] A significant risk is severe or fatal toxicity in patients with dihydropyrimidine dehydrogenase (DPD) deficiency, the rate-limiting enzyme in 5-FU catabolism.[9][10]

  • Cytarabine (Cytosine Arabinoside, Ara-C): An analogue of deoxycytidine containing an arabinose sugar instead of deoxyribose.

    • Mechanism of Action: It is intracellularly converted to its triphosphate form (Ara-CTP), which competitively inhibits DNA polymerase, halting DNA replication and repair, primarily during the S phase of the cell cycle.[11]

    • Known Toxicities: The primary dose-limiting toxicity is myelosuppression.[11] High-dose regimens are associated with significant neurotoxicity, including cerebellar toxicity (ataxia, dysarthria) and corneal toxicity.[12][13] Cytarabine syndrome, characterized by fever, malaise, and rash, can also occur.[11]

  • Gemcitabine (dFdC): A deoxycytidine analogue with two fluorine atoms on the 2'-carbon of the deoxyribose sugar.

    • Mechanism of Action: As a prodrug, it is phosphorylated to its active di- and triphosphate forms.[14] It inhibits DNA synthesis by inhibiting ribonucleotide reductase and by being incorporated into DNA, which ultimately induces apoptosis.[14][15][16]

    • Known Toxicities: Myelosuppression is the most common dose-limiting toxicity.[14][15] Other common side effects include flu-like symptoms, rash, and elevations in liver transaminases.[16] Pulmonary toxicity, though less common, can be severe and includes conditions like interstitial pneumonitis and acute respiratory distress syndrome.[15]

Experimental Framework for Comparative Toxicity Assessment

A multi-tiered approach is essential for a comprehensive comparison. This begins with in vitro assays to establish baseline cytotoxicity and progresses to in vivo studies to understand systemic effects.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Synthesis vitro_start Select Relevant Cell Lines (e.g., HepG2 - Liver, HEK293 - Kidney) cytotoxicity Cytotoxicity Assay (e.g., Neutral Red Uptake - OECD 129) vitro_start->cytotoxicity Expose cells to compound range ic50 Determine IC50 Values (Concentration for 50% Inhibition) cytotoxicity->ic50 Analyze dose-response curve synthesis Comparative Analysis ic50->synthesis Input vivo_start Acute Oral Systemic Toxicity Study (e.g., Rodent Model - OECD 420) dosing Administer Fixed Doses vivo_start->dosing observation Clinical Observation (21-day period) dosing->observation Monitor for signs of toxicity ld50 Determine LD50 & Pathological Analysis observation->ld50 Necropsy & Histopathology ld50->synthesis Input conclusion Final Toxicity Profile synthesis->conclusion Risk Assessment & Profile Generation

Caption: Workflow for Comparative Toxicological Assessment.

Part 1: In Vitro Cytotoxicity Assessment (OECD 129)

Causality Behind Experimental Choices: The primary goal of in vitro testing is to determine a compound's intrinsic cytotoxicity—its ability to directly damage or kill cells. We select cell lines representing organs critical for metabolism (liver, e.g., HepG2) and excretion (kidney, e.g., HEK293) as they are often the first to encounter and process xenobiotics. The Neutral Red Uptake (NRU) assay is chosen as it is a validated method (OECD Guideline 129) that measures the viability of cells based on lysosomal integrity, a key indicator of cell health.[17]

Detailed Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
  • Cell Seeding:

    • Culture Balb/c 3T3 cells (or other selected cell lines) until they reach 80-90% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test compounds (Novel Compound, 5-FU, Cytarabine, Gemcitabine) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in the culture medium to create a range of at least 8 concentrations (e.g., from 0.1 µM to 2000 µM). Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

    • Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxicant like Sodium Dodecyl Sulfate).

    • After 24 hours of incubation, remove the medium from the cells and replace it with 100 µL of the respective compound dilutions or controls.

  • Incubation:

    • Incubate the plates for a defined exposure period, typically 24 or 48 hours, at 37°C, 5% CO₂.

  • Neutral Red Staining:

    • Prepare a 50 µg/mL solution of Neutral Red dye in a pre-warmed medium.

    • Remove the treatment medium from the wells and add 100 µL of the Neutral Red solution to each well.

    • Incubate for 3 hours at 37°C, 5% CO₂ to allow viable cells to uptake the dye into their lysosomes.

  • Dye Extraction and Measurement:

    • Remove the Neutral Red solution and wash the cells gently with 150 µL of Phosphate-Buffered Saline (PBS).

    • Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.

    • Shake the plate for 10 minutes on a microplate shaker to extract the dye from the cells.

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Part 2: In Vivo Acute Oral Systemic Toxicity (OECD 420)

Causality Behind Experimental Choices: While in vitro assays are excellent for screening, they cannot replicate the complexity of a whole organism, including metabolism, distribution, and excretion (ADME). An in vivo study is necessary to assess systemic toxicity and determine a lethal dose. The Fixed Dose Procedure (OECD 420) is an ethical and scientifically robust method that uses fewer animals than traditional LD50 tests. It aims to identify a dose that causes clear signs of toxicity but not mortality, providing crucial information for classification and labeling.[18]

Detailed Protocol: Acute Oral Toxicity - Fixed Dose Procedure
  • Animal Selection and Acclimatization:

    • Use a single sex of a standard rodent strain (e.g., female Wistar rats), as females are generally more sensitive.

    • Acclimatize animals for at least 5 days before the study, with free access to standard chow and water.

  • Sighting Study (Optional but Recommended):

    • Dose one animal at a time at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).

    • The outcome of the first animal determines the dose for the next. If the animal survives, a higher dose is used for the next animal; if it dies, a lower dose is used. This helps to pinpoint the correct starting dose for the main study.

  • Main Study:

    • Dose a group of 5 animals with the selected starting dose (e.g., 300 mg/kg) via oral gavage.

    • The test substance should be administered in a constant volume, typically using water or corn oil as a vehicle.

  • Clinical Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14-21 days.[19]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions).

    • Record body weight shortly before dosing and at least weekly thereafter.

  • Endpoint and Pathological Analysis:

    • At the end of the observation period, all surviving animals are humanely euthanized.

    • Conduct a gross necropsy on all animals (including those that died during the study).

    • Examine all major organs for pathological changes. Preserve organs for histopathological examination if deemed necessary.

  • Data Analysis:

    • The results are interpreted based on the presence or absence of mortality and evident toxicity at a given dose level, allowing for classification into a GHS (Globally Harmonized System) category. This provides an estimated LD50 range.

Mechanistic Insights and Data Synthesis

The standard compounds included in this guide exhibit well-defined mechanisms of toxicity, which serve as a critical reference point when evaluating a new chemical entity.

G cluster_0 Standard Pyrimidine Analogues cluster_1 Cellular Processes cluster_2 Toxicological Outcome FU 5-Fluorouracil TS Inhibition of Thymidylate Synthase FU->TS Incorp Misincorporation into DNA / RNA FU->Incorp AraC Cytarabine DNAPoly Inhibition of DNA Polymerase AraC->DNAPoly AraC->Incorp Gem Gemcitabine Gem->DNAPoly RNR Inhibition of Ribonucleotide Reductase Gem->RNR Gem->Incorp DNA_Damage DNA Synthesis Arrest & Damage TS->DNA_Damage DNAPoly->DNA_Damage RNR->DNA_Damage Incorp->DNA_Damage RNA_Dys RNA Dysfunction Incorp->RNA_Dys Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis RNA_Dys->Apoptosis

Sources

elemental analysis and purity confirmation of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous validation of chemical constitution is the cornerstone of reproducible research and drug development. For highly functionalized synthetic intermediates like 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Chemical Formula: C13​H14​N2​O2​S ; MW: 262.33 g/mol ), assuming purity based on a single analytical method is a critical vulnerability. Pyrimidine thioethers are ubiquitous motifs in kinase inhibitors and agrochemicals, meaning that even trace impurities can drastically skew biological assay results[1].

This guide provides an objective, comparative analysis of three orthogonal techniques—CHNS Elemental Analysis, Quantitative NMR (qNMR), and UHPLC-UV-HRMS—demonstrating how to construct a self-validating analytical system for absolute purity confirmation.

Comparative Analysis of Purity Confirmation Techniques

To establish absolute chemical integrity, an analytical workflow must account for both macroscopic bulk properties and trace-level structural anomalies. No single technique achieves this; instead, orthogonal methods must be synthesized.

  • Traditional CHNS Elemental Analysis: This combustion-based technique measures the mass fractions of carbon, hydrogen, nitrogen, and sulfur. It is a macroscopic method that excels at detecting non-chromophoric impurities (like inorganic salts or trapped water) that chromatography misses[2]. However, it cannot distinguish between the target analyte and structurally similar isomers.

  • Quantitative 1 H NMR (qNMR): qNMR is the gold standard for absolute molar quantification. Unlike UV-based chromatography, NMR detectors are universally proportional to the number of nuclei, eliminating the need for analyte-specific response factor calibration[3]. By utilizing an internal standard, qNMR provides a direct, absolute purity value while simultaneously confirming structural integrity[4].

  • UHPLC-UV-HRMS: While qNMR provides absolute bulk purity, it lacks the dynamic range to detect trace impurities (<0.1%). High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography fills this gap, offering exceptional sensitivity for impurity profiling and exact mass confirmation[4].

Experimental Protocols: Building Self-Validating Systems

As an Application Scientist, it is critical to understand that a protocol is only as reliable as its internal controls. The following methodologies are designed with built-in causality to ensure self-validation.

Protocol A: High-Resolution CHNS Elemental Analysis

Objective: Confirm bulk mass balance and detect inorganic/solvent contamination.

  • Sample Preparation: Accurately weigh 2.000–3.000 mg of finely ground 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine into a tin capsule using a microbalance (0.001 mg readability)[2].

    • Causality Check: The choice of a tin capsule is deliberate. During flash combustion, tin acts as a catalyst, driving the localized temperature to ~1800 °C. This extreme heat ensures the complete oxidation of the thioether sulfur into SO2​ , preventing skewed mass balances caused by incomplete combustion[5].

  • Combustion & Separation: Combust the sample in an oxygen-rich environment at 1000 °C. Pass the resulting gas mixture ( CO2​ , H2​O , NO2​ , SO2​ ) through a reduction tube to convert nitrogen oxides to N2​ .

  • Quantification: Separate the gases via gas chromatography and quantify using a Thermal Conductivity Detector (TCD). Compare against the theoretical values: C: 59.52%, H: 5.38%, N: 10.68%, S: 12.22% .

Protocol B: Absolute Purity via 1 H qNMR (ACS Guidelines)

Objective: Determine absolute molar purity independent of UV response factors.

  • Calibrant Selection: Select Dimethyl sulfone ( DMSO2​ , NIST traceable) as the internal standard.

    • Causality Check: DMSO2​ yields a sharp singlet at ~3.0 ppm in CDCl3​ . This specific standard is chosen because its signal perfectly avoids the analyte's methoxy protons (~3.9 ppm), pyrimidine proton (5.9 ppm), and aromatic tolyl protons (7.1–7.5 ppm), preventing integration overlap[6].

  • Sample Preparation: Co-weigh exactly ~15.00 mg of the analyte and ~5.00 mg of the DMSO2​ standard into a vial. Dissolve in 600 µL of CDCl3​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire data using a 90° single pulse-acquire sequence without decoupling. Set the relaxation delay ( D1​ ) to 60 seconds[7].

    • Causality Check: The D1​ must be at least 5×T1​ (the longest longitudinal relaxation time of the protons of interest). This ensures that all protons fully relax to their equilibrium magnetization between scans. Failing to do so causes integration bias, destroying the quantitative nature of the assay[8].

  • Processing: Apply manual phasing and a 5th-order polynomial baseline correction. Calculate the absolute purity using the standard qNMR integral ratio equation[6].

Protocol C: Trace Impurity Profiling via UHPLC-UV-HRMS

Objective: Identify trace structural impurities and confirm exact mass.

  • Sample Preparation: Dissolve the analyte in LC-MS grade acetonitrile to a concentration of 1 mg/mL.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid. Run a gradient of 5% to 95% B over 10 minutes.

    • Causality Check: The addition of 0.1% formic acid serves a dual purpose: it suppresses the silanol interactions on the stationary phase (yielding sharp peaks for the basic pyrimidine nitrogens) and ensures consistent protonation for positive Electrospray Ionization (ESI+)[4].

  • Detection: Monitor UV at 254 nm and HRMS in ESI+ mode. The theoretical exact mass for [M+H]+ is 263.0854 . The HRMS system self-validates the chemical formula by matching the isotopic distribution of the sulfur atom ( 32S vs 34S ).

Data Presentation & Performance Comparison

Table 1: Comparative Performance Metrics for Purity Assessment

Analytical TechniquePrimary OutputSensitivity / LODKey AdvantageLimitation
CHNS Analysis Bulk Mass Balance (%)~0.3% error marginDetects inorganic salts & waterCannot differentiate isomers
1 H qNMR Absolute Molar Purity (% w/w)~0.1% - 0.5%No response factor bias[9]Lower sensitivity for trace impurities
UHPLC-UV-HRMS Relative Purity (Area %)< 0.01% (Trace)Exceptional trace profiling[4]Requires response factor calibration

Table 2: Experimental Validation Data (Batch #A1)

TechniqueTarget MetricTheoretical / ExpectedObserved ResultPass/Fail
CHNS Carbon Content59.52%59.48% ± 0.15%Pass
CHNS Sulfur Content12.22%12.18% ± 0.10%Pass
qNMR Absolute Purity> 98.0% w/w99.2% w/wPass
LC-HRMS Exact Mass [M+H]+ 263.0854263.0851 ( Δ 1.1 ppm)Pass
LC-UV Chromatographic Purity> 99.0% Area99.6% AreaPass

Orthogonal Purity Validation Workflow

To eliminate analytical blind spots, these three techniques must be executed in a specific, logical sequence. The diagram below illustrates the decision tree for certifying the purity of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

Orthogonal workflow for absolute purity confirmation of synthetic intermediates.

Conclusion

Relying solely on HPLC-UV area percentages often leads to an overestimation of purity due to undetected non-chromophoric species and varying response factors. By integrating the macroscopic mass balance of CHNS elemental analysis, the absolute molar quantification of qNMR, and the high-resolution trace profiling of LC-HRMS, researchers can establish a highly trustworthy, self-validating profile for 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[Link]

  • American Chemical Society (ACS). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry Guidelines.[Link]

  • METTLER TOLEDO. CHNSO Elemental Analysis – Sample Preparation and Weighing of Organic Material.[Link]

Sources

Safety Operating Guide

4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine .

Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes regulatory compliance with the chemical mechanisms that dictate proper waste management.

Chemical Profiling & Disposal Implications

To design a self-validating disposal protocol, we must first analyze the molecular architecture of the compound. 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine (Formula: C13H14N2O2S) consists of a pyrimidine heterocyclic ring, two methoxy groups, and a thioether (sulfanyl) linkage to a p-tolyl group.

The presence of both nitrogen (in the pyrimidine ring) and sulfur (in the thioether linkage) explicitly dictates its downstream destruction pathway. Organic sulfides and pyrimidine derivatives are highly toxic to aquatic ecosystems and must never be drain-disposed[1].

Table 1: Physico-Chemical Properties Dictating Disposal

PropertyValue/CharacteristicOperational Disposal Implication
Chemical Formula C13H14N2O2SContains N and S; dictates the generation of NOx and SOx upon combustion[2][3].
Halogen Content None (0%)Must be routed to the Non-Halogenated organic waste stream to optimize disposal costs.
Functional Groups Pyrimidine, ThioetherRequires high-temperature incineration (>1000°C) to fully cleave the robust heterocyclic ring[3].
Reactivity Stable under normal conditionsKeep away from strong oxidizers to prevent premature, uncontrolled oxidation of the thioether[2].

Downstream Destruction Mechanism: Why Incineration?

The EPA mandates that organic sulfides and complex nitrogenous heterocycles be destroyed via controlled combustion[4]. The causality behind this is simple: biological wastewater treatment cannot reliably break down the pyrimidine ring, and the thioether linkage can degrade into noxious mercaptans if left in landfills.

High-temperature incineration (>1000°C) ensures complete mineralization of the compound. However, this process generates hazardous gaseous byproducts (SO2 and NOx) that require mandatory alkaline scrubbing before atmospheric release[2][3].

G Comp Target Compound (C13H14N2O2S) Combust Combust Comp->Combust Gases Raw Effluent CO2, H2O, SO2, NOx Combust->Gases Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Salts Neutralized Salts Na2SO3, NaNO2/NaNO3 Scrubber->Salts

Mechanistic pathway of thermal degradation and alkaline scrubbing of SOx/NOx byproducts.

Table 2: Incineration Emission Byproducts and Scrubbing Mechanisms

Effluent GasSource within MoleculeRequired Scrubber Treatment Mechanism
Sulfur Dioxide (SO2) [(4-methylphenyl)sulfanyl] moietyNeutralized via alkaline scrubber (e.g., NaOH) to form soluble Sodium Sulfite (Na2SO3).
Nitrogen Oxides (NOx) Pyrimidine ringMitigated via Selective Catalytic Reduction (SCR) or wet scrubbing to form Nitrates/Nitrites.

Step-by-Step Laboratory Disposal Protocol

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and protect laboratory personnel, implement the following self-validating workflow for waste segregation.

Step 1: Primary Containment & Solvent Compatibility

  • For Solid Waste: Collect any unused powder, contaminated weighing paper, or pipette tips in a leak-proof, High-Density Polyethylene (HDPE) wide-mouth container.

  • For Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol, or Acetonitrile), collect the solution in an HDPE solvent carboy.

  • Causality Check: Ensure the solvent used is compatible with HDPE. Do not use metal containers, as trace sulfur compounds can cause long-term pitting and corrosion.

Step 2: Strict Segregation

  • Classify the waste strictly as "Non-Halogenated Organic Waste."

  • Causality Check: Do not mix this compound with halogenated solvents (e.g., Dichloromethane, Chloroform). Halogenated waste requires different incineration parameters to prevent the formation of highly toxic dioxins and furans, and mixing them unnecessarily increases your facility's disposal costs.

Step 3: GHS-Compliant Labeling

  • Affix a hazardous waste label to the container immediately upon the first drop/grain of waste entering it.

  • Explicitly list the full chemical name: "4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine" alongside any solvents.

  • Check the hazard boxes for "Toxic" and "Environmental Hazard."

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA with secondary containment (e.g., a spill tray capable of holding 110% of the primary container's volume)[1].

  • Keep the container away from strong oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic reactions with the thioether group[2].

Step 5: Vendor Manifesting

  • Transfer the waste to a licensed RCRA hazardous waste vendor. Ensure the manifest clearly indicates the presence of sulfur and nitrogen to allow the vendor to route the waste to an incinerator equipped with appropriate SOx/NOx scrubbers[3][4].

G A Waste Generation: 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine B Segregation: Non-Halogenated Organic Waste (Contains S, N) A->B C Packaging: HDPE Containers with Secondary Containment B->C D Transport: Licensed RCRA Waste Hauler C->D E Destruction: High-Temp Incineration (>1000°C) D->E

Laboratory workflow for the segregation, transport, and destruction of the pyrimidine thioether.

Emergency Spill Response & Decontamination

In the event of an accidental spill prior to formal disposal, immediate action is required to prevent environmental contamination and respiratory exposure to pyrimidine dust.

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • Solid Spills: Do not sweep dry, as this creates respirable dust[2]. Lightly moisten the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then carefully wipe up with absorbent pads.

  • Liquid Spills: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is largely insoluble in water but can be physically lifted by surfactants.

  • Disposal of Spill Materials: Place all contaminated pads, vermiculite, and PPE into the Non-Halogenated Organic Waste container described in Step 1.

References

  • Environmental Protection Agency (EPA). "Treatment Of Reactive Wastes At Hazardous Waste Landfills." EPA.gov. Available at:[Link] (Accessed via EPA Archives)[4]

  • New College of Florida. "Program for the Management and Disposal of Hazardous Wastes: Mercaptans and Organic Sulfides." NCF.edu. Available at:[Link][1]

  • Environmental Protection Agency (Ireland). "Safety Data Sheet: Pyrimidine Derivatives." EPA.ie. Available at:[Link][2]

  • American Chemical Society (ACS). "Isoconversional Kinetic Analysis and ANN-Based Prediction of Pyrolysis for Sustainable Waste Management." ACS Publications. Available at:[Link][3]

Sources

Personal protective equipment for handling 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this comprehensive operational guide to address the specific logistical and safety challenges associated with 4,6-Dimethoxy-2-[(4-methylphenyl)sulfanyl]pyrimidine .

Handling highly functionalized heterocyclic building blocks requires moving beyond generic safety data sheets. This compound presents a dual-hazard profile: the pyrimidine core , which is a known irritant to mucous membranes, and the sulfanyl (thioether) moiety , which is highly lipophilic, carries a stench risk, and is prone to oxidation [1][2].

This guide provides the mechanistic rationale behind every safety protocol, ensuring your laboratory maintains a self-validating, fail-safe environment.

Mechanistic Hazard Profile & E-E-A-T Rationale

To design an effective safety protocol, we must first understand the chemical behavior of the molecule:

  • Lipophilic Permeation: The 4-methylphenyl (p-tolyl) group attached to the sulfur atom increases the molecule's lipophilicity. This allows the compound to easily permeate non-polar barriers, rendering standard latex gloves dangerously ineffective.

  • Thioether Degradation & Odor: Thioethers can degrade or metabolize into highly malodorous and toxic thiols. Containment of these vapors is not just a comfort measure; it is a critical toxicological requirement [1].

  • Oxidation Reactivity: The sulfide linkage is susceptible to rapid oxidation. Accidental exposure to strong oxidizers (e.g., peroxides, permanganates) outside of a controlled reaction can trigger an uncontrolled exothermic conversion to a sulfoxide or sulfone.

Personal Protective Equipment (PPE) Matrix

All quantitative and qualitative PPE requirements have been summarized below to ensure immediate operational readiness.

PPE CategoryRequired SpecificationScientific Rationale (The "Why")
Hand Protection Double-layered Nitrile (≥0.11 mm) or NeoprenePrevents permeation of the lipophilic thioether moiety. Latex is strictly prohibited due to high permeability.
Eye Protection ANSI Z87.1 tight-fitting chemical splash gogglesPyrimidine derivatives can cause severe ocular irritation and corneal damage upon contact with airborne dust [2].
Body Protection Flame-resistant (FR) lab coat (Nomex/cotton)Protects against static discharge and the potential flammability of organic solvents used during reconstitution.
Respiratory N95/P100 particulate respiratorMitigates inhalation risk of fine crystalline powders if a fume hood sash must be temporarily compromised.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. By incorporating chemical quenching directly into the workflow, you validate the neutralization of the hazard before it ever reaches the waste stream.

Phase 1: Pre-Operational Setup

  • Validate Containment: Verify that the chemical fume hood face velocity is operating strictly between 80 to 120 feet per minute (FPM) . Velocities below 80 FPM will fail to capture heavy thioether vapors, while velocities above 120 FPM create turbulent eddies that pull vapors back into the user's breathing zone [3].

  • Isolate Incompatibles: Clear the workspace of all oxidizing agents to prevent unintended exothermic sulfoxidation.

Phase 2: Weighing and Transfer

  • Eliminate Static: Utilize anti-static weighing boats and grounded spatulas. Pyrimidine powders frequently hold static charges, which can lead to sudden aerosolization when transferred.

  • Draft Shielding: Weigh the compound strictly inside the fume hood, placing the analytical balance at least 6 inches behind the sash plane to ensure optimal aerodynamic capture [3].

Phase 3: Decontamination (Self-Validating Step)

  • Quench: Submerge all contaminated spatulas, glassware, and weighing boats in a 5–10% sodium hypochlorite (bleach) solution for 20 minutes.

  • Validate: The hypochlorite chemically oxidizes residual thioethers and thiols into highly water-soluble, odorless sulfonates[1]. The complete dissipation of any sulfurous odor serves as your empirical validation that the hazard has been neutralized.

Spill Response & Disposal Plan

In the event of a spill, immediate chemical neutralization is prioritized over simple mechanical cleanup.

  • Isolate & Contain: Immediately lower the fume hood sash and evacuate personnel from the immediate vicinity.

  • Absorb: Gently cover the spill with an inert, solid absorbent (e.g., vermiculite or dry sand). Never use combustible materials like paper towels, as the friction and potential reactivity can ignite organic residues.

  • Oxidize (In-Situ): Carefully pour a dilute sodium hypochlorite (bleach) solution over the absorbent matrix. Allow 15 minutes for the oxidative neutralization of the sulfanyl group to complete.

  • Collect & Dispose: Sweep the neutralized matrix using non-sparking tools. Deposit the material into a clearly labeled hazardous waste container designated for Sulfur-Containing Organic Waste . Do not mix with general halogenated waste unless specified by your environmental health officer.

Workflow Visualization

G Start Phase 1: Pre-Operation Verify Fume Hood (80-120 FPM) Weighing Phase 2: Handling Use Anti-static Tools Start->Weighing Reaction Phase 3: Reaction Setup Isolate from Oxidizers Weighing->Reaction Spill Spill or Contamination? Reaction->Spill Decon Quench with NaOCl (Oxidize Thioether to Sulfonate) Spill->Decon Yes Disposal Phase 4: Disposal Sulfur-Organic Waste Spill->Disposal No Decon->Disposal

Workflow for the safe handling, decontamination, and disposal of thioether pyrimidines.

References

  • Purdue University Environmental Health and Safety. "Chemical Fume Hoods: Purpose, Design, and Performance." Purdue University. Available at: [Link]

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